Product packaging for Benzoic acid, 2,3,5-triiodo-, sodium salt(Cat. No.:CAS No. 17274-12-3)

Benzoic acid, 2,3,5-triiodo-, sodium salt

Cat. No.: B100196
CAS No.: 17274-12-3
M. Wt: 521.79 g/mol
InChI Key: LJJUZMKVODOVJY-UHFFFAOYSA-M
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Description

Benzoic acid, 2,3,5-triiodo-, sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C7H2I3NaO2 and its molecular weight is 521.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Iodobenzoates - Triiodobenzoic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2I3NaO2 B100196 Benzoic acid, 2,3,5-triiodo-, sodium salt CAS No. 17274-12-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2,3,5-triiodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3I3O2.Na/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2H,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJUZMKVODOVJY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)[O-])I)I)I.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2I3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88-82-4 (Parent)
Record name Benzoic acid, 2,3,5-triiodo-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274123
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DSSTOX Substance ID

DTXSID80169381
Record name Benzoic acid, 2,3,5-triiodo-, sodium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17274-12-3
Record name Benzoic acid, 2,3,5-triiodo-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,3,5-triiodo-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Benzoic acid, 2,3,5-triiodo-, sodium salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Benzoic acid, 2,3,5-triiodo-, sodium salt, a compound of significant interest in plant biology and potentially other areas of chemical and pharmaceutical research. This document details established synthesis methodologies, purification protocols, and key characterization data.

Synthesis of 2,3,5-Triiodobenzoic Acid

The primary route to obtaining the sodium salt is through the synthesis of its corresponding free acid, 2,3,5-triiodobenzoic acid (TIBA). A common and effective method involves the direct iodination of an aminobenzoic acid precursor.

Experimental Protocol: Iodination of 3-Aminobenzoic Acid

This protocol outlines the synthesis of a triiodinated aminobenzoic acid derivative, a key intermediate.

Materials:

  • 3-Aminobenzoic acid

  • Sodium Iodide Dichloride (NaICl₂)

  • Hydrochloric acid (HCl)

  • Sodium metabisulfite

  • Ethanol

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve 1.64 moles of 3-aminobenzoic acid in an acidic aqueous medium.

  • Slowly add 5.0 moles of sodium iodide dichloride (NaICl₂) to the reaction mixture.

  • Maintain the reaction temperature between 50-55°C and stir continuously for 24 hours.

  • After 24 hours, quench the reaction with a solution of sodium metabisulfite to remove any excess iodine.

  • The resulting precipitate, 3-amino-2,4,6-triiodobenzoic acid, is collected by filtration.

  • Wash the crude product with deionized water and dry under vacuum.

A similar oxidative iodination can be achieved using iodine (I₂) and hydrogen peroxide (H₂O₂) in ethanol under reflux at 80°C.[1]

Synthesis of this compound

The synthesized 2,3,5-triiodobenzoic acid is then converted to its water-soluble sodium salt via neutralization.

Experimental Protocol: Neutralization

Materials:

  • 2,3,5-Triiodobenzoic acid (TIBA)

  • Sodium hydroxide (NaOH) solution (20%)

  • Deionized water

Procedure:

  • Dissolve the crude 2,3,5-triiodobenzoic acid in deionized water.

  • While stirring, slowly add a 20% sodium hydroxide solution dropwise until the pH of the solution reaches 7-8.[1]

  • Monitor the pH carefully to avoid the formation of impurities.

  • The resulting solution contains the sodium salt of 2,3,5-triiodobenzoic acid.

Purification of this compound

Purification of the sodium salt is crucial to remove unreacted starting materials, by-products, and other impurities. Seeded cooling crystallization is a highly effective method for obtaining a high-purity product.[1]

Experimental Protocol: Seeded Cooling Crystallization

Materials:

  • Crude solution of this compound

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite

  • Seed crystals of pure this compound

Procedure:

  • Adjust the pH of the crude sodium salt solution to 3-5 using a sodium hydroxide solution at a temperature of 70-95°C.[1]

  • Add sodium bisulfite (0.10–0.50 mol per mole of product) to the solution to reduce any residual iodine.[1]

  • Introduce a small quantity of seed crystals to initiate nucleation.[1]

  • Cool the solution gradually at a rate of 1.5–5°C per hour until it reaches a temperature of 15–35°C. This controlled cooling process should take between 10 to 30 hours.[1]

  • Collect the precipitated high-purity crystals by filtration.

  • Wash the crystals with a minimal amount of cold deionized water.

  • Dry the purified this compound under vacuum.

Quantitative Data Summary

The following tables summarize key quantitative data for 2,3,5-triiodobenzoic acid and its sodium salt.

ParameterValueReference
Molecular Formula C₇H₃I₃O₂PubChem
Molecular Weight 499.81 g/mol PubChem
Melting Point 220-222 °C (for the free acid)Sigma-Aldrich
Purity (HPLC) ≥97% to ≥98%Sigma-Aldrich, Avantor
Synthesis Yield ~75% (for the iodination of 3-aminobenzoic acid)Benchchem

Table 1: Physicochemical Properties and Synthesis Yield

Analysis TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product.
Titration Analysis To quantify the concentration of the acidic or basic functional groups and assess purity.
1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure and confirm the identity of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern of the compound.

Table 2: Analytical Characterization Methods

Visualizations

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification 3-Aminobenzoic_Acid 3-Aminobenzoic Acid Iodination Iodination (NaICl₂, 50-55°C, 24h) 3-Aminobenzoic_Acid->Iodination Crude_TIBA Crude 2,3,5-Triiodobenzoic Acid (TIBA) Iodination->Crude_TIBA Neutralization Neutralization (20% NaOH, pH 7-8) Crude_TIBA->Neutralization Crude_Sodium_Salt Crude Sodium Salt Solution Neutralization->Crude_Sodium_Salt pH_Adjustment pH Adjustment (pH 3-5, 70-95°C) Crude_Sodium_Salt->pH_Adjustment Seeded_Crystallization Seeded Cooling Crystallization (1.5-5°C/h) pH_Adjustment->Seeded_Crystallization Filtration_Drying Filtration & Drying Seeded_Crystallization->Filtration_Drying Pure_Product High-Purity Benzoic acid, 2,3,5-triiodo-, sodium salt Filtration_Drying->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Biological Signaling Pathway Inhibition

Auxin_Transport_Inhibition Auxin Auxin (IAA) PIN_Proteins PIN-FORMED (PIN) Proteins (Auxin Efflux Carriers) Auxin->PIN_Proteins binds to Polar_Auxin_Transport Polar Auxin Transport PIN_Proteins->Polar_Auxin_Transport facilitates Plant_Growth_Development Plant Growth & Development (e.g., apical dominance, root formation) Polar_Auxin_Transport->Plant_Growth_Development regulates TIBA_Salt Benzoic acid, 2,3,5-triiodo-, sodium salt (TIBA Salt) TIBA_Salt->PIN_Proteins inhibits

Caption: Inhibition of polar auxin transport by this compound.

References

Unraveling the Intricacies of 2,3,5-Triiodobenzoic Acid (TIBA): A Technical Guide to its Mechanism of Action in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Triiodobenzoic Acid (TIBA), a synthetic auxin transport inhibitor, has long been a pivotal tool in plant biology research. Its sodium salt form is widely utilized to probe the multifaceted roles of auxin in plant growth and development. This technical guide provides an in-depth exploration of the core mechanism of action of TIBA in plants, consolidating current understanding for researchers, scientists, and professionals in drug development. The guide details its primary function in disrupting polar auxin transport and delves into the downstream consequences on cellular processes, including vesicle trafficking and actin cytoskeleton dynamics. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this domain.

Introduction

Auxins, a class of plant hormones, play a crucial role in regulating virtually every aspect of plant growth and development, from cell elongation and division to organ patterning and tropic responses. The directional flow of auxin, known as polar auxin transport, is essential for establishing and maintaining auxin gradients that underpin these developmental processes. 2,3,5-Triiodobenzoic acid (TIBA) is a well-established and potent inhibitor of this transport system. By disrupting the directional movement of auxin, TIBA serves as a powerful chemical tool to dissect auxin-dependent physiological and morphological phenomena in plants. This guide aims to provide a comprehensive technical overview of TIBA's mechanism of action, supported by experimental evidence and methodologies.

Core Mechanism of Action: Inhibition of Polar Auxin Transport

The primary and most well-documented mechanism of action of TIBA is the inhibition of polar auxin transport. This inhibition is not absolute but rather concentration-dependent, allowing for a nuanced investigation of auxin flow dynamics.

Quantitative Data on TIBA's Inhibitory Effect

The inhibitory effect of TIBA on auxin transport has been quantified in various plant systems. The following table summarizes data adapted from studies on cucumber hypocotyls, illustrating the dose-dependent inhibition of Indole-3-acetic acid (IAA) transport.

TIBA Concentration (µM)Inhibition of [³H]IAA Transport (%)
0.1~5
0.3~20
1.0~45
3.0~60
10.0~75

Data adapted from a study on dark-grown cucumber hypocotyls. The inhibition is expressed as a percentage reduction in the transport of radiolabeled IAA.

Experimental Protocol: Auxin Transport Assay

A common method to quantify polar auxin transport and the effect of inhibitors like TIBA involves the use of radiolabeled auxin.

Objective: To measure the basipetal transport of ¹⁴C-labeled IAA in Arabidopsis thaliana inflorescence stems in the presence and absence of TIBA.

Materials:

  • Wild-type Arabidopsis thaliana plants with inflorescence stems at least 5 cm tall.

  • ¹⁴C-labeled IAA (Indole-3-acetic acid).

  • TIBA (2,3,5-triiodobenzoic acid).

  • Agar.

  • Microcentrifuge tubes.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Pipettes, scalpels, and forceps.

Procedure:

  • Prepare agar blocks (1% w/v) containing 1 µM ¹⁴C-IAA. For the inhibitor treatment, prepare a second set of agar blocks containing 1 µM ¹⁴C-IAA and 10 µM TIBA.

  • Excise 2.5 cm segments from the base of the inflorescence stems.

  • Place the apical end of each stem segment into a donor agar block (with or without TIBA).

  • Place the basal end of each stem segment onto a receiver agar block (plain agar).

  • Incubate the setup in a humid chamber in the dark for 18 hours to allow for auxin transport.

  • After incubation, remove the basal 5 mm of the stem segment and the receiver block and place them into a scintillation vial.

  • Add 5 mL of scintillation cocktail to each vial.

  • Quantify the amount of radioactivity in each vial using a liquid scintillation counter.

  • Calculate the amount of auxin transported by comparing the radioactivity in the receiver blocks from the control and TIBA-treated samples.

Cellular Mechanisms: Interference with Vesicle Trafficking and PIN Protein Localization

TIBA's inhibitory effect on auxin transport is intricately linked to its impact on the subcellular trafficking of auxin efflux carriers, primarily the PIN-FORMED (PIN) proteins. These proteins are dynamically cycled between the plasma membrane and endosomal compartments, and their polar localization determines the direction of auxin flow.

Disruption of PIN Protein Cycling

TIBA has been shown to interfere with the endo- and exocytosis of PIN proteins, leading to their mislocalization and a subsequent reduction in polar auxin transport. A key experimental approach to studying this phenomenon is the use of Brefeldin A (BFA), a fungal toxin that inhibits vesicle trafficking and causes the accumulation of endocytosed proteins in so-called "BFA bodies."

Experimental Protocol: Brefeldin A (BFA) Washout Assay

This protocol is designed to visualize the effect of TIBA on the recycling of PIN proteins to the plasma membrane after their accumulation in BFA bodies.

Objective: To assess the effect of TIBA on the trafficking of PIN1-GFP in Arabidopsis thaliana root cells.

Materials:

  • Arabidopsis thaliana seedlings expressing a PIN1-GFP fusion protein.

  • Brefeldin A (BFA).

  • TIBA.

  • Confocal laser scanning microscope.

  • Microscope slides and coverslips.

  • Liquid growth medium.

Procedure:

  • Mount 5-day-old Arabidopsis seedlings expressing PIN1-GFP in liquid growth medium on a microscope slide.

  • Treat the seedlings with 50 µM BFA for 60-90 minutes to induce the formation of BFA bodies containing PIN1-GFP.

  • Image the root cells using a confocal microscope to confirm the accumulation of PIN1-GFP in BFA bodies.

  • Wash out the BFA by replacing the medium with fresh liquid growth medium. For the treatment group, replace the medium with a solution containing 25 µM TIBA.

  • Image the same cells at regular intervals (e.g., every 15-30 minutes) for up to 2 hours.

  • Observation: In control cells, PIN1-GFP will gradually relocalize to the plasma membrane after BFA washout. In TIBA-treated cells, the recovery of PIN1-GFP to the plasma membrane will be significantly inhibited, with the protein remaining in intracellular agglomerations.

Visualization of Vesicle Trafficking and PIN Localization

The following diagrams illustrate the proposed mechanism of TIBA's action on PIN protein trafficking.

PIN_Trafficking cluster_0 Normal PIN1 Cycling cluster_1 TIBA-Inhibited PIN1 Cycling PM Plasma Membrane Endocytosis Endocytosis PM->Endocytosis Internalization Endosome Endosome Exocytosis Exocytosis Endosome->Exocytosis Recycling Exocytosis->PM Delivery Endocytosis->Endosome PM_TIBA Plasma Membrane Endocytosis_TIBA Endocytosis PM_TIBA->Endocytosis_TIBA Internalization Endosome_TIBA Endosome Exocytosis_TIBA Exocytosis Endosome_TIBA->Exocytosis_TIBA Inhibited Recycling Exocytosis_TIBA->PM_TIBA Endocytosis_TIBA->Endosome_TIBA TIBA TIBA TIBA->Exocytosis_TIBA

Caption: Simplified model of PIN1 protein cycling and the inhibitory effect of TIBA.

Impact on the Actin Cytoskeleton

Emerging evidence indicates that TIBA's effects on vesicle trafficking are mediated through its interaction with the actin cytoskeleton. The dynamic network of actin filaments serves as tracks for the movement of vesicles, including those carrying PIN proteins.

Induction of Actin Filament Bundling

Studies have shown that TIBA treatment leads to a significant reorganization of the actin cytoskeleton, characterized by the formation of thick bundles of actin filaments. This alteration of actin architecture is believed to impede the motility of vesicles, thereby disrupting PIN protein trafficking and polar auxin transport.

Experimental Protocol: Live-Cell Imaging of the Actin Cytoskeleton

Visualizing the dynamic changes in the actin cytoskeleton in response to TIBA requires live-cell imaging techniques.

Objective: To observe the effect of TIBA on the organization of the actin cytoskeleton in Arabidopsis thaliana root epidermal cells.

Materials:

  • Arabidopsis thaliana seedlings expressing a fluorescently tagged actin-binding domain (e.g., GFP-fABD2).

  • TIBA.

  • Confocal laser scanning microscope with a high-sensitivity detector suitable for live-cell imaging.

  • Micro-perfusion chamber for long-term imaging.

Procedure:

  • Grow Arabidopsis seedlings expressing GFP-fABD2 vertically on agar plates for 5-7 days.

  • Mount a seedling in a micro-perfusion chamber with liquid growth medium.

  • Locate and image the epidermal cells of the root elongation zone using the confocal microscope. Acquire a time-lapse series of images to establish a baseline of normal actin dynamics.

  • Introduce liquid growth medium containing 25 µM TIBA into the perfusion chamber.

  • Continue to acquire time-lapse images for at least 60 minutes after the addition of TIBA.

  • Analysis: Compare the organization of actin filaments before and after TIBA treatment. Quantify changes in actin bundling using image analysis software to measure parameters such as filament density, bundling index (e.g., skewness of pixel intensity), and filament orientation.

Visualization of TIBA's Effect on the Actin Cytoskeleton

The following diagram illustrates the proposed mechanism of TIBA-induced actin bundling and its downstream consequences.

TIBA_Actin_Mechanism TIBA TIBA Actin Actin Filaments (Dynamic Network) TIBA->Actin Induces BundledActin Actin Bundles (Static) Actin->BundledActin Transition to Vesicle Vesicle Motility BundledActin->Vesicle Inhibits PIN PIN Protein Trafficking Vesicle->PIN Affects PAT Polar Auxin Transport PIN->PAT Determines Growth Plant Growth & Development PAT->Growth Regulates

Caption: Proposed cascade of events following TIBA treatment, leading to altered plant growth.

Conclusion

2,3,5-Triiodobenzoic acid, sodium salt, remains an indispensable tool in plant science. Its primary mechanism of action, the inhibition of polar auxin transport, is now understood to be a consequence of its interference with the dynamic trafficking of PIN auxin efflux carriers. This disruption is, in turn, linked to TIBA's ability to remodel the actin cytoskeleton, inducing the formation of stable actin bundles that impede vesicle motility. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate roles of auxin in plant biology and to explore potential applications in agriculture and beyond. Future research should focus on identifying the direct molecular targets of TIBA and further elucidating the signaling pathways that connect actin dynamics to vesicle trafficking and auxin transport.

A Technical Guide to 2,3,5-Triiodobenzoic Acid, Sodium Salt as a Polar Auxin Transport Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3,5-triiodobenzoic acid (TIBA) and its sodium salt as a potent inhibitor of polar auxin transport (PAT). It details the compound's mechanism of action, summarizes quantitative data on its inhibitory effects, outlines key experimental protocols, and visualizes the associated biological pathways and workflows.

Introduction: Understanding TIBA's Role in Plant Biology

2,3,5-triiodobenzoic acid (TIBA) is a synthetic compound widely recognized and utilized as a classic inhibitor of polar auxin transport, the directional cell-to-cell flow of the plant hormone auxin.[1][2] Because auxin gradients are fundamental to nearly all aspects of plant growth and development—including embryogenesis, organ patterning, root and shoot architecture, and tropic responses—TIBA serves as an invaluable chemical tool for dissecting these processes.[3][4][5] While TIBA itself is poorly soluble in water, its sodium salt form offers enhanced solubility, making it preferable for applications requiring aqueous solutions.[6][7] This guide focuses on the properties and applications of this widely used inhibitor.

Mechanism of Action: How TIBA Disrupts Auxin Flow

The directional transport of auxin is primarily mediated by the polar, subcellular localization of auxin efflux carriers, most notably the PIN-FORMED (PIN) family of proteins.[3] These proteins are dynamically cycled between the plasma membrane and endosomal compartments, a process that is crucial for establishing and maintaining the direction of auxin flow.[3]

The primary mechanism by which TIBA inhibits polar auxin transport is through the disruption of the actin cytoskeleton, which is essential for the vesicular trafficking of PIN proteins.[3][8] Recent research has elucidated a specific molecular target:

  • Interaction with Villin: TIBA directly binds to villins, a class of actin-binding proteins.[3][8][9]

  • Induction of Actin Bundling: This binding event promotes the oligomerization of villin, leading to excessive bundling of actin filaments and a reduction in actin turnover.[3][8][9]

  • Disruption of PIN Protein Trafficking: The resulting alterations in actin dynamics impair the trafficking of vesicles containing PIN proteins.[1][8] This disruption reduces the abundance and proper polar localization of PIN carriers at the plasma membrane, thereby inhibiting auxin efflux from the cell.[4][8]

While earlier hypotheses suggested that TIBA might act directly at the auxin receptor or move through the same channels as auxin, the evidence for its effect on actin-mediated vesicle trafficking is now well-established as a key mode of action.[8][10]

TIBA_Mechanism_of_Action cluster_cell Plant Cell TIBA TIBA Villin Villin (Actin-Binding Protein) TIBA->Villin Direct Binding ActinBundles Excessive Actin Bundling Villin->ActinBundles Promotes Oligomerization Actin Actin Filaments Actin->ActinBundles Vesicle Endosomal Vesicle (with PIN proteins) ActinBundles->Vesicle Disrupts Trafficking PIN_PM PIN Proteins at Plasma Membrane Vesicle->PIN_PM Normal Trafficking (Inhibited) AuxinOut Auxin Efflux (Polar Transport) PIN_PM->AuxinOut Facilitates Inhibition INHIBITION PIN_PM->Inhibition AuxinOut->Inhibition

Caption: Molecular mechanism of TIBA-mediated inhibition of polar auxin transport.

Quantitative Data on Inhibitory Effects

The efficacy of TIBA as an auxin transport inhibitor is concentration-dependent. Various studies have quantified its effects on physiological and cellular processes.

Parameter MeasuredOrganism / SystemTIBA ConcentrationObserved EffectCitation(s)
Inhibition of Auxin Transport Corn Coleoptiles~5 x 10⁻⁷ M (0.5 µM)Half-saturation of the inhibitory effect on auxin transport.[10][11]
Root Elongation MaizeNot specified40-60% reduction in root elongation.[6]
Shoot Regeneration Cannabis sativa0.5–2.5 mg/LUsed in combination with Thidiazuron (TDZ) to increase explant response and multiplication rate.[6]
Lodging Prevention Soybean10 g/ha (Foliar spray)Significant reduction in plant lodging.[6]
General Growth Inhibition Soybean100-200 mg/LInhibits top growth, thickens stems, promotes flowering and pod formation.[7]
Lateral Root Formation Norway SpruceNot specifiedSignificantly depressed lateral root formation in seedlings inoculated with Laccaria bicolor.[12]

Experimental Protocols

Investigating the effects of TIBA involves a range of established methodologies, from whole-plant assays to in vitro binding studies.

This protocol measures the bulk flow of auxin through excised plant tissue segments and its inhibition by TIBA.

Objective: To quantify the effect of TIBA on the basipetal (downward) transport of auxin in inflorescence stems.

Materials:

  • Wild-type Arabidopsis thaliana plants (5 weeks old)

  • [¹⁴C]IAA (Indole-3-acetic acid) or [³H]IAA

  • TIBA (sodium salt) stock solution

  • Agar

  • Microcentrifuge tubes, razor blades, scintillation vials, scintillation counter

  • Buffer solution (e.g., 5 mM phosphate buffer, pH 5.8)

Methodology:

  • Preparation of Donor Blocks: Prepare a 1% agar solution containing radiolabeled IAA. For the inhibitor treatment, add TIBA to the desired final concentration (e.g., 10-50 µM). Pipette small, uniform droplets of the agar onto a plastic film and allow them to solidify (these are the donor blocks).

  • Plant Material Excision: Excise segments (~2.5 cm) from the base of young inflorescence stems.

  • Assay Setup: Place the stem segments vertically in a humid chamber. Apply a donor block containing [¹⁴C]IAA (with or without TIBA) to the apical (top) cut surface of each segment. Place a "receiver" block of plain agar on the basal (bottom) end.

  • Incubation: Incubate the setup in the dark for a specified period (e.g., 4-18 hours) to allow for auxin transport.[13][14][15]

  • Quantification: After incubation, remove the receiver blocks and place them into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity in the receiver block is proportional to the amount of auxin transported through the stem segment.

  • Data Analysis: Compare the radioactivity counts from TIBA-treated segments to the control (no TIBA) segments to determine the percentage of inhibition.

Auxin_Transport_Assay_Workflow A 1. Prepare Agar Donor Blocks - Control (with [14C]IAA) - Treatment (with [14C]IAA + TIBA) C 3. Assemble Assay - Apply Donor Block (Apical end) - Apply Receiver Block (Basal end) A->C B 2. Excise Inflorescence Stem Segments (~2.5 cm) B->C D 4. Incubate in Humid Chamber (e.g., 4-18 hours in dark) C->D E 5. Collect Receiver Blocks D->E F 6. Quantify Radioactivity (Scintillation Counting) E->F G 7. Analyze Data - Compare Control vs. TIBA - Calculate % Inhibition F->G

Caption: Experimental workflow for a radiolabeled polar auxin transport assay.

This protocol visualizes the effect of TIBA on the subcellular localization of PIN proteins.

Objective: To observe TIBA-induced disruption of PIN protein trafficking to the plasma membrane.

Materials:

  • Arabidopsis thaliana seedlings expressing a fluorescently-tagged PIN protein (e.g., PIN2-GFP).

  • Confocal laser scanning microscope.

  • Liquid growth medium.

  • TIBA stock solution.

  • Microscope slides and coverslips.

Methodology:

  • Seedling Growth: Grow PIN2-GFP seedlings vertically on agar plates for 5-7 days.

  • Treatment: Prepare a liquid medium control and a treatment solution containing the desired concentration of TIBA (e.g., 25-50 µM).

  • Mounting and Incubation: Carefully transfer seedlings to a microscope slide with a small amount of the control or TIBA-containing medium. Allow the seedlings to acclimate for a short period (e.g., 30-60 minutes).

  • Microscopy: Image the root epidermal cells using a confocal microscope. Excite the GFP tag with the appropriate laser line (e.g., 488 nm) and collect the emission.

  • Observation: In control cells, PIN2-GFP should show a clear polar localization at the apical plasma membrane. In TIBA-treated cells, observe for changes in this localization, such as an increase in intracellular GFP signal in agglomerated compartments, indicating disrupted trafficking and accumulation in endosomal bodies.[8][9]

This protocol provides quantitative data on the direct molecular interaction between TIBA and a target protein.

Objective: To determine if TIBA directly binds to a purified protein (e.g., Villin).

Materials:

  • Purified, fluorescently-labeled target protein (e.g., His-tagged VLN4).

  • TIBA sodium salt.

  • MST instrument and capillaries.

  • Assay buffer.

Methodology:

  • Sample Preparation: Prepare a series of 16 dilutions of TIBA in the assay buffer.

  • Incubation: Mix each TIBA dilution with a constant concentration of the fluorescently labeled target protein. Incubate at room temperature to allow binding to reach equilibrium.

  • MST Measurement: Load the samples into the MST capillaries and measure the thermophoretic movement of the labeled protein in the MST instrument. The movement of the protein through a temperature gradient changes upon ligand binding.

  • Data Analysis: Plot the change in thermophoresis against the logarithm of the TIBA concentration. Fit the resulting binding curve to determine the dissociation constant (Kd), which quantifies the binding affinity between TIBA and the target protein. A successful experiment would demonstrate a specific binding affinity, as was shown for TIBA and the C-terminal headpiece domain of VLN4.[9]

Physiological Consequences and Applications

By inhibiting the establishment of auxin gradients, TIBA induces a wide range of physiological effects, making it a versatile tool for both basic research and agriculture.

  • Research Applications: TIBA is used to create "chemical knockouts" of auxin transport, allowing researchers to study developmental processes that are dependent on auxin gradients, such as embryogenesis, organ formation, apical dominance, and tropisms.[4][6][16]

  • Agricultural Applications: In agriculture, TIBA is applied as a plant growth regulator. For example, in soybeans, it is used to inhibit excessive vegetative growth, leading to thicker stems that are more resistant to lodging (bending over).[6][17] It can also be used to promote flowering and lateral bud growth.[7][17]

TIBA_Physiological_Consequences cluster_consequences Physiological Consequences TIBA TIBA Application PAT Inhibition of Polar Auxin Transport (PAT) TIBA->PAT Gradients Disruption of Auxin Gradients PAT->Gradients Root Altered Root Development (e.g., Reduced Elongation) Gradients->Root Shoot Reduced Apical Dominance (Promotes Lateral Budding) Gradients->Shoot Flower Altered Flowering Time Gradients->Flower Tropic Impaired Tropic Responses (Gravitropism, Phototropism) Gradients->Tropic

Caption: Downstream physiological effects of TIBA-induced PAT inhibition.

Conclusion

2,3,5-triiodobenzoic acid and its sodium salt are powerful and specific inhibitors of polar auxin transport. The well-characterized mechanism, involving the disruption of actin dynamics through direct interaction with villin, provides a clear molecular basis for its effects.[8][9] Its utility is demonstrated through decades of use in fundamental plant biology research and its successful application in agriculture as a growth regulator. The protocols and data presented in this guide offer a solid foundation for professionals seeking to employ TIBA as a tool to investigate or manipulate auxin-dependent processes.

References

The Discovery and Enduring Legacy of 2,3,5-Triiodobenzoic Acid Sodium Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the history, mechanism of action, and research applications of a pivotal molecule in plant biology and beyond.

Introduction

Benzoic acid, 2,3,5-triiodo-, sodium salt, commonly known in its acid form as 2,3,5-triiodobenzoic acid (TIBA), stands as a molecule of significant historical and scientific importance. Initially identified for its profound effects on plant growth and development, its utility has since expanded, touching upon fields as diverse as medical imaging and cancer research. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted research applications of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its mechanism of action as a potent polar auxin transport inhibitor, present key quantitative data from foundational and contemporary studies, and provide detailed experimental protocols that have been instrumental in elucidating its biological functions.

A Historical Perspective: The Dawn of Anti-Auxins

The story of TIBA begins in the early 1940s, a period of burgeoning interest in the chemical regulation of plant growth. The discovery of auxins, the master regulators of plant development, spurred a search for synthetic molecules that could mimic or antagonize their effects. In a landmark 1942 paper published in Contributions from Boyce Thompson Institute, P.W. Zimmermann and A.E. Hitchcock first described the biological activity of a series of substituted phenoxy and benzoic acids, including 2,3,5-triiodobenzoic acid. Their work established TIBA as one of the first recognized "anti-auxins," substances that could counteract the effects of natural auxins.

This discovery opened new avenues for manipulating plant architecture and physiology. By the mid-20th century, researchers began to explore the practical applications of TIBA in agriculture. Early field trials demonstrated its potential to modify crop growth, leading to its use as a plant growth regulator to increase yields in various crops.

Mechanism of Action: Disrupting the Polar Flow of Auxin

The primary mechanism by which TIBA exerts its effects on plant development is through the inhibition of polar auxin transport (PAT). Auxin, primarily indole-3-acetic acid (IAA), is directionally transported from cell to cell, creating gradients that are crucial for processes such as embryogenesis, organ formation, and tropic responses. This directional transport is mediated by a sophisticated system of influx and efflux carriers, most notably the PIN-FORMED (PIN) and ATP-binding cassette B (ABCB) families of proteins.

TIBA disrupts this finely tuned process, not by directly binding to the auxin receptors, but through a more nuanced mechanism involving the cellular cytoskeleton. Recent research has illuminated a key interaction between TIBA and villin , an actin-binding protein.

The TIBA-Villin Interaction and Actin Cytoskeleton Remodeling

TIBA has been shown to directly interact with the C-terminal headpiece domain of villin proteins. This binding event induces the oligomerization of villin, leading to the excessive bundling of actin filaments. The actin cytoskeleton serves as a dynamic network of tracks for the trafficking of vesicles containing cellular components, including the PIN auxin efflux carriers. The TIBA-induced hyper-bundling of actin filaments disrupts this network, impairing the trafficking and proper localization of PIN proteins to the plasma membrane.

This disruption of PIN protein cycling effectively reduces the number of functional auxin efflux carriers at the cell surface, thereby inhibiting the polar transport of auxin out of the cell. The accumulation of auxin within cells and the disruption of auxin gradients lead to the wide range of physiological effects observed upon TIBA application.

TIBA_Signaling_Pathway cluster_extracellular Extracellular Space TIBA TIBA Auxin_efflux Auxin_efflux Altered_growth Altered_growth Auxin_efflux->Altered_growth Leads to

Applications in Research and Agriculture

The unique mode of action of TIBA has made it an invaluable tool in plant biology research and a practical agent in agriculture.

Research Applications

As a potent and specific inhibitor of polar auxin transport, TIBA has been instrumental in dissecting the role of auxin gradients in a multitude of developmental processes, including:

  • Embryogenesis and organogenesis: Studies using TIBA have demonstrated the critical requirement of polar auxin transport for the establishment of apical-basal polarity in embryos and the initiation of new organs such as leaves and flowers.

  • Root development: TIBA has been used to investigate the role of auxin transport in lateral root formation, root gravitropism, and overall root system architecture.

  • Vascular development: The formation of vascular strands is highly dependent on directional auxin flow, and TIBA has been used to study and perturb these processes.

Agricultural Applications

In agriculture, TIBA has been employed to modify crop morphology and enhance yield. By altering auxin distribution, TIBA can influence:

  • Apical dominance: Inhibition of downward auxin flow can reduce apical dominance, leading to increased branching and a bushier plant architecture.

  • Flowering and fruit set: By manipulating auxin levels, TIBA can promote flowering and increase the number of pods and seeds in certain crops.

  • Lodging prevention: In cereal crops, TIBA can promote shorter, sturdier stems, reducing the risk of lodging (bending or breaking of stems).

Table 1: Quantitative Effects of 2,3,5-Triiodobenzoic Acid (TIBA) on Crop Yield

CropTIBA Application RateObserved EffectReference
Soybean19 g/ha at flowering15-20% increase in yieldField studies in the 1960s-70s
Soybean50-150 ppm7.32% to 21.50% increase in yield per plantJahan and Khan, 2014[1][2]
Chickpea30 ppm (seed soaking)85.76% increase in yield per plantAdam et al., 2018

Table 2: Inhibitory Concentration of 2,3,5-Triiodobenzoic Acid (TIBA) on Polar Auxin Transport

ParameterConcentrationPlant SystemReference
Half-saturation of inhibitory effect~5 x 10-7 MCorn coleoptilesThomson et al., 1973

Experimental Protocols: The Agar Block Diffusion Assay

A classic method to quantify polar auxin transport and the effect of inhibitors like TIBA is the agar block diffusion assay, often performed with coleoptiles of grass seedlings such as oat (Avena sativa) or corn (Zea mays).

Principle

This assay measures the amount of radiolabeled auxin that is transported through a section of plant tissue from a donor agar block to a receiver agar block over a specific period. The inclusion of an inhibitor in the donor or receiver block, or in the tissue itself, allows for the quantification of its effect on transport.

Detailed Methodology
  • Plant Material Preparation:

    • Germinate oat or corn seeds in the dark for 3-4 days to obtain etiolated coleoptiles.

    • Excise uniform sections (e.g., 5-10 mm in length) from the sub-apical region of the coleoptiles.

  • Preparation of Agar Blocks:

    • Donor Blocks: Prepare a 1.5% (w/v) agar solution containing a known concentration of radiolabeled auxin (e.g., 3H-IAA or 14C-IAA) and, if testing for inhibition, the desired concentration of TIBA. Pour into a mold to create small, uniform blocks.

    • Receiver Blocks: Prepare plain 1.5% (w/v) agar blocks of the same dimensions.

  • Assay Setup:

    • Place a receiver agar block on a glass slide.

    • Carefully place the excised coleoptile section on top of the receiver block with its morphological base in contact with the agar.

    • Place a donor agar block on the apical end of the coleoptile section.

    • Incubate the setup in a dark, humid chamber for a defined period (e.g., 4-18 hours) to allow for auxin transport.

  • Quantification:

    • After the incubation period, remove the receiver block.

    • Place the receiver block in a scintillation vial with a suitable scintillation cocktail.

    • Measure the radioactivity in the receiver block using a liquid scintillation counter.

    • The amount of radioactivity is directly proportional to the amount of auxin transported through the tissue section.

  • Data Analysis:

    • Compare the radioactivity in the receiver blocks from control (no inhibitor) and TIBA-treated setups.

    • Calculate the percentage of inhibition of polar auxin transport caused by TIBA.

    • By testing a range of TIBA concentrations, an IC50 value (the concentration that causes 50% inhibition) can be determined.

Agar_Block_Assay Receiver Receiver Incubation Incubation Receiver->Incubation Transport Transport Incubation->Transport Scintillation Scintillation Transport->Scintillation Radioactivity Radioactivity Scintillation->Radioactivity

Broader Implications and Future Directions

While the primary focus of TIBA research has been in plant science, its influence extends to other biological systems. Its ability to interact with the actin cytoskeleton has made it a tool to study actin dynamics in diverse eukaryotic cells, including yeast and mammalian cells. Furthermore, as an iodinated benzoic acid derivative, it has been investigated for its properties as a contrast agent in medical imaging and has even shown potential anti-tumor activity, although these applications are less developed than its role in plant biology.

The story of 2,3,5-triiodobenzoic acid sodium salt is a testament to the power of chemical tools in unraveling complex biological processes. From its discovery as a modulator of plant growth to its modern use in dissecting the molecular machinery of cellular transport, TIBA continues to be a relevant and valuable compound for researchers across disciplines. Future research may further elucidate its off-target effects, explore its potential in combination with other plant growth regulators for synergistic effects in agriculture, and continue to leverage its unique properties to probe the intricacies of the eukaryotic cytoskeleton.

References

In-Depth Technical Guide: Benzoic acid, 2,3,5-triiodo-, sodium salt (CAS Number: 17274-12-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid, 2,3,5-triiodo-, sodium salt, with the CAS number 17274-12-3, is a halogenated derivative of benzoic acid. This compound is primarily recognized for its potent activity as a plant growth regulator, specifically as an inhibitor of polar auxin transport. Its unique chemical structure, featuring three iodine atoms on the benzene ring, confers specific biological activities that have made it a valuable tool in agricultural science and plant biology research. This technical guide provides a comprehensive overview of its chemical and physical properties, mechanism of action, experimental protocols, and spectroscopic data. While its primary application is in plant science, this guide also briefly explores other potential, less-documented activities.

Physicochemical Properties

The sodium salt of 2,3,5-triiodobenzoic acid is a white to off-white powder. The introduction of the sodium salt functional group significantly enhances its water solubility compared to its free acid form, 2,3,5-triiodobenzoic acid (TIBA).

PropertyValueReference(s)
CAS Number 17274-12-3
Molecular Formula C₇H₂I₃NaO₂
Molecular Weight 521.79 g/mol
Appearance White to off-white powder[1]
Solubility Highly soluble in water. Soluble in ethanol, acetone, and ether.[2]
Melting Point 220-222 °C (for the free acid)[3]

Mechanism of Action in Plants: Auxin Transport Inhibition

The primary and most well-documented biological activity of 2,3,5-triiodobenzoic acid and its sodium salt is the inhibition of polar auxin transport in plants. Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation, apical dominance, and root formation.

The mechanism of action involves the disruption of auxin efflux from cells, which is mediated by two main types of transporter proteins: PIN-FORMED (PIN) and ATP-binding cassette B (ABCB) transporters. It is understood that 2,3,5-triiodobenzoic acid interferes with the actin cytoskeleton, which is essential for the trafficking and localization of these transport proteins to the plasma membrane. By disrupting the actin dynamics, the proper positioning and function of PIN and ABCB transporters are impaired, leading to a reduction in the directional flow of auxin.

Auxin_Transport_Inhibition

Experimental Protocols

Preparation of Stock Solutions

Due to the small quantities often required for biological assays, it is recommended to prepare concentrated stock solutions.

  • For Foliar Application: Dissolve 1 gram of 2,3,5-triiodobenzoic acid (the free acid form, TIBA) in 100 ml of ethanol to create a stock solution. This stock can then be diluted with distilled water to the desired final concentration for spraying. For the sodium salt, which is water-soluble, a stock solution can be prepared directly in distilled water.[4]

  • For Plant Tissue Culture: A common stock solution concentration is 1 mg/mL. Dissolve the compound in a small amount of 1N NaOH before bringing it to the final volume with distilled water. The stock solution should be stored at 2-8°C and protected from light. For incorporation into media, the stock solution is added to the autoclaved media after it has cooled to a manageable temperature.[5][6]

Foliar Application for Crop Yield Enhancement

Foliar spraying is a common method for applying 2,3,5-triiodobenzoic acid or its sodium salt to influence plant growth and improve crop yields.

  • Objective: To reduce lodging and increase pod set in soybeans.

  • Materials:

    • 2,3,5-triiodobenzoic acid sodium salt

    • Distilled water

    • Surfactant (optional, to improve leaf coverage)

    • Foliar sprayer (handheld or boom sprayer)

  • Procedure:

    • Prepare a spray solution with a concentration of 100-200 mg/L (ppm) of 2,3,5-triiodobenzoic acid sodium salt in water. A surfactant may be added according to the manufacturer's recommendations.

    • Apply the solution as a fine mist to the foliage of the soybean plants during the early to full flowering stage.[2][4]

    • Ensure thorough coverage of the plant canopy.

    • Application should be done during cooler parts of the day (early morning or late evening) to minimize evaporation and enhance absorption.

  • Quantitative Analysis:

    • Lodging Score: Visually assess and score the degree of lodging on a predefined scale at various days after application.

    • Yield Components: At harvest, measure parameters such as the number of pods per plant, number of seeds per pod, and total seed weight per unit area.

Experimental_Workflow start Start prep Prepare Stock Solution (e.g., 1 mg/mL in dH2O) start->prep dilute Dilute to Working Concentration (e.g., 100-200 mg/L) prep->dilute apply Foliar Application to Crop (e.g., at flowering stage) dilute->apply incubate Incubation Period apply->incubate data Data Collection (e.g., Lodging Score, Yield) incubate->data analysis Statistical Analysis data->analysis end End analysis->end

Spectroscopic Data

Vibrational Spectroscopy (FTIR and Raman)

The vibrational spectra of 2,3,5-triiodobenzoic acid have been analyzed, providing insights into its molecular structure and bonding. The assignments are based on a Cₛ point group symmetry.

Wavenumber (cm⁻¹) FTIRWavenumber (cm⁻¹) RamanVibrational Assignment
3440-O-H Stretch
30703070C-H Stretch
17001700C=O Stretch
15801580C-C Stretch
14201420C-O-H in-plane bend
12801280C-O Stretch
870870C-H out-of-plane bend
680680C-I Stretch
540540C-C-C in-plane bend

Data extracted from Chaman and Verma (2003).[7]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 2,3,5-triiodobenzoic acid is relatively simple due to the limited number of protons on the aromatic ring. The spectrum would be expected to show two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift, although its observation can be dependent on the solvent and concentration.

Note: A clear, high-resolution spectrum with assigned chemical shifts and coupling constants was not available in the searched literature. Researchers should obtain a spectrum of their specific sample for detailed analysis.

Mass Spectrometry (Electron Ionization)

The electron ionization (EI) mass spectrum of 2,3,5-triiodobenzoic acid provides information about its molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 499.8, corresponding to the molecular weight of the free acid.

  • Key Fragmentation Peaks: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, 17 Da) and the carboxyl group (-COOH, 45 Da). The presence of iodine atoms will also lead to characteristic fragmentation patterns, including the loss of iodine atoms (127 Da).

m/zPossible Fragment
500[C₇H₃I₃O₂]⁺ (Molecular Ion)
483[M - OH]⁺
455[M - COOH]⁺
373[M - I]⁺
246[M - 2I]⁺
119[M - 3I]⁺

Data interpreted from NIST WebBook and ChemicalBook.[8][9]

Other Potential Applications

While the primary application of 2,3,5-triiodobenzoic acid sodium salt is in plant biology, some preliminary research suggests other potential uses. However, the data in these areas is limited and requires further investigation.

  • Antibacterial Activity: Some studies have explored the antimicrobial properties of iodine-containing benzoate derivatives. The presence of iodine in the molecular structure may contribute to antibacterial effects, but specific studies on the antibacterial spectrum and efficacy of 2,3,5-triiodobenzoic acid sodium salt are not widely available.

  • Animal Growth Promotion: The use of various compounds as growth promoters in animal feed is a common practice. However, there is no substantial evidence in the reviewed literature to support the use of 2,3,5-triiodobenzoic acid sodium salt for this purpose. The general term "growth promoter" in some contexts may be conflated with its role as a plant growth regulator.

Safety and Handling

  • Hazard Class: Harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling the solid compound or its solutions.

  • First Aid:

    • If Swallowed: Rinse mouth and seek medical attention.

    • Skin Contact: Wash with soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a well-characterized molecule with a primary and significant role as an auxin transport inhibitor in plants. Its utility in agricultural research and crop production is well-documented. This technical guide has provided a comprehensive overview of its properties, mechanism of action, and experimental applications, with a focus on providing actionable information for researchers. While other biological activities have been suggested, they remain largely unexplored and require further rigorous scientific investigation.

References

"Benzoic acid, 2,3,5-triiodo-, sodium salt" molecular structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activities of Benzoic acid, 2,3,5-triiodo-, sodium salt. It is intended for researchers, scientists, and professionals in drug development and plant biology, offering detailed data, experimental protocols, and visualizations of its mechanisms of action.

Molecular Structure and Identification

This compound is a halogenated derivative of benzoic acid.[1] Its structure is characterized by a benzene ring with a carboxylate group and three iodine atoms substituted at the 2, 3, and 5 positions.[1][2] The sodium salt is formed by the neutralization of the carboxylic acid group of 2,3,5-triiodobenzoic acid (TIBA).[1]

Molecular Formula: C₇H₂I₃NaO₂[3] Parent Acid CAS Number: 88-82-4 Sodium Salt CAS Number: 17274-12-3[3]

Physicochemical Properties

The physicochemical properties of both 2,3,5-triiodobenzoic acid (TIBA) and its sodium salt are summarized below. The sodium salt form significantly enhances its solubility in water.[1]

Property2,3,5-Triiodobenzoic Acid (TIBA)This compoundReference(s)
Molecular Weight 499.81 g/mol 521.79 g/mol [3][4]
Appearance White to off-white or pale yellow crystalline solid/powder.[5][6][7]-
Melting Point 220-226 °C-[5]
Solubility Insoluble in water; Soluble in ethanol, acetone, ether, methanol, NaOH, and KOH.[4][5]Highly soluble in water.[1]
Purity >97% (typical commercial grade)-

Biological Activity and Mechanism of Action

The primary biological roles of this compound are as a plant growth regulator and, more recently, as an investigational antitumor agent.

Plant Growth Regulation: Auxin Transport Inhibition

TIBA is widely recognized as a potent inhibitor of polar auxin transport (PAT) in plants.[1][4][8] Auxins, like indole-3-acetic acid (IAA), are critical plant hormones that regulate numerous growth and developmental processes.[1] TIBA hinders the directional, top-down (basipetal) transport of auxin within the plant.[5][9] This inhibition leads to various physiological effects:

  • Inhibition of Apical Dominance: By blocking auxin flow from the apical bud, TIBA can reduce the dominance of the main stem, promoting the growth of lateral buds and tillers.[1][5]

  • Dwarfing Effect: Inhibition of terminal growth results in shorter, more compact plants.[5] This property is utilized in agriculture to prevent lodging (bending over) in crops like soybeans.[1][5]

  • Flowering and Rooting: Depending on the concentration, TIBA can promote flowering, induce flower bud formation, or, at lower concentrations, stimulate rooting.[5][10]

  • Somatic Embryogenesis: The compound can suppress somatic embryo formation in plant tissue culture applications.[4]

The mechanism is believed to involve interaction with the actin cytoskeleton, which is crucial for the cellular trafficking of auxin transporters.[1]

Auxin_Transport_Inhibition cluster_cell Plant Cell cluster_plant Whole Plant Effect Auxin_ext Auxin (IAA) (Extracellular) Auxin_int Auxin (IAA) (Intracellular) Auxin_ext->Auxin_int Influx PIN PIN Proteins (Auxin Efflux Carrier) Auxin_int->PIN Targets PIN->Auxin_ext Efflux (Polar Transport) TIBA TIBA TIBA->PIN Inhibits ApicalDominance Apical Dominance LateralGrowth Lateral Bud Growth ApicalDominance->LateralGrowth Suppresses TIBA_effect TIBA Application TIBA_effect->ApicalDominance Reduces TIBA_effect->LateralGrowth Promotes

Mechanism of TIBA as an auxin transport inhibitor.
Antitumor Activity

Recent studies have explored TIBA's potential as an antitumor agent. It has been used as an X-ray contrast agent, and this application revealed physiological side effects, including the generation of reactive oxygen species (ROS).[11] This ROS-inducing property is the basis for its antitumor effects.

  • Mechanism: TIBA induces cell death in tumor cells by increasing intracellular ROS levels.[11] This leads to significant DNA fragmentation and apoptosis (programmed cell death).[11]

  • Selectivity: Studies have shown that TIBA is more cytotoxic to tumor cell lines (e.g., non-small cell lung cancer and chronic myeloid leukemia) than to normal cells, decreasing tumor cell viability to 20% while leaving 70% of normal renal epithelial cells viable under similar conditions.[11]

Antitumor_Activity TIBA TIBA TumorCell Tumor Cell TIBA->TumorCell Enters ROS Increased Reactive Oxygen Species (ROS) TumorCell->ROS Induces DNA_Damage Oxidative Stress & DNA Fragmentation ROS->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Proposed mechanism of TIBA-induced antitumor activity.

Experimental Protocols

This section details methodologies for the synthesis of the compound and for evaluating its biological activity.

Synthesis Protocols

Method 1: Iodination using Iodine Monochloride (ICl) [1] This protocol describes the synthesis of the parent acid, which is then neutralized.

  • Reaction Setup: Dissolve 3-aminobenzoic acid (1.64 mol) in an acidic aqueous medium.

  • Iodination: Add Sodium Iodide Dichloride (NaICl₂), as the iodinating agent (5.0 mol), to the solution.

  • Incubation: Maintain the reaction temperature at 50–55°C for 24 hours.

  • Precipitation & Filtration: The product, 3-amino-2,4,6-triiodobenzoic acid, precipitates out and is collected by filtration. The reported yield is approximately 75%.

  • Neutralization to Sodium Salt: Dissolve the resulting acid in water. Add a 20% sodium hydroxide (NaOH) solution dropwise until the pH reaches 7–8.

  • Crystallization: Concentrate the solution to induce crystallization of the sodium salt.

  • Final Product: Filter and dry the crystals to obtain this compound.

Method 2: Oxidative Iodination with Hydrogen Peroxide [1] This method offers a simpler purification process.

  • Reaction Setup: Dissolve 3-aminobenzoic acid in ethanol.

  • Iodination: Add iodine (I₂, 0.05 mol) and slowly add 30% hydrogen peroxide (H₂O₂, 10 mL) dropwise while refluxing at 80°C.

  • Quenching: After the reaction is complete, add sodium metabisulfite to quench and remove any excess iodine.

  • Filtration: Filter and dry the resulting 3-amino-2,4,6-triiodobenzoic acid. The reported yield is 88%.

  • Neutralization: Proceed with neutralization as described in Step 5 of Method 1.

Synthesis_Workflow cluster_method1 Method 1: ICl cluster_method2 Method 2: H₂O₂ Start1 3-Aminobenzoic Acid Iodination1 Iodination with NaICl₂ (50-55°C, 24h) Start1->Iodination1 Product1 3-Amino-2,4,6- triiodobenzoic Acid Iodination1->Product1 Neutralization Neutralization (NaOH, pH 7-8) Product1->Neutralization Start2 3-Aminobenzoic Acid Iodination2 Oxidative Iodination (I₂, H₂O₂, 80°C) Start2->Iodination2 Product2 3-Amino-2,4,6- triiodobenzoic Acid Iodination2->Product2 Product2->Neutralization FinalProduct Benzoic acid, 2,3,5-triiodo-, sodium salt Neutralization->FinalProduct

General synthesis workflow for the sodium salt.
Biological Activity Assays

The following protocols are adapted from studies on TIBA's antitumor effects.[11]

Cell Viability Assessment (MTT Assay)

  • Cell Seeding: Plate tumor cells (e.g., H460, K562) and normal control cells (e.g., VERO) in 96-well plates and incubate to allow for attachment.

  • Treatment: Treat the cells with varying concentrations of TIBA for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the solution using a microplate reader. Cell viability is proportional to the absorbance and is expressed as a percentage relative to untreated control cells.

Reactive Oxygen Species (ROS) Detection (H₂DCFDA Assay)

  • Cell Treatment: Treat cells with TIBA as described above.

  • Probe Loading: Load the cells with H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate), a cell-permeant fluorescent probe.

  • ROS Reaction: Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measurement: Measure the fluorescence intensity using a fluorometer or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.

Apoptosis and Cell Death Analysis (Flow Cytometry)

  • Cell Preparation: Harvest cells after treatment with TIBA.

  • Staining: Stain the cells with fluorescent markers such as Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye like 7-AAD (7-amino-actinomycin D) or Propidium Iodide (which enters dead cells).

  • Analysis: Analyze the stained cell population using a flow cytometer. This allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V-positive population indicates the induction of apoptosis.

References

Literature review on "Benzoic acid, 2,3,5-triiodo-, sodium salt" applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Applications of Sodium 2,3,5-Triiodobenzoate

Introduction

Sodium 2,3,5-triiodobenzoate, a derivative of benzoic acid, is a multifaceted compound with significant applications in plant biology and medical imaging. Its utility stems from the three iodine atoms attached to the benzene ring, which confer radiopacity, and its ability to interfere with crucial biological transport mechanisms. This document provides a comprehensive review of its primary applications, detailing its mechanism of action, experimental protocols, and relevant quantitative data.

Application 1: Plant Growth Regulation

The most prominent application of 2,3,5-Triiodobenzoic acid (TIBA), the acid form of the sodium salt, is as a plant growth regulator. It functions as a potent inhibitor of polar auxin transport, a critical process that governs numerous aspects of plant development.

Mechanism of Action: Auxin Transport Inhibition

Auxins, particularly Indole-3-acetic acid (IAA), are plant hormones that control growth and development by establishing concentration gradients within the plant. This directional flow, known as polar auxin transport, is essential for processes like apical dominance, lateral root formation, and flowering. TIBA disrupts this transport, leading to localized accumulations or depletions of auxin, thereby altering normal growth patterns.[1][2] It selectively inhibits the polar movement of auxins without significantly impacting other hormonal pathways, making it a valuable tool for studying plant hormonal interactions.[2]

Below is a diagram illustrating the inhibitory effect of TIBA on polar auxin transport.

TIBA_Auxin_Transport cluster_0 Normal Auxin Flow cluster_1 TIBA-Inhibited Auxin Flow Auxin_Source Auxin Source (e.g., Apical Meristem) Transport_Protein PIN Proteins (Auxin Efflux Carriers) Auxin_Source->Transport_Protein IAA Auxin_Source_2 Auxin Source Auxin_Sink Auxin Sink (e.g., Roots) Transport_Protein->Auxin_Sink Polar Transport TIBA TIBA Inhibited_Transport Inhibited PIN Proteins TIBA->Inhibited_Transport Inhibits Auxin_Accumulation Auxin Accumulation Inhibited_Transport->Auxin_Accumulation Blocked Auxin_Source_2->Inhibited_Transport IAA

Caption: Mechanism of TIBA as an auxin transport inhibitor.

Quantitative Data on Plant Growth Regulation

The application of TIBA at varying concentrations can produce a range of effects, from promoting flowering to preventing lodging in crops.

Plant SpeciesTIBA ConcentrationApplication MethodObserved EffectReference
Soybean200 mg/kgFoliar SprayThicken stems, prevent lodging, promote flowering, increase production.[3]
Peanut200 mg/kgFoliar SprayIncrease yield and improve fruit quality.[3]
Potato100 mg/kgFoliar SprayIncrease the yield of potato tubers.[3]
Tulip Bulbs0.2% and 0.5% (w/w)In lanolin paste on the basal platePromoted shoot growth and flowering in partially cooled bulbs.[4]
Norway SpruceNot specifiedIn culture mediumDepressed lateral root formation.[5]
Experimental Protocols

Protocol 1: Foliar Spray Application for Crop Yield Enhancement

This protocol is adapted from general recommendations for soybean, peanut, and potato.[3]

  • Preparation of TIBA Solution:

    • Calculate the required amount of TIBA to achieve the target concentration (e.g., 200 mg/kg or 100 mg/kg). Note: TIBA is sparingly soluble in water and may require solubilization in a small amount of ethanol or acetone before dilution with water.[3]

    • Dissolve the calculated TIBA in the solvent, then dilute with water to the final volume. Add a surfactant if necessary to ensure even coverage on the leaves.

  • Application:

    • Apply the solution as a fine mist to the plant foliage using a sprayer.

    • Ensure thorough coverage of the leaves.

    • The timing of application is critical and should coincide with the desired developmental stage (e.g., early flowering stage for soybeans).[3]

  • Observation:

    • Monitor plants for desired effects, such as increased branching, flower formation, or tuber yield, compared to untreated control plants.

Protocol 2: Lanolin Paste Application for Ornamental Plants

This method is based on a study on tulip bulbs.[4]

  • Preparation of TIBA-Lanolin Paste:

    • Melt lanolin to a workable consistency.

    • Weigh the required amount of TIBA to achieve the desired weight-for-weight percentage (e.g., 0.2% or 0.5%).

    • Thoroughly mix the TIBA powder into the melted lanolin until a homogenous paste is formed.

  • Application:

    • Apply the paste directly to the target plant tissue. In the case of tulip bulbs, it was applied to the scale around the basal plate.[4]

  • Experimental Culture:

    • Grow the treated and control plants under controlled conditions (e.g., greenhouse with specific light and temperature regimes).

  • Data Collection:

    • Measure relevant parameters such as shoot length, time to flowering, and number of flowers.

Application 2: Radiographic Contrast Agent and Potential Antitumor Agent

The high atomic number of the three iodine atoms in the 2,3,5-triiodobenzoic acid molecule makes it opaque to X-rays. This property allows it to be used as a contrast agent to enhance the visibility of internal structures in medical imaging.[6][7] It forms the core structure for many clinically used contrast agents.[8]

Mechanism of Action: Antitumor Effects

Emerging research has shown that 2,3,5-triiodobenzoic acid (TIBA) can induce cell death in tumor cells.[8][9] This antitumor activity is linked to its ability to generate reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular components, leading to apoptosis or necrosis.[9]

The following diagram illustrates the proposed pathway for TIBA-induced cell death.

TIBA_Antitumor TIBA TIBA (2,3,5-triiodobenzoic acid) TumorCell Tumor Cell TIBA->TumorCell Enters Cell ROS Increased Reactive Oxygen Species (ROS) TumorCell->ROS Induces Generation of CellularDamage Oxidative Stress & Cellular Damage ROS->CellularDamage CellDeath Cell Death (Apoptosis/Necrosis) CellularDamage->CellDeath

Caption: Proposed mechanism of TIBA-induced tumor cell death.

Experimental Protocols

Protocol 3: In Vitro Antitumor Activity Assay

This protocol is a generalized procedure based on findings that TIBA induces cell death in tumor cell lines.[8][9]

  • Cell Culture:

    • Culture a relevant tumor cell line (e.g., human glioma cells) in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.[8]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • TIBA Treatment:

    • Prepare stock solutions of sodium 2,3,5-triiodobenzoate in a suitable solvent (e.g., sterile water or DMSO) and dilute to various working concentrations in the cell culture medium.

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Replace the medium with fresh medium containing different concentrations of TIBA. Include an untreated control group.

  • Cell Viability Assay (e.g., MTT Assay):

    • After a predetermined incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • ROS Detection:

    • To confirm the mechanism of action, treat cells with TIBA as described above.

    • Before the end of the incubation period, load the cells with a fluorescent ROS indicator (e.g., DCFH-DA).

    • Measure the fluorescence intensity using a fluorescence microscope or a plate reader to quantify ROS levels.

Conclusion

Sodium 2,3,5-triiodobenzoate is a chemical with well-established and emerging applications. Its role as an auxin transport inhibitor is fundamental to its use in agriculture and plant science research, allowing for the manipulation of plant architecture and productivity. Furthermore, its radiopaque properties are the basis for its use in medical imaging, and recent discoveries of its ability to induce ROS-mediated cell death open new avenues for its potential as a chemotherapeutic agent. The experimental protocols and quantitative data summarized herein provide a valuable resource for researchers and professionals in these fields.

References

The Impact of 2,3,5-Triiodobenzoic Acid (TIBA), Sodium Salt on Plant Hormonal Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Triiodobenzoic acid (TIBA), and its sodium salt, is a synthetic plant growth regulator renowned for its potent and specific inhibition of polar auxin transport. This targeted action makes it an invaluable tool in plant biology research for dissecting the complex roles of auxin in virtually every aspect of plant growth and development. By disrupting the directional flow of auxin, TIBA induces a cascade of physiological effects, offering insights into auxin's regulatory networks. This technical guide provides an in-depth analysis of the effects of TIBA on plant hormonal pathways, with a primary focus on its mechanism of action on auxin transport. It further explores the consequential impacts on other key hormonal signaling pathways, including those of gibberellins, cytokinins, ethylene, and abscisic acid. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular and cellular processes to serve as a comprehensive resource for researchers in the field.

Core Mechanism of Action: Inhibition of Polar Auxin Transport

The principal and most well-characterized effect of 2,3,5-triiodobenzoic acid is the inhibition of polar auxin transport (PAT).[1][2][3] PAT is the directional, cell-to-cell movement of the plant hormone auxin, primarily indole-3-acetic acid (IAA), which is essential for establishing and maintaining auxin gradients that control a myriad of developmental processes, including embryogenesis, organ formation, apical dominance, and tropisms.[4]

TIBA achieves this inhibition by targeting the cellular machinery responsible for auxin efflux. Specifically, it is understood to interfere with the function of PIN-FORMED (PIN) proteins, which are key auxin efflux carriers.[5] Recent studies have elucidated that TIBA's mechanism involves the actin cytoskeleton. TIBA has been shown to directly interact with villins, a family of actin-binding proteins, causing them to oligomerize and induce excessive bundling of actin filaments.[5] This disruption of actin dynamics impairs the trafficking and localization of PIN proteins to the plasma membrane, thereby reducing their availability to transport auxin out of the cell.[5]

TIBA_Mechanism_of_Action Extracellular_Auxin_In Extracellular Auxin Auxin_Influx Auxin_Influx Extracellular_Auxin_In->Auxin_Influx Extracellular_Auxin_Out Extracellular Auxin Auxin_Efflux Auxin_Efflux Auxin_Efflux->Extracellular_Auxin_Out

Quantitative Effects on Plant Growth and Development

The inhibition of polar auxin transport by TIBA manifests in a variety of dose-dependent physiological and developmental changes. The following tables summarize some of the reported quantitative effects of TIBA on different plant species. It is important to note that the optimal concentration of TIBA can vary significantly depending on the plant species, the developmental stage, and the desired effect.

Plant SpeciesTIBA ConcentrationObserved EffectReference
Picea abies (Norway Spruce)1 µmol/lIncreased average root length.[1]
Pinus nigra (Black Pine)1 µmol/lMore than doubled seed germination rate and increased average shoot length.[1]
Picea abies, Picea omorika, Pinus sylvestris, Pinus nigra3 µmol/lSignificant negative effect on seed germination rate.[1]
Arabidopsis thaliana10⁻⁵ MSlight decrease in root growth rate.[2]
Chickpea (Cicer arietinum)35 ppm (seed soaking)Increased number of branches and leaves per plant.[6]
Mung Bean (Vigna radiata)50 µMMaximum inhibition of brassinosteroid-induced ethylene and ACC biosynthesis.[3]
Tulip (Tulipa gesneriana)0.2% and 0.5% (w/w in lanolin)Promoted shoot growth and flowering in partially cooled bulbs.[7]
Cannabis (Cannabis sativa)0.5–2.5 mg L⁻¹Increased response of explants and multiplication rate in tissue culture.[8]

Table 1: Quantitative Effects of TIBA on Plant Growth and Development

Interactions with Other Plant Hormonal Pathways

While the primary target of TIBA is auxin transport, the resulting disruption of auxin homeostasis has cascading effects on other hormonal pathways. The intricate crosstalk between plant hormones means that altering the levels or distribution of one can significantly impact the synthesis, signaling, and response of others.

Gibberellins (GA)

There is evidence to suggest an interaction between TIBA and gibberellin signaling. In tulip bulbs, the application of TIBA in conjunction with gibberellic acid (GA₃) promoted earlier flowering and increased flower stalk elongation.[9] It was observed that this combined treatment led to higher endogenous IAA content in the basal plate and lower internodes, suggesting that the TIBA-induced blockage of auxin transport and subsequent auxin accumulation in the stems may enhance the effects of GA.[9] However, another study on tulips indicated that while TIBA inhibited internode elongation and the increase in diffusible auxin, it did not affect the amount of gibberellin.[10] This suggests that the interaction may be complex and context-dependent.

Cytokinins (CK)

The balance between auxin and cytokinin is a critical determinant of plant development, particularly the shoot-to-root ratio. Generally, auxin promotes root formation, while cytokinin promotes shoot growth.[11] By inhibiting basipetal auxin transport, TIBA can alter this ratio. In cannabis tissue culture, the promoting effect of TIBA on shoot regeneration is thought to be due to the correction of the auxin:cytokinin ratio, which is crucial for optimal shoot proliferation.[8]

Ethylene

TIBA has been shown to influence ethylene biosynthesis. In etiolated mung bean hypocotyls, TIBA at a concentration of 50 µM maximally inhibited brassinosteroid-induced ethylene and 1-aminocyclopropane-1-carboxylic acid (ACC), the precursor to ethylene, production.[3] This suggests that auxin transport is necessary for this brassinosteroid-induced response. Furthermore, in Arabidopsis, it has been demonstrated that the background level of ethylene can intensify the inhibitory effects of auxin transport inhibitors on root elongation.[4] High concentrations of auxin are known to stimulate ethylene production, which in turn can trigger abscisic acid biosynthesis and inhibit growth.[12]

Abscisic Acid (ABA)

The interaction between TIBA and abscisic acid is less direct but is linked through the auxin-ethylene crosstalk. High levels of auxin, which can accumulate in certain tissues due to TIBA treatment, can induce ethylene biosynthesis.[12] This ethylene can then trigger an increase in ABA levels, leading to growth inhibition.[12]

Hormone_Crosstalk TIBA TIBA Auxin_Transport Polar Auxin Transport (Inhibited) TIBA->Auxin_Transport Auxin_Accumulation Localized Auxin Accumulation Auxin_Transport->Auxin_Accumulation Gibberellin Gibberellin Signaling Auxin_Accumulation->Gibberellin Interacts with (context-dependent) Cytokinin Auxin/Cytokinin Ratio (Altered) Auxin_Accumulation->Cytokinin Impacts Ethylene Ethylene Biosynthesis Auxin_Accumulation->Ethylene Can stimulate Developmental_Outcomes Altered Plant Growth & Development Auxin_Accumulation->Developmental_Outcomes Gibberellin->Developmental_Outcomes Cytokinin->Developmental_Outcomes ABA Abscisic Acid Biosynthesis Ethylene->ABA Triggers ABA->Developmental_Outcomes

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of TIBA on plant hormonal pathways.

Polar Auxin Transport Assay in Arabidopsis thaliana Inflorescence Stems

This protocol is adapted from established methods for measuring the movement of radiolabeled auxin.

Materials:

  • Arabidopsis thaliana plants with inflorescence stems approximately 5-10 cm tall.

  • [³H]IAA (radiolabeled indole-3-acetic acid).

  • TIBA sodium salt stock solution (e.g., 10 mM in DMSO or ethanol).

  • Agarose.

  • Microcentrifuge tubes.

  • Scintillation vials and scintillation cocktail.

  • Scintillation counter.

  • Razor blades.

  • Pipettes and tips.

Procedure:

  • Preparation of Donor and Receiver Agar Blocks:

    • Prepare a 1.5% (w/v) agarose solution in a suitable buffer (e.g., MES buffer, pH 5.5).

    • For the donor block, mix the agarose solution with [³H]IAA to a final concentration of 1 µM.

    • For experiments with TIBA, prepare donor blocks containing both [³H]IAA and the desired concentration of TIBA (e.g., 10 µM, 50 µM). Prepare a control donor block with [³H]IAA and the solvent used for the TIBA stock.

    • Pipette small droplets (e.g., 5 µl) of the molten agarose solutions onto a hydrophobic surface (e.g., Parafilm) and allow them to solidify.

  • Sample Preparation:

    • Excise a 2 cm segment from the base of an Arabidopsis inflorescence stem.

  • Assay Setup:

    • Place the apical end of the stem segment in contact with a donor agar block.

    • Place the basal end of the stem segment in contact with a receiver agar block (plain agarose).

    • Incubate the setup in a humid chamber in the dark for a defined period (e.g., 6-18 hours) to allow for auxin transport.

  • Quantification:

    • After the incubation period, excise the basal 5 mm of the stem segment that was in contact with the receiver block.

    • Place the excised segment into a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • The amount of radioactivity in the basal segment is proportional to the amount of auxin transported.

  • Data Analysis:

    • Compare the radioactivity in the basal segments from TIBA-treated and control plants to determine the percentage of inhibition of polar auxin transport.

Analysis of PIN Protein Localization

This protocol provides a general workflow for observing the effect of TIBA on the subcellular localization of PIN proteins using fluorescently tagged lines.

Materials:

  • Arabidopsis thaliana seedlings expressing a PIN-GFP fusion protein (e.g., PIN1-GFP, PIN2-GFP).

  • TIBA sodium salt stock solution.

  • Confocal laser scanning microscope.

  • Microscope slides and coverslips.

  • Liquid growth medium (e.g., 1/2 MS).

Procedure:

  • Seedling Growth:

    • Grow Arabidopsis seedlings expressing the PIN-GFP construct on agar plates under standard growth conditions until the primary root is well-developed (e.g., 5-7 days old).

  • TIBA Treatment:

    • Prepare a series of dilutions of TIBA in liquid growth medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Include a solvent control.

    • Transfer seedlings to the wells of a multi-well plate containing the different TIBA solutions or the control solution.

    • Incubate the seedlings for a specific duration (e.g., 1-4 hours).

  • Microscopy:

    • Mount a treated seedling on a microscope slide with a drop of the corresponding treatment solution.

    • Observe the subcellular localization of the PIN-GFP signal in the root cells using a confocal microscope. Pay close attention to the plasma membrane localization.

    • Acquire images from the same root region (e.g., the transition zone or the meristematic zone) for all treatments to ensure comparability.

  • Data Analysis:

    • Qualitatively and/or quantitatively analyze the changes in PIN-GFP localization at the plasma membrane. For quantitative analysis, measure the fluorescence intensity at the plasma membrane versus the cytoplasm. A reduction in the plasma membrane signal in TIBA-treated roots indicates an effect on PIN protein trafficking and/or stability.

Quantification of Endogenous Plant Hormones

This protocol outlines the general steps for quantifying changes in the levels of various plant hormones in response to TIBA treatment using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Plant tissue (e.g., seedlings, leaves, roots).

  • TIBA sodium salt.

  • Liquid nitrogen.

  • Extraction solvent (e.g., 80% methanol with internal standards).

  • Solid-phase extraction (SPE) cartridges.

  • LC-MS/MS system.

  • Internal standards for each hormone class to be analyzed.

Procedure:

  • Plant Treatment and Sample Collection:

    • Grow plants under controlled conditions.

    • Treat the plants with the desired concentration of TIBA or a control solution for a specific duration.

    • Harvest the plant tissue of interest, flash-freeze it in liquid nitrogen, and store it at -80°C until extraction.

  • Hormone Extraction:

    • Grind the frozen tissue to a fine powder in liquid nitrogen.

    • Extract the hormones by homogenizing the powder in a pre-chilled extraction solvent containing a known amount of internal standards for each hormone to be quantified.

    • Centrifuge the extract to pellet the debris and collect the supernatant.

  • Purification and Concentration:

    • Purify and concentrate the hormone-containing supernatant using solid-phase extraction (SPE). The choice of SPE cartridge and elution solvents will depend on the specific hormones being analyzed.

    • Dry the purified extract under a stream of nitrogen or in a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Re-dissolve the dried extract in a suitable solvent for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system.

    • Separate the different hormones using liquid chromatography and detect and quantify them using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the concentration of each endogenous hormone by comparing the peak area of the endogenous hormone to the peak area of its corresponding internal standard.

    • Compare the hormone levels in TIBA-treated and control plants to determine the effect of TIBA on the endogenous hormone profile.

Experimental_Workflow cluster_PAT Polar Auxin Transport Assay cluster_PIN PIN Protein Localization cluster_Hormone Endogenous Hormone Quantification PAT_1 Prepare [3H]IAA & TIBA Donor Blocks PAT_2 Excise Inflorescence Stem PAT_1->PAT_2 PAT_3 Incubate Stem with Donor & Receiver Blocks PAT_2->PAT_3 PAT_4 Quantify Radioactivity in Basal Segment PAT_3->PAT_4 PIN_1 Grow PIN-GFP Seedlings PIN_2 Treat with TIBA Solutions PIN_1->PIN_2 PIN_3 Confocal Microscopy PIN_2->PIN_3 PIN_4 Analyze PIN-GFP Signal at Plasma Membrane PIN_3->PIN_4 H_1 Treat Plants with TIBA H_2 Harvest & Freeze Tissue H_1->H_2 H_3 Extract & Purify Hormones H_2->H_3 H_4 LC-MS/MS Analysis H_3->H_4

Conclusion

2,3,5-Triiodobenzoic acid sodium salt is a powerful tool for investigating the role of auxin in plant biology. Its primary mechanism of action, the inhibition of polar auxin transport through the disruption of actin dynamics and PIN protein trafficking, leads to a wide array of physiological and developmental effects. These effects are not limited to the auxin pathway but extend to other hormonal networks, highlighting the interconnectedness of plant signaling. While the qualitative effects of TIBA are well-documented, further research is needed to provide a more comprehensive quantitative understanding of its dose-dependent impact on the entire plant hormonome. The experimental protocols detailed in this guide provide a framework for conducting such investigations, which will undoubtedly continue to unravel the intricate mechanisms governing plant growth and development.

References

The Role of 2,3,5-Triiodobenzoic Acid (TIBA) in Elucidating Plant Growth Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-triiodobenzoic acid (TIBA), and its sodium salt, is a synthetic plant growth regulator that has been instrumental in advancing our understanding of plant development.[1] Historically used to prevent lodging in crops like soybeans, its primary scientific value lies in its function as a potent inhibitor of polar auxin transport.[2][3] Auxins, a class of phytohormones, are central to nearly every aspect of plant growth and development, from embryogenesis to organ formation and tropic responses. The directional, cell-to-cell movement of auxin, known as polar auxin transport, establishes the auxin gradients that are critical for these processes.[4] By disrupting this transport, TIBA allows researchers to probe the intricate mechanisms of auxin action and its role in shaping plant architecture. This technical guide provides an in-depth overview of the use of TIBA in studying plant growth dynamics, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of TIBA on Plant Growth

The application of TIBA elicits a range of concentration-dependent effects on plant morphology and yield. The following tables summarize quantitative data from various studies, providing a comparative overview of its impact on different plant species.

Table 1: Effects of TIBA on Soybean (Glycine max) Growth and Yield

ConcentrationParameterEffectReference
50 ppmPlant HeightSignificant reduction[5]
100 ppmPlant HeightSignificant reduction[5]
150 ppmPlant HeightSignificant reduction[5]
20 ppmNumber of Branches/Plant19.52% increase[5]
50 ppmNumber of Branches/Plant52.19% increase[5]
100 ppmNumber of Branches/Plant77.02% increase[5]
150 ppmNumber of Branches/Plant111.55% increase[5]
50 ppmYield/Plant7.32% increase[5]
100 ppmYield/Plant18.81% increase[5]
150 ppmYield/Plant21.50% increase[5]
19 g/haPlant HeightReduction[3]
28 g/haPlant HeightReduction[3]
47 g/haPlant HeightReduction[3]
19 g/haYieldInconsistent changes[3]
28 g/haYieldInconsistent changes[3]
47 g/haYieldInconsistent changes[3]

Table 2: Effects of TIBA on Chickpea (Cicer arietinum L.) Growth and Yield

ConcentrationParameterEffectReference
10 ppmPlant HeightMostly retarding effect[6]
15 ppmPlant HeightMostly retarding effect[6]
20 ppmPlant HeightMostly retarding effect[6]
25 ppmPlant HeightMostly retarding effect[6]
30 ppmPlant HeightMostly retarding effect[6]
35 ppmPlant HeightMostly retarding effect[6]
35 ppmNumber of Branches/PlantHighest values observed[6]
30 ppmNumber of Pods/Plant47.92% increase over control[6]
35 ppmNumber of Pods/Plant45.66% increase over control[6]
30 ppmNumber of Seeds/PlantHighest value (112.13)[6]
30 ppm100-Seed Weight (g)Highest value (23.84)[6]
30 ppmYield/Plant (g)Highest value (15.92)[6]

Table 3: Effects of TIBA on In Vitro Shoot Regeneration of Cannabis sativa L.

CultivarTIBA Concentration (mg L⁻¹)ParameterResultReference
Diana0.5 - 2.5Explant Response & Multiplication RateIncreased[7]
Finola0.5 - 2.5Explant Response & Multiplication RateIncreased[7]
Fedora 170.5 - 2.5Explant Response & Multiplication RateIncreased[7]
Fedora 170.5Shoots per Explant (2-week exposure)3.1[7]
Fedora 172.5Shoots per Explant (3-week exposure)3.4[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for studying the effects of TIBA on plant growth.

Protocol 1: Foliar Application of TIBA to Study Growth and Yield in Legumes

This protocol is adapted from studies on soybean and chickpea.[5][6]

1. Plant Material and Growth Conditions:

  • Grow plants (e.g., soybean, chickpea) in pots containing a suitable soil mixture under controlled greenhouse or field conditions.
  • Ensure uniform environmental conditions (temperature, light, humidity) for all experimental units.[8]

2. Preparation of TIBA Solutions:

  • Prepare a stock solution of TIBA. Since TIBA is sparingly soluble in water, it can be dissolved in a small amount of 1N NaOH before being diluted with distilled water to the final volume.[6]
  • From the stock solution, prepare a series of working solutions at the desired concentrations (e.g., 10, 25, 50, 100, 150 ppm). Include a control treatment with distilled water (and the equivalent amount of NaOH if used for solubilization).

3. Application of TIBA:

  • Apply the TIBA solutions as a foliar spray at a specific developmental stage, such as the early flowering or full flowering stage.[9]
  • Ensure complete and uniform coverage of the foliage. A surfactant may be added to the spray solution to improve adhesion.

4. Data Collection:

  • At regular intervals after application, and at final harvest, measure various growth parameters, including:
  • Plant height
  • Number of branches per plant
  • Number of leaves per plant
  • Dry weight of shoots and roots
  • At maturity, record yield components such as:
  • Number of pods per plant
  • Number of seeds per pod
  • 100-seed weight
  • Total seed yield per plant

5. Statistical Analysis:

  • Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like LSD) to determine the significance of the observed effects.[6]

Protocol 2: In Vitro Shoot Regeneration Assay with TIBA

This protocol is based on a study investigating shoot regeneration in Cannabis sativa.[7]

1. Explant Preparation:

  • Excise epicotyls from aseptically grown seedlings.
  • Use shoot tips from these epicotyls as the explant material.

2. Culture Medium:

  • Prepare a basal medium such as Murashige and Skoog (MS) medium.
  • Supplement the medium with a cytokinin (e.g., thidiazuron - TDZ) to induce shoot formation.
  • Add TIBA to the medium at various concentrations (e.g., 0.25, 0.5, 2.5, 5.0, 12.5 mg L⁻¹). A control medium without TIBA should be included.

3. Culture Conditions:

  • Culture the explants vertically on the prepared medium in sterile containers.
  • Maintain the cultures under controlled conditions of light and temperature.

4. Subculture and Data Collection:

  • Subculture the explants to fresh medium at regular intervals (e.g., every 3 weeks).
  • After a defined culture period, record the following parameters:
  • Percentage of responding explants (explants showing regeneration)
  • Number of shoots per explant
  • Observations of any morphological abnormalities

5. Rooting and Acclimatization:

  • Transfer the regenerated shoots to a rooting medium, which may contain an auxin like indole-3-butyric acid (IBA).
  • Once roots have developed, acclimatize the plantlets to ex vitro conditions.

Protocol 3: Measurement of Polar Auxin Transport Using Radiolabeled Auxin

This protocol provides a direct method to quantify the effect of TIBA on auxin transport, adapted from established methods.[10]

1. Plant Material:

  • Use etiolated hypocotyls or inflorescence stems of Arabidopsis thaliana or other model plants.

2. Preparation of Agar Cylinders:

  • Prepare a solution of radiolabeled auxin (e.g., ³H-IAA) in agar at a specific concentration.
  • Create small agar cylinders containing the radiolabeled auxin.

3. Auxin Transport Assay:

  • Excise segments of the plant tissue (e.g., hypocotyls).
  • To test the effect of TIBA, pre-incubate some segments in a solution containing TIBA.
  • Place an agar cylinder containing ³H-IAA at the apical end of each segment.
  • Place a receiver agar block (without auxin) at the basal end.
  • Allow transport to occur for a defined period in a dark, humid chamber.

4. Quantification:

  • After the transport period, collect the receiver agar blocks.
  • Measure the amount of radioactivity in the receiver blocks using a scintillation counter.
  • The amount of radioactivity in the receiver block is proportional to the rate of polar auxin transport.
  • Compare the radioactivity in receiver blocks from TIBA-treated and control segments to quantify the inhibitory effect of TIBA.

Signaling Pathways and Mechanisms of Action

TIBA's primary mode of action is the inhibition of polar auxin transport. This process is mediated by a complex interplay of cellular components, which are illustrated in the following diagrams.

G cluster_apoplast Apoplast (Cell Wall) cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane IAAH IAAH (protonated) IAA- IAA- (anionic) IAAH->IAA- Passive Diffusion AUX1 AUX1/LAX (Influx Carrier) IAAH->AUX1 Active Transport PIN PIN Proteins (Efflux Carrier) IAA-->PIN Efflux Vesicle Vesicle Trafficking Vesicle->PIN Delivery to Membrane Vesicle->PIN Impairs Trafficking Actin Actin Cytoskeleton Actin->Vesicle Supports Actin->Vesicle Disrupts Dynamics Villin Villin Villin->Actin Excessive Bundling AUX1->IAA- PIN->IAAH in Apoplast PIN->Vesicle Endocytosis TIBA TIBA TIBA->Villin Binds & causes oligomerization

Figure 1: Mechanism of TIBA's inhibition of polar auxin transport.

The chemiosmotic hypothesis describes how auxin enters cells either passively in its protonated form (IAAH) or actively via influx carriers like AUX1/LAX.[4] Inside the cell, the higher pH causes auxin to deprotonate to its anionic form (IAA⁻), trapping it. Efflux carriers, primarily the PIN-FORMED (PIN) proteins, are responsible for the directional export of IAA⁻.[4] The polar localization of PIN proteins on the plasma membrane dictates the direction of auxin flow.[11]

TIBA disrupts this process by interfering with the actin cytoskeleton.[12] It directly interacts with villin, an actin-binding protein, causing it to oligomerize and lead to excessive bundling of actin filaments.[12] This disruption of actin dynamics impairs the trafficking of vesicles that deliver and recycle PIN proteins to and from the plasma membrane, ultimately reducing the number of functional PIN carriers at the cell surface and inhibiting polar auxin transport.[12]

G Start Start Experiment Prep Prepare TIBA Solutions & Control Start->Prep Treat Apply TIBA to Plants (e.g., Foliar Spray, In Vitro) Prep->Treat Incubate Incubate under Controlled Conditions Treat->Incubate Measure Measure Growth Parameters (Height, Branching, Yield, etc.) Incubate->Measure Analyze Statistical Analysis Measure->Analyze End Conclude Effects of TIBA Analyze->End

The general workflow for investigating the impact of TIBA on plant growth involves preparing solutions of varying concentrations, applying them to the plant material, incubating the plants under controlled conditions, and then meticulously measuring the resulting morphological and physiological changes. Statistical analysis is essential to validate the significance of the observed effects.

Conclusion

2,3,5-triiodobenzoic acid and its sodium salt remain indispensable tools in plant biology. By inhibiting polar auxin transport, TIBA provides a means to dissect the complex role of auxin in plant growth and development. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers to design and execute experiments that can further unravel the intricacies of hormonal regulation in plants. The understanding of TIBA's mechanism of action at the cellular level, particularly its effects on the actin cytoskeleton and PIN protein trafficking, continues to evolve, opening new avenues for research into the fundamental processes that govern plant life.

References

Methodological & Application

Application Notes and Protocols for Auxin Inhibition using 2,3,5-Triiodobenzoic Acid, Sodium Salt (TIBA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid, 2,3,5-triiodo-, sodium salt, commonly known as 2,3,5-Triiodobenzoic acid (TIBA), is a widely utilized synthetic compound that acts as a potent polar auxin transport inhibitor.[1][2] By disrupting the directional flow of auxin, a critical plant hormone, TIBA serves as an invaluable tool for investigating a multitude of plant growth and developmental processes. These processes include, but are not limited to, gravitropism, root development, leaf patterning, and responses to environmental stimuli.[3][4][5] Its mechanism of action is linked to the disruption of actin dynamics and the trafficking of PIN-FORMED (PIN) auxin efflux carriers, which are essential for establishing auxin gradients.[6][7]

These application notes provide detailed experimental protocols for utilizing TIBA to study auxin inhibition, focusing on key assays in the model organism Arabidopsis thaliana and other plant species. The protocols are intended to guide researchers in accurately assessing the biological effects of this inhibitor.

Data Summary

The following tables summarize quantitative data from various studies on the effects of TIBA on plant growth and development.

Table 1: Effect of TIBA on Root Gravitropism and Growth in Arabidopsis thaliana

TIBA Concentration (µM)Gravitropic Curvature (degrees) at 8hRoot Growth (mm) at 8hReference
0 (Control)~80~2.5[4]
1~40~2.4[4]
10~20~2.2[4]

Table 2: Effect of TIBA on Leaflet Count in Tomato (Solanum lycopersicum)

TIBA Concentration (µM)Mean Leaflet Count (Leaf 3) ± S.D.% Below Control MedianReference
0 (Control)6.8 ± 0.90[5]
105.4 ± 1.180[5]
254.1 ± 0.9100[5]
502.5 ± 0.8100[5]

Table 3: Inhibition of Polar Auxin Transport (PAT) by TIBA in Arabidopsis thaliana Roots

TIBA Concentration (µM)Basipetal Auxin Transport (% of Control)Reference
0 (Control)100[6]
10~50[6]

Experimental Protocols

Protocol 1: Root Gravitropism Assay in Arabidopsis thaliana

This protocol details the steps to assess the effect of TIBA on the gravitropic response of Arabidopsis thaliana roots.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins and sucrose

  • Agar

  • Petri dishes (9 cm)

  • 2,3,5-Triiodobenzoic acid, sodium salt (TIBA) stock solution (e.g., 10 mM in DMSO or water)

  • Sterile water

  • Growth chamber with controlled light and temperature

  • Microscope with a goniometer or image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 50% bleach with Tween-20 for 5-10 minutes, and then rinse 3-5 times with sterile water).

    • Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

    • Prepare MS agar plates containing different concentrations of TIBA (e.g., 0 µM, 1 µM, 10 µM). Add TIBA from the stock solution to the molten MS medium after autoclaving and cooling to ~50-60°C.

    • Sow the stratified seeds in a line on the surface of the MS agar plates.

  • Seedling Growth:

    • Seal the plates with breathable tape and place them vertically in a growth chamber under long-day conditions (16h light/8h dark) at 22-24°C.

    • Allow the seedlings to grow for 4-5 days until the primary roots are approximately 1-2 cm long.

  • Gravitropic Stimulation:

    • Turn the plates 90 degrees to reorient the direction of gravity relative to the roots.

    • Mark the position of the root tips at the time of turning.

  • Data Acquisition and Analysis:

    • After a set time period (e.g., 4, 8, or 12 hours), capture images of the seedlings.

    • Measure the angle of root curvature from the point of reorientation using a goniometer or image analysis software.

    • Measure the root growth from the marked position to the new root tip.

    • Perform statistical analysis to determine the significance of the differences between control and TIBA-treated seedlings.

Protocol 2: Auxin Transport Assay using Radiolabeled Auxin

This protocol describes a method to directly measure the effect of TIBA on polar auxin transport using radiolabeled indole-3-acetic acid ([³H]IAA).

Materials:

  • Arabidopsis thaliana seedlings (grown as in Protocol 1)

  • [³H]IAA (radiolabeled indole-3-acetic acid)

  • TIBA

  • Agar

  • Microcentrifuge tubes

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

  • Forceps and scalpel

Procedure:

  • Seedling Preparation:

    • Grow Arabidopsis seedlings vertically on MS agar plates for 5-7 days.

  • Preparation of [³H]IAA Agar Blocks:

    • Prepare a 1% agar solution in a suitable buffer (e.g., MES buffer, pH 5.7).

    • While the agar is molten, add [³H]IAA to a final concentration of approximately 100 nM.

    • Pipette small droplets (e.g., 1-2 µL) of the [³H]IAA-containing agar onto a sterile, non-absorbent surface and allow them to solidify.

  • Auxin Transport Measurement:

    • Excise the apical 5 mm of the primary roots of the seedlings.

    • Place a [³H]IAA-agar block in contact with the apical end of the excised root segment.

    • The root segments can be pre-incubated on MS plates containing the desired concentration of TIBA for a specified duration (e.g., 30 minutes).

    • Allow the transport to proceed for a defined period (e.g., 6-18 hours) in the dark at room temperature.

  • Quantification of Transported Auxin:

    • After the transport period, excise a 5 mm segment from the basal end of the root section.

    • Place this basal segment into a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • The amount of radioactivity in the basal segment is proportional to the amount of auxin transported.

  • Data Analysis:

    • Compare the radioactivity counts between control and TIBA-treated samples to quantify the inhibition of polar auxin transport.

Visualizations

Signaling Pathway Diagram

AuxinTransportInhibition cluster_cell Plant Cell Auxin_ext Auxin (extracellular) Auxin_int Auxin (intracellular) Auxin_ext->Auxin_int Influx PIN PIN Protein (Auxin Efflux Carrier) Auxin_int->PIN PIN->Auxin_ext Efflux Vesicle Vesicle Trafficking Vesicle->PIN Localization at Plasma Membrane Actin Actin Cytoskeleton Actin->Vesicle Supports TIBA TIBA TIBA->PIN Inhibits Efflux TIBA->Vesicle Disrupts TIBA->Actin Alters Dynamics

Caption: Mechanism of TIBA-mediated inhibition of polar auxin transport.

Experimental Workflow Diagram

GravitropismWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Sterilization & Stratification B Prepare MS Plates with TIBA A->B C Sow Seeds B->C D Vertical Growth (4-5 days) C->D E Gravistimulation (90° rotation) D->E F Incubation (4-12 hours) E->F G Image Acquisition F->G H Measure Root Curvature & Growth G->H I Statistical Analysis H->I

Caption: Workflow for the root gravitropism assay with TIBA.

References

Preparing a Stock Solution of 2,3,5-Triiodobenzoic Acid, Sodium Salt: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation, storage, and use of stock solutions of "Benzoic acid, 2,3,5-triiodo-, sodium salt," a key reagent in plant biology and developmental research.

Introduction

This compound is the water-soluble form of 2,3,5-triiodobenzoic acid (TIBA). TIBA is a well-characterized inhibitor of polar auxin transport in plants. By blocking the efflux of auxin, it is an invaluable tool for studying a wide range of physiological processes, including apical dominance, tropic responses, and embryogenesis. The sodium salt's high solubility in water makes it the preferred form for preparing aqueous stock solutions for experimental use.[1]

Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of "this compound" is essential for accurate stock solution preparation.

PropertyValueReference
Molecular Formula C₇H₂I₃NaO₂[1]
Molecular Weight 521.78 g/mol [1]
Appearance White to off-white crystalline powder
Solubility in Water Highly soluble[1]
Storage Temperature -20°C to -80°C (for stock solutions)[2]

Experimental Protocols

Preparation of a 10 mM Aqueous Stock Solution

This protocol describes the preparation of a standard 10 mM stock solution of "this compound."

Materials:

  • This compound (MW: 521.78 g/mol )

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Sterile volumetric flask (e.g., 100 mL)

  • Sterile magnetic stirrer and stir bar

  • Analytical balance

  • Spatula

  • Weighing paper

  • Sterile filter (0.22 µm) and syringe

  • Sterile storage tubes (e.g., 1.5 mL or 15 mL conical tubes)

Procedure:

  • Calculate the required mass: To prepare 100 mL of a 10 mM stock solution, calculate the mass of the sodium salt needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.100 L x 521.78 g/mol = 0.52178 g

  • Weigh the compound: Using an analytical balance, accurately weigh out approximately 0.522 g of "this compound" onto a piece of weighing paper.

  • Dissolve the compound:

    • Transfer the weighed powder to the 100 mL volumetric flask.

    • Add approximately 80 mL of high-purity water.

    • Place a sterile magnetic stir bar in the flask and place it on a magnetic stirrer.

    • Stir the solution until the powder is completely dissolved. The sodium salt is highly soluble in water, so this should occur relatively quickly.

  • Bring to final volume: Once the solid is fully dissolved, carefully add high-purity water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Sterilization:

    • For applications requiring sterile conditions (e.g., plant tissue culture), filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile tubes. This minimizes the risk of contamination from repeated freeze-thaw cycles.

    • Label each tube clearly with the compound name, concentration, preparation date, and your initials.

    • Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[2] Protect the solution from light.[2]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_sterile Sterilization & Storage Calculate Mass Calculate Mass Weigh Compound Weigh Compound Calculate Mass->Weigh Compound Mass needed Dissolve in Water Dissolve in Water Weigh Compound->Dissolve in Water Transfer powder Adjust to Final Volume Adjust to Final Volume Dissolve in Water->Adjust to Final Volume Bring to volume Filter Sterilize (0.22 µm) Filter Sterilize (0.22 µm) Adjust to Final Volume->Filter Sterilize (0.22 µm) For sterile applications Aliquot Aliquot Filter Sterilize (0.22 µm)->Aliquot Dispense Store at -20°C or -80°C Store at -20°C or -80°C Aliquot->Store at -20°C or -80°C Label and freeze

Workflow for preparing a sterile stock solution.

Application: Inhibition of Auxin Transport in Plant Tissue Culture

"this compound" is frequently used in plant tissue culture media to study the effects of auxin transport on development.

Example Protocol: Studying Root Development

  • Prepare basal medium: Prepare your desired plant tissue culture medium (e.g., Murashige and Skoog) according to standard protocols.

  • Add the stock solution: After autoclaving the medium and allowing it to cool to approximately 50-60°C, add the sterile stock solution of "this compound" to achieve the desired final concentration (e.g., 1-10 µM).

  • Mix and dispense: Gently swirl the medium to ensure even distribution of the compound before pouring it into sterile petri dishes or culture vessels.

  • Culture explants: Place your plant explants onto the solidified medium and culture under appropriate light and temperature conditions.

  • Observe: Monitor the development of the explants over time, paying close attention to root initiation and elongation compared to control plates without the inhibitor.

Signaling Pathway: Inhibition of Polar Auxin Transport

The primary mechanism of action for TIBA and its sodium salt is the disruption of polar auxin transport. This process is crucial for establishing auxin gradients that control various aspects of plant growth and development.

G Auxin Biosynthesis Auxin Biosynthesis Intracellular Auxin Intracellular Auxin Auxin Biosynthesis->Intracellular Auxin Auxin Efflux Carrier (e.g., PIN proteins) Auxin Efflux Carrier (e.g., PIN proteins) Intracellular Auxin->Auxin Efflux Carrier (e.g., PIN proteins) Blocked Auxin Efflux Blocked Auxin Efflux Auxin Efflux Carrier (e.g., PIN proteins)->Blocked Auxin Efflux TIBA_Na 2,3,5-Triiodobenzoic Acid Sodium Salt TIBA_Na->Auxin Efflux Carrier (e.g., PIN proteins) Inhibits Altered Auxin Gradient Altered Auxin Gradient Blocked Auxin Efflux->Altered Auxin Gradient Developmental Responses Developmental Responses Altered Auxin Gradient->Developmental Responses

Inhibition of polar auxin transport by TIBA.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the solid compound and its solutions.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

References

Application of 2,3,5-Triiodobenzoic Acid Sodium Salt in Plant Tissue Culture: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid, 2,3,5-triiodo-, sodium salt, commonly known as 2,3,5-Triiodobenzoic acid (TIBA), is a synthetic plant growth regulator widely utilized in plant tissue culture. Its primary and most significant role is as a polar auxin transport inhibitor.[1] By blocking the directional flow of auxin, a critical plant hormone, TIBA allows researchers to manipulate and study various aspects of plant growth and development in vitro. This includes influencing organogenesis, somatic embryogenesis, and overall plant morphology. Its application is pivotal in fundamental plant biology research and has implications for the micropropagation of commercially important plants.

Mechanism of Action

TIBA functions by interfering with the cellular machinery responsible for the polar transport of auxin. Auxin efflux carriers, particularly PIN-FORMED (PIN) proteins, are crucial for directing auxin flow from cell to cell, which in turn establishes auxin gradients that control plant development. TIBA is believed to act by binding to these auxin efflux carriers, thereby inhibiting their function and disrupting the polar transport of auxin. This disruption leads to the accumulation of auxin in certain tissues and depletion in others, resulting in a range of developmental effects.

Key Applications in Plant Tissue Culture

The ability of TIBA to modulate auxin distribution makes it a valuable tool for several applications in plant tissue culture:

  • Promotion of Axillary Bud Growth and Shoot Multiplication: By inhibiting the apical dominance maintained by a steady downward flow of auxin, TIBA can stimulate the growth of lateral buds, leading to a higher rate of shoot multiplication in many species.[2][3][4] This is particularly useful for the rapid clonal propagation of desirable plant varieties.

  • Induction and Modification of Somatic Embryogenesis: The formation of somatic embryos is a complex process that is heavily dependent on precise auxin gradients. TIBA can be used to study the role of auxin transport in embryogenesis and, in some cases, to either promote or inhibit the process, depending on the concentration and the plant species.[5][6] It can influence the developmental stages of somatic embryos.

  • Control of Rooting: While auxins are essential for root initiation, their transport is equally important for proper root development and architecture. TIBA can be used to investigate the role of polar auxin transport in rhizogenesis. In some instances, inhibiting auxin transport can surprisingly promote rooting, while in others, it is inhibitory.[7][8]

  • Study of Plant Morphogenesis: As a research tool, TIBA is invaluable for dissecting the role of auxin gradients in a wide array of developmental processes, including vascular tissue differentiation, leaf patterning, and flower development.

Data Presentation: Quantitative Effects of TIBA

The following tables summarize the quantitative effects of TIBA on shoot regeneration and somatic embryogenesis in various plant species as reported in scientific literature.

Table 1: Effect of TIBA on Shoot Regeneration in Plant Tissue Culture

Plant SpeciesExplant TypeTIBA Concentration (mg/L)Other Growth RegulatorsObserved EffectReference
Cannabis sativa L.Epicotyl0.5 - 2.5Thidiazuron (TDZ)Increased explant response and multiplication rate.[2][3]
Cannabis sativa L.Epicotyl1.0 (for Fedora 17 and Finola)TDZHighest number of shoots per explant (2.9 and 3.0, respectively).[2]
Cannabis sativa L.Epicotyl2.5 (for Diana)TDZHighest number of shoots per explant (3.4).[2]
Colocasia esculentaCalloid1.0NoneIncreased plantlet production and reduced abnormal structures.[9]

Table 2: Effect of TIBA on Somatic Embryogenesis in Plant Tissue Culture

Plant SpeciesExplant TypeTIBA Concentration (mg/L)Other Growth RegulatorsObserved EffectReference
Arachis hypogaea L.Immature zygotic embryo axes2.0 and 4.02,4-D (4 mg/L)Decreased the response of somatic embryogenesis.[6]
Arachis hypogaea L.Immature zygotic embryo axes6.02,4-D (4 mg/L)Inhibitory for somatic embryogenesis.[6]
Eleutherococcus senticosus---Suppression of somatic embryo formation.[1]
Panax ginseng---Suppression of somatic embryo formation.[1]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL TIBA Stock Solution

This protocol outlines the preparation of a stock solution of TIBA, which can then be added to plant tissue culture media to achieve the desired final concentration.

Materials:

  • 2,3,5-Triiodobenzoic acid (sodium salt)

  • 1N Sodium Hydroxide (NaOH) solution

  • Sterile distilled water

  • Sterile volumetric flask (e.g., 100 mL)

  • Sterile magnetic stirrer and stir bar

  • Sterile filter sterilization unit (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • Weighing: Accurately weigh 100 mg of 2,3,5-triiodobenzoic acid sodium salt.

  • Dissolving: Transfer the powder to a sterile beaker containing a sterile magnetic stir bar. Add a small volume (e.g., 2-5 mL) of sterile distilled water. Since the sodium salt is water-soluble, it should dissolve with stirring. If using the free acid form of TIBA, it is insoluble in water and will require a few drops of 1N NaOH to dissolve.

  • Adjusting Volume: Once completely dissolved, transfer the solution to a 100 mL sterile volumetric flask. Rinse the beaker with a small amount of sterile distilled water and add the rinsing to the volumetric flask to ensure all the TIBA is transferred.

  • Final Volume: Bring the solution to a final volume of 100 mL with sterile distilled water.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile storage bottle.

  • Storage: Label the bottle with the name of the solution (TIBA), concentration (1 mg/mL), and the date of preparation. Store the stock solution at 2-8°C in the dark.

Protocol 2: Incorporation of TIBA into Plant Tissue Culture Medium

This protocol describes how to add the TIBA stock solution to a plant tissue culture medium, such as Murashige and Skoog (MS) medium.

Materials:

  • Prepared basal medium (e.g., MS medium with vitamins and sucrose)

  • Prepared TIBA stock solution (1 mg/mL)

  • Other required plant growth regulators (e.g., auxins, cytokinins)

  • pH meter and solutions for pH adjustment (1N HCl and 1N NaOH)

  • Gelling agent (e.g., agar or gellan gum)

  • Autoclave

  • Sterile culture vessels (e.g., petri dishes, test tubes, or magenta boxes)

Procedure:

  • Medium Preparation: Prepare the desired volume of basal medium (e.g., MS) by dissolving the powdered medium and sucrose in distilled water.

  • Adding Growth Regulators: After the basal medium is prepared and before adding the gelling agent, add the required volumes of stock solutions of other plant growth regulators.

  • Adding TIBA: Using a sterile pipette, add the calculated volume of the 1 mg/mL TIBA stock solution to the medium to achieve the desired final concentration. For example, to prepare 1 liter of medium with a final TIBA concentration of 1.0 mg/L, add 1.0 mL of the 1 mg/mL stock solution.

  • pH Adjustment: Adjust the pH of the medium to the desired level (typically 5.6-5.8) using 1N HCl or 1N NaOH.

  • Adding Gelling Agent: Add the gelling agent (e.g., 8 g/L agar) to the medium and heat while stirring until it is completely dissolved.

  • Dispensing: Dispense the molten medium into the culture vessels.

  • Sterilization: Sterilize the medium in the culture vessels by autoclaving at 121°C and 15 psi for 15-20 minutes.

  • Cooling and Storage: Allow the medium to cool and solidify in a sterile environment. The prepared medium can be stored at 4°C for several weeks.

Mandatory Visualizations

Auxin_Transport_Inhibition_by_TIBA cluster_cell1 Cell 1 (Apex) cluster_apoplast Apoplast (Cell Wall Space) cluster_cell2 Cell 2 (Base) Auxin_Biosynthesis Auxin Biosynthesis (e.g., in shoot apex) Auxin_Pool1 High Auxin Concentration Auxin_Biosynthesis->Auxin_Pool1 PIN1 PIN Protein (Efflux Carrier) Auxin_Pool1->PIN1 Auxin_Transport Polar Auxin Transport PIN1->Auxin_Transport AUX1 AUX1/LAX (Influx Carrier) Auxin_Transport->AUX1 Auxin_Pool2 Low Auxin Concentration Developmental_Response Developmental Response (e.g., Root Initiation) Auxin_Pool2->Developmental_Response AUX1->Auxin_Pool2 TIBA TIBA (2,3,5-Triiodobenzoic Acid) TIBA->PIN1  Inhibits

Caption: Mechanism of TIBA as a polar auxin transport inhibitor.

TIBA_Experimental_Workflow Start Start: Select Plant Material (Explants) Sterilization Surface Sterilization of Explants Start->Sterilization Inoculation Inoculate Explants onto TIBA-containing Medium Sterilization->Inoculation Media_Preparation Prepare Basal Medium (e.g., MS) Add_PGRs Add Plant Growth Regulators (e.g., Cytokinins) Media_Preparation->Add_PGRs Add_TIBA Add TIBA Stock Solution to achieve desired concentration Add_PGRs->Add_TIBA pH_Adjustment Adjust pH to 5.6-5.8 Add_TIBA->pH_Adjustment Gelling_Sterilization Add Gelling Agent and Autoclave pH_Adjustment->Gelling_Sterilization Gelling_Sterilization->Inoculation Incubation Incubate under controlled light and temperature conditions Inoculation->Incubation Data_Collection Observe and Collect Data (e.g., shoot number, embryo formation) Incubation->Data_Collection Subculture Subculture to fresh medium (with or without TIBA) Data_Collection->Subculture End End: Acclimatization of Plantlets Subculture->End

Caption: Experimental workflow for using TIBA in plant tissue culture.

References

Application Notes and Protocols for Studying Root Development Using Benzoic Acid, 2,3,5-triiodo-, Sodium Salt (TIBA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid, 2,3,5-triiodo-, sodium salt, commonly known as TIBA (2,3,5-triiodobenzoic acid), is a widely used chemical tool in plant biology for the investigation of root development.[1][2][3] Its primary mechanism of action is the inhibition of polar auxin transport, a crucial process for a multitude of developmental events in plants, including root elongation, lateral root formation, and gravitropism.[3][4][5] By disrupting the directional flow of the plant hormone auxin, TIBA allows researchers to dissect the role of auxin gradients in shaping root system architecture.[1] This document provides detailed application notes and experimental protocols for utilizing TIBA to study root development in various model and crop plant species.

Data Presentation: Quantitative Effects of TIBA on Root Development

The following tables summarize the quantitative effects of TIBA on key root developmental parameters as reported in various studies. These data provide a valuable reference for designing experiments and selecting appropriate TIBA concentrations.

Table 1: Effect of TIBA on Primary Root Elongation

Plant SpeciesTIBA ConcentrationEffect on Primary Root LengthReference
Arabidopsis thaliana3 mg/L62.53% decrease[5]
Oryza sativa (Rice)30 µMShortened primary roots
Zea mays (Maize)10 µMInhibition of root elongation[6]
Glycine max (Soybean)100-200 mg/kg (foliar spray)Used to prevent lodging by inhibiting top growth[3]

Table 2: Effect of TIBA on Lateral and Adventitious Root Development

Plant SpeciesTIBA ConcentrationEffect on Lateral/Adventitious RootsReference
Picea abies (Norway spruce)Not specifiedSignificantly depressed lateral root formation
Oryza sativa (Rice)30 µMFewer and shortened lateral and adventitious roots
Arabidopsis thaliana0.1 µM, 1 µMDependent on ammonium concentration[4]
Cucumis sativus (Cucumber)Not specifiedFewer galls (related to abnormal lateral root growth)[7]

Table 3: Effect of TIBA on Root Gravitropism

Plant SpeciesTIBA ConcentrationEffect on Gravitropic ResponseReference
Zea mays (Maize)Not specifiedPrevents gravitropism[8]
Pisum sativum (Pea)Not specifiedPrevents gravitropism[8]
Oryza sativa (Rice)10⁻⁶ M, 10⁻⁵ MSignificant reduction in gravitropic response[9]
Lotus japonicus10⁻⁶ MSignificant reduction in gravitropic response[9]

Experimental Protocols

The following are detailed protocols for studying the effects of TIBA on root development in the model plant Arabidopsis thaliana. These protocols can be adapted for other plant species with appropriate modifications.

Protocol 1: In Vitro Analysis of TIBA's Effect on Arabidopsis Root Growth

Objective: To quantify the effect of different concentrations of TIBA on primary root length and lateral root number in Arabidopsis thaliana seedlings grown on agar plates.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • This compound (TIBA)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytoagar or other gelling agent

  • Petri dishes (90 mm or 100x15 mm)

  • Sterile water

  • Ethanol (70%)

  • Bleach solution (e.g., 1% sodium hypochlorite)

  • Micropipettes and sterile tips

  • Growth chamber or incubator with controlled light and temperature

  • Scanner or camera for imaging

  • Image analysis software (e.g., ImageJ)

Methodology:

  • Preparation of TIBA Stock Solution:

    • Prepare a 10 mM stock solution of TIBA in dimethyl sulfoxide (DMSO) or ethanol. TIBA is sparingly soluble in water.[10]

    • Store the stock solution at -20°C in the dark.

  • Preparation of Growth Media:

    • Prepare MS medium (e.g., half-strength MS) supplemented with 1% (w/v) sucrose.

    • Adjust the pH to 5.7 before adding the gelling agent.

    • Autoclave the medium and allow it to cool to approximately 50-60°C.

    • Add the TIBA stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Also, prepare a control medium with the same concentration of the solvent (DMSO or ethanol) used for the TIBA stock.

    • Pour the media into sterile Petri dishes and allow them to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 1% bleach solution for 10 minutes, and then rinse 3-5 times with sterile water.

    • Resuspend the sterilized seeds in sterile water or a 0.1% agar solution.

    • Using a micropipette, plate the seeds in a row on the surface of the prepared agar plates.

  • Seedling Growth and Treatment:

    • Seal the Petri dishes with parafilm and stratify the seeds by storing them in the dark at 4°C for 2-3 days to synchronize germination.

    • Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).

    • Position the plates vertically to allow the roots to grow along the surface of the agar.

  • Data Collection and Analysis:

    • After a set period of growth (e.g., 7-10 days), capture high-resolution images of the plates.

    • Use image analysis software to measure the length of the primary root and count the number of emerged lateral roots for each seedling.

    • Calculate the average and standard deviation for each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the control and TIBA-treated groups.

Protocol 2: Gravitropism Assay in Maize Roots

Objective: To assess the effect of TIBA on the gravitropic response of maize primary roots.

Materials:

  • Maize (Zea mays) seeds

  • TIBA

  • Agarose

  • Germination paper or filter paper

  • Petri dishes or germination boxes

  • Growth chamber or incubator

  • Protractor or image analysis software

Methodology:

  • Seed Germination:

    • Soak maize seeds in water for a few hours.

    • Germinate the seeds in the dark on moist germination paper at a constant temperature (e.g., 25°C) until the primary roots are approximately 1-2 cm long.

  • Preparation of TIBA-Agarose Blocks:

    • Prepare a 1% (w/v) agarose solution in a suitable buffer (e.g., MES buffer, pH 6.0).

    • Heat to dissolve the agarose and then cool to about 60°C.

    • Add TIBA to the molten agarose to achieve the desired concentration (e.g., 10 µM).[6] Prepare control blocks with no TIBA.

    • Pour the agarose into a mold to create small blocks (e.g., 1x1x1 mm).

  • Gravitropic Stimulation and Treatment:

    • Select seedlings with straight primary roots.

    • Carefully place a TIBA-containing agarose block on the tip of the primary root (apical 1-2 mm). For control seedlings, use a block without TIBA.

    • Mount the seedlings so that the roots are oriented horizontally. This can be done by pinning them to a foam support within a humid chamber.

  • Data Collection and Analysis:

    • Place the seedlings in the dark to avoid any phototropic response.

    • After a specific time interval (e.g., 2, 4, 6, and 8 hours), capture images of the roots.

    • Measure the angle of curvature of the root tip relative to the horizontal starting position using a protractor or image analysis software.

    • Compare the gravitropic curvature of TIBA-treated roots to that of the control roots over time.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for TIBA Treatment of Arabidopsis Seedlings

experimental_workflow cluster_prep Preparation cluster_growth Growth and Treatment cluster_analysis Data Analysis prep_media Prepare MS-Agar Plates (+/- TIBA) plate_seeds Plate Seeds on Prepared Media prep_media->plate_seeds sterilize_seeds Surface Sterilize Arabidopsis Seeds sterilize_seeds->plate_seeds stratify Stratify at 4°C (2-3 days) plate_seeds->stratify grow Incubate Vertically in Growth Chamber (7-10 days) stratify->grow image Image Seedlings grow->image measure Measure Primary Root Length & Count Lateral Roots image->measure analyze Statistical Analysis measure->analyze

Caption: A typical workflow for studying the effects of TIBA on Arabidopsis root development.

Signaling Pathway of TIBA's Effect on Root Development

tiba_pathway cluster_cellular Cellular Level cluster_root Root Level auxin Auxin pin PIN Proteins (Auxin Efflux Carriers) auxin->pin is transported by auxin_gradient Disrupted Auxin Gradient pin->auxin_gradient leads to tiba TIBA tiba->pin inhibits root_elongation Reduced Primary Root Elongation auxin_gradient->root_elongation lateral_roots Inhibited Lateral Root Formation auxin_gradient->lateral_roots gravitropism Altered Gravitropism auxin_gradient->gravitropism

Caption: TIBA inhibits PIN-mediated polar auxin transport, disrupting auxin gradients and affecting root development.

References

Application Notes and Protocols for Benzoic Acid, 2,3,5-triiodo-, Sodium Salt (TIBA, Sodium Salt)

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Inducing Lateral Bud Growth in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoic acid, 2,3,5-triiodo-, commonly known as TIBA, is a well-characterized plant growth regulator that acts as a polar auxin transport (PAT) inhibitor.[1][2] In plants, the apical bud produces auxin (indole-3-acetic acid, IAA), which flows down the stem and inhibits the growth of lateral (axillary) buds, a phenomenon known as apical dominance.[3][4] By blocking the downward transport of auxin, TIBA disrupts this dominance, thereby promoting the outgrowth of lateral buds and leading to a bushier plant architecture.[2][5] This property makes TIBA a valuable tool in agricultural and horticultural research for manipulating plant morphology, increasing branching, and potentially enhancing yield.[1]

Mechanism of Action

TIBA's primary mechanism is the inhibition of polar auxin transport.[6] Auxin is transported directionally through plant tissues by specialized influx and efflux carrier proteins, most notably the PIN-FORMED (PIN) family.[7] TIBA disrupts the trafficking and localization of these PIN proteins at the plasma membrane, which is essential for directional auxin flow.[7][8] This disruption is linked to TIBA's effect on the actin cytoskeleton; it promotes the bundling of actin filaments, which impairs the vesicle trafficking necessary for the dynamic cycling of PIN proteins to and from the cell membrane.[7] The resulting blockage of auxin flow from the apical meristem reduces the auxin concentration around the axillary buds, releasing them from inhibition and allowing them to grow.[3][4]

TIBA_Mechanism cluster_0 Normal State: Apical Dominance cluster_1 TIBA Application ApicalBud Apical Bud AuxinProd Auxin (IAA) Production ApicalBud->AuxinProd PAT Polar Auxin Transport (PAT) (via PIN Proteins) AuxinProd->PAT LateralBud_Inhibited Lateral Bud Dormancy PAT->LateralBud_Inhibited Inhibits Outgrowth BlockPAT Inhibition of Polar Auxin Transport TIBA TIBA Application Actin Disruption of Actin Cytoskeleton & PIN Protein Trafficking TIBA->Actin BlockPAT->PAT Blocks LateralBud_Active Lateral Bud Outgrowth BlockPAT->LateralBud_Active Releases Inhibition Actin->BlockPAT Causes

Caption: Signaling pathway of TIBA-induced lateral bud growth.

Application Notes

  • Primary Effects: The application of TIBA typically results in the inhibition of terminal shoot growth (dwarfing effect) and the promotion of lateral bud and tiller development.[2][5]

  • Concentration Dependence: TIBA's effects are highly concentration-dependent. Low concentrations can promote rooting, appropriate concentrations can induce flowering and branching, while high concentrations can severely inhibit overall growth.[1][2][5]

  • Species Variability: The optimal concentration and application timing vary significantly among different plant species and even among cultivars of the same species.[5] For example, soybeans with lush vegetative growth respond well, whereas those with poor growth may not be suitable for treatment.[5]

  • Solubility: The acid form of TIBA is insoluble in water but soluble in ethanol, acetone, and ether.[2] The sodium salt or dimethylamine salt forms are more soluble in water, making them easier to use for preparing aqueous spray solutions.[5][6]

  • Application Methods: Common application methods include foliar spraying for broad treatment and lanolin paste application for targeted studies on specific plant parts like stems or petioles.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the application of TIBA to induce lateral bud growth and other related effects.

Plant SpeciesTIBA ConcentrationApplication MethodObserved EffectReference
Soybean (Glycine max)100-200 mg/kg (or mg/L)Foliar Spray (Early to full flowering stage)Thickens stems, prevents lodging, promotes flowering and pod formation, increases yield.[5]
Peanut (Arachis hypogaea)200 mg/kg (or mg/L)Foliar Spray (Flowering stage)Increases yield and improves fruit quality.[1]
Potato (Solanum tuberosum)100 mg/kg (or mg/L)Foliar Spray (Budding stage)Increases the yield of potato tubers.[1][5]
Wheat (Triticum aestivum)100 mg/LFoliar Spray (Jointing stage)Inhibits vegetative growth, shortens plants (reduces lodging), and promotes reproductive growth.[5]
Colt Cherry (Prunus avium x P. pseudocerasus)0.01, 0.1, 1, 2 mg/LIn vitro culture mediumPromoted branching and development of lateral buds into new shoots. Higher concentrations (1-2 mg/L) inhibited node formation.[9]
Unspecified Stem Cuttings2% TIBA in lanolin pasteSmearing on cut stem surfaceInhibited elongation of the lateral bud by 45% compared to control.

Experimental Protocols

Protocol 1: Preparation of TIBA Stock Solution

This protocol is for preparing a 1 mg/mL (1000 ppm) stock solution using TIBA sodium salt.

  • Materials:

    • Benzoic acid, 2,3,5-triiodo-, sodium salt (TIBA, Sodium Salt)

    • Deionized or distilled water

    • Magnetic stirrer and stir bar

    • Volumetric flask (e.g., 100 mL)

    • Analytical balance

  • Procedure:

    • Weigh out 100 mg of TIBA sodium salt.

    • Add the powder to a 100 mL volumetric flask.

    • Add approximately 80 mL of deionized water.

    • Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the solid is completely dissolved. The sodium salt is water-soluble.[5]

    • Once dissolved, bring the final volume to 100 mL with deionized water.

    • Store the stock solution in a labeled, light-protected container at 4°C.

Note: If using the acid form of TIBA, it should first be dissolved in a small amount of ethanol or 1M NaOH before being brought to the final volume with water, as it is insoluble in water alone.[6]

Protocol 2: Foliar Spray Application to Induce Branching in Herbaceous Plants

This protocol provides a general method for applying TIBA to whole plants to overcome apical dominance.

  • Materials:

    • TIBA stock solution (e.g., 1 mg/mL)

    • Deionized water

    • Spray bottle

    • Surfactant (e.g., Tween-20) to improve leaf coverage (optional, typically 0.01-0.05% v/v)

    • Test plants (e.g., soybeans at the early flowering stage)[5]

  • Procedure:

    • Prepare Working Solution: Dilute the stock solution to the desired final concentration. For a 100 ppm (100 mg/L) working solution, add 10 mL of the 1000 ppm stock solution to a container and bring the final volume to 100 mL with deionized water.

    • Add Surfactant: If used, add the surfactant to the working solution and mix gently.

    • Application:

      • Treat plants during a period of low wind and moderate temperature to ensure proper absorption and reduce evaporation.

      • Spray the foliage of the plants until runoff is just about to occur, ensuring even coverage of both upper and lower leaf surfaces.

      • Spray a control group of plants with a water/surfactant solution lacking TIBA.

    • Post-Application Care: Maintain plants under standard growing conditions.

    • Data Collection: Observe plants over several weeks. Measure parameters such as the number of lateral branches, length of lateral branches, main stem height, and node number where branches occur.

Foliar_Application_Workflow Start Start: Prepare 1000 ppm TIBA Stock Solution PrepWork Prepare Working Solution (e.g., 100-200 ppm) by diluting stock Start->PrepWork AddSurfactant Add Surfactant (e.g., 0.05% Tween-20) and Mix PrepWork->AddSurfactant Application Apply as Foliar Spray to Plants at Target Growth Stage AddSurfactant->Application Control Spray Control Group with Water + Surfactant Only AddSurfactant->Control Incubate Maintain Plants under Standard Growth Conditions Application->Incubate Control->Incubate Observe Observe and Collect Data: - Number of Lateral Branches - Branch Length - Main Stem Height Incubate->Observe End End: Analyze Data Observe->End

Caption: Experimental workflow for foliar application of TIBA.

Protocol 3: Lanolin Paste Application for Targeted Treatment

This method is useful for studying the localized effects of TIBA on bud growth.[10]

  • Materials:

    • TIBA (sodium salt or acid form)

    • Anhydrous lanolin

    • Small glass vial or beaker

    • Glass stirring rod

    • Water bath or hot plate

    • Analytical balance

    • Plant material (e.g., decapitated stem segments)

  • Procedure:

    • Prepare Paste: To create a 0.2% (w/w) paste, weigh 9.98 g of lanolin and 20 mg of TIBA.

    • Gently warm the lanolin in a water bath until it is just melted and has a low viscosity.

    • Add the TIBA powder to the molten lanolin.

    • Stir thoroughly with a glass rod until the TIBA is uniformly dispersed.

    • Allow the paste to cool to room temperature before application. Prepare a control paste with plain lanolin.

    • Application:

      • Use a scalpel to decapitate a plant, removing the apical bud.

      • Using a small spatula or toothpick, apply a small amount of the TIBA-lanolin paste to the cut surface of the stem.

      • Apply plain lanolin paste to control plants.

    • Data Collection: Monitor the outgrowth of the lateral bud immediately below the point of application over several days to weeks, measuring its length and observing its development compared to the control.

References

Application Notes and Protocols for Benzoic Acid, 2,3,5-triiodo-, Sodium Salt (TIBA) in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid, 2,3,5-triiodo-, sodium salt, commonly known as 2,3,5-Triiodobenzoic acid (TIBA), is a well-established inhibitor of polar auxin transport in plants.[1] This property makes it an invaluable tool in plant biology research to study the roles of auxin in various developmental processes such as organogenesis, embryogenesis, and root development.[1][2][3] Beyond its applications in plant science, recent studies have highlighted its potential as an anti-cancer agent, demonstrating cytotoxic effects on various cancer cell lines through the induction of reactive oxygen species (ROS) and subsequent apoptosis.[4]

These application notes provide an overview of the working concentrations and detailed protocols for the use of TIBA in various in vitro assays, catering to both plant biology and cancer research applications.

Data Presentation: Working Concentrations of TIBA

The effective concentration of TIBA can vary significantly depending on the biological system and the specific in vitro assay. The following tables summarize the reported working concentrations for both plant and cancer cell line applications.

Table 1: Working Concentrations of TIBA in Plant In Vitro Assays

ApplicationPlant SpeciesExplant TypeTIBA ConcentrationOutcomeReference(s)
Shoot Regeneration Arabidopsis thalianaHypocotyl≤ 3 µMIncreased number of regenerated shoots[5]
Cannabis sativaEpicotyl0.5 - 2.5 mg/LIncreased shoot regeneration rate when combined with TDZ
Root Formation Inhibition Picea abies (Norway spruce)SeedlingsNot specifiedSignificantly depressed lateral root formation[3]
Mesembryanthemum crystallinumHypocotylDose-dependentInhibition of rhizogenesis[6]
Arabidopsis thalianaSeedlings100 µMSignificantly reduced acropetal IAA transport in roots[7]
Somatic Embryogenesis Arachis hypogaea (Groundnut)Immature zygotic embryo axes2 - 4 mg/L (with 2,4-D)Decreased somatic embryogenesis[8]
Arachis hypogaea (Groundnut)Immature zygotic embryo axes6 mg/L (with 2,4-D)Inhibitory to somatic embryogenesis[8]
Eleutherococcus senticosusNot specifiedNot specifiedSuppression of somatic embryo formation[1]
Panax ginsengNot specifiedNot specifiedSuppression of somatic embryo formation[1]
Callus Induction & Organogenesis Nicotiana tabacum (Tobacco)Leaf explantsNot specifiedInhibition of shoot and root formation[9]

Table 2: Working Concentrations of TIBA in Cancer Cell Line In Vitro Assays

Cell LineCancer TypeAssayTIBA ConcentrationOutcomeReference(s)
H460Non-small cell lung cancerMTT AssayDose-dependentDecreased cell viability[4]
K562Chronic myeloid leukemiaMTT AssayDose-dependentDecreased cell viability[4]
VERO (Normal)Kidney epithelialMTT AssayHighest concentration~70% cell viability after 72h[4]

Experimental Protocols

Plant Biology Applications

Protocol 1: In Vitro Shoot Regeneration in Arabidopsis thaliana

This protocol is adapted from studies on the enhancement of shoot regeneration by inhibiting auxin transport.[5]

Materials:

  • Arabidopsis thaliana hypocotyl explants

  • Callus-Inducing Medium (CIM): Murashige and Skoog (MS) medium with 0.5 mg/L 2,4-D and 0.1 mg/L kinetin.

  • Shoot-Inducing Medium (SIM): MS medium with 0.04 mg/L IAA and 1.5 mg/L 2-isopentenyladenine (2iP).

  • TIBA stock solution (dissolved in DMSO)

  • Petri dishes

  • Sterile filter paper

  • Growth chamber (22°C, 16h light/8h dark photoperiod)

Procedure:

  • Prepare CIM and SIM, and autoclave.

  • Prepare a stock solution of TIBA in DMSO. Add the required volume of the TIBA stock solution to the CIM to achieve final concentrations ranging from 0.1 µM to 10 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v).

  • Excise hypocotyls from sterile 7-day-old Arabidopsis thaliana seedlings.

  • Place the hypocotyl explants on CIM plates containing different concentrations of TIBA.

  • Incubate the plates in the dark at 22°C for 4 days.

  • Transfer the explants to SIM plates without TIBA.

  • Incubate the plates in a growth chamber under a 16h light/8h dark photoperiod at 22°C.

  • Observe and count the number of regenerated shoots after 10-14 days.

Protocol 2: Inhibition of Lateral Root Formation

This protocol provides a general framework for studying the effect of TIBA on lateral root development.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana, Picea abies)

  • Basal salt medium (e.g., MS, Gamborg's B5) supplemented with sucrose

  • TIBA stock solution

  • Petri dishes or culture vessels

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare the desired basal salt medium and autoclave.

  • Prepare a stock solution of TIBA. Add TIBA to the molten agar medium to achieve the desired final concentration (e.g., 10 µM to 100 µM).

  • Germinate seeds of the plant species of interest under sterile conditions.

  • Transfer seedlings of a uniform size to the culture medium containing TIBA.

  • Incubate the plates vertically in a growth chamber to allow for root growth along the agar surface.

  • Monitor and quantify lateral root formation over a period of 7-14 days. This can include counting the number of lateral roots and measuring the primary root length.

Cancer Research Applications

Protocol 3: MTT Assay for Cell Viability

This protocol is a standard method to assess the cytotoxic effects of TIBA on cancer cell lines.[10][11][12]

Materials:

  • Cancer cell lines (e.g., H460, K562) and a normal cell line for control (e.g., VERO)

  • Complete cell culture medium appropriate for the cell lines

  • TIBA sodium salt

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare a stock solution of TIBA in sterile water or PBS. Perform serial dilutions to obtain a range of working concentrations.

  • Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of TIBA. Include untreated control wells.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.

Signaling Pathways and Mechanisms of Action

Auxin Transport Inhibition in Plants

TIBA's primary mode of action in plants is the inhibition of polar auxin transport.[1] Auxin, a key plant hormone, is directionally transported from cell to cell, a process crucial for establishing developmental patterns. TIBA is thought to interfere with the function of auxin efflux carriers, such as the PIN-FORMED (PIN) proteins, which are responsible for transporting auxin out of the cell. By blocking this efflux, TIBA disrupts the normal distribution of auxin, leading to various developmental effects.

Auxin_Transport_Inhibition cluster_cell1 Cell 1 cluster_cell2 Cell 2 Auxin_in_1 Auxin PIN1 PIN Efflux Carrier Auxin_in_1->PIN1 Efflux Auxin_in_2 Auxin PIN1->Auxin_in_2 Transport TIBA TIBA TIBA->PIN1 Inhibits

Inhibition of Polar Auxin Transport by TIBA.

ROS-Induced Apoptosis in Cancer Cells

In cancer cells, TIBA has been shown to induce cell death by promoting the generation of reactive oxygen species (ROS).[4] Elevated levels of ROS can lead to oxidative stress, causing damage to cellular components and triggering the intrinsic pathway of apoptosis. This pathway involves the mitochondria, leading to the release of cytochrome c and the activation of caspases, which are proteases that execute programmed cell death.

ROS_Induced_Apoptosis TIBA TIBA Cell Cancer Cell TIBA->Cell Mitochondrion Mitochondrion ROS ROS Generation Mitochondrion->ROS Induces CytochromeC Cytochrome c Release ROS->CytochromeC Triggers Caspase_Activation Caspase Activation CytochromeC->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

TIBA-Induced ROS-Mediated Apoptosis in Cancer Cells.

Conclusion

This compound (TIBA) is a versatile compound with significant applications in both fundamental plant biology and preclinical cancer research. The provided working concentrations and detailed protocols offer a starting point for researchers to effectively utilize TIBA in their in vitro studies. It is crucial to optimize these concentrations and protocols based on the specific experimental system and research objectives. The elucidation of its mechanisms of action, particularly in inducing apoptosis in cancer cells, opens avenues for further investigation into its therapeutic potential.

References

Unlocking Plant Potential: Application Notes and Protocols for 2,3,5-Triiodobenzoic Acid, Sodium Salt in Concert with Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid, 2,3,5-triiodo-, sodium salt, commonly known as 2,3,5-Triiodobenzoic acid (TIBA), is a well-established plant growth regulator primarily recognized for its role as an auxin transport inhibitor. By blocking the polar transport of auxins, the principal hormones governing plant growth and development, TIBA offers a powerful tool to modulate plant architecture, flowering, and yield. Its utility is significantly amplified when used in combination with other classes of plant growth regulators (PGRs), including auxins, cytokinins, and gibberellins. This document provides detailed application notes, experimental protocols, and quantitative data summaries for researchers exploring the synergistic and antagonistic interactions of TIBA with other PGRs for applications ranging from fundamental plant biology research to agricultural crop improvement.

Mechanism of Action: An Overview

TIBA's primary mode of action is the inhibition of polar auxin transport (PAT). This process is crucial for establishing and maintaining auxin gradients within the plant, which in turn control phenomena such as apical dominance, root initiation, and fruit development. By disrupting PAT, TIBA can induce a variety of physiological responses, including the promotion of lateral bud growth, alteration of leaf and flower morphology, and in some cases, an increase in crop yield. When combined with other PGRs, TIBA can fine-tune their effects, leading to novel and enhanced outcomes.

Application Notes and Quantitative Data

The interaction of TIBA with other plant growth regulators can be either synergistic or antagonistic, depending on the specific combination, concentrations, plant species, and desired outcome. The following tables summarize quantitative data from various studies on the combined effects of TIBA with other PGRs.

Table 1: Synergistic Effects of TIBA and Cytokinins on in Vitro Shoot Regeneration
Plant SpeciesExplant TypeTIBA Concentration (mg/L)Cytokinin Type & Concentration (mg/L)Key ObservationsReference
Cannabis sativa L.Epicotyl0.5 - 2.5Thidiazuron (TDZ) - 0.5Increased explant response and multiplication rate.[1]
Cucumis sativusCotyledon0.54 (1 µM)6-Benzylaminopurine (BAP) - 0.225 (1 µM)Enhanced shoot regeneration efficiency.[2]
Table 2: Interaction of TIBA and Auxins in Somatic Embryogenesis
Plant SpeciesExplant TypeTIBA Concentration (mg/L)Auxin Type & Concentration (mg/L)Key ObservationsReference
Groundnut (Arachis hypogaea L.)Immature zygotic embryo axes2.0 - 4.02,4-Dichlorophenoxyacetic acid (2,4-D) - 4.0Induction of somatic embryogenesis.
Table 3: Combined Effects of TIBA and Gibberellins on Crop Yield and Growth
Crop SpeciesApplication MethodTIBA ConcentrationGibberellin (GA3) ConcentrationKey ObservationsReference
Rice (Oryza sativa)Foliar SprayNot specified in combined studies150 g/haIncreased seed yield. Note: Data for combined application is limited.[3]
Chickpea (Cicer arietinum)Seed Soaking & Foliar SprayNot specified in combined studies10⁻⁵ MSynergistic effect on growth, yield, and nutrient content when combined with Rhizobium.[4]

Experimental Protocols

The following are detailed protocols for key experiments involving the combined use of TIBA and other plant growth regulators.

Protocol 1: In Vitro Shoot Regeneration of Cucumis sativus using TIBA and BAP

Objective: To induce high-frequency shoot regeneration from cotyledon explants by combining TIBA and the cytokinin BAP.

Materials:

  • Cucumis sativus seeds

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar

  • TIBA (2,3,5-Triiodobenzoic acid)

  • BAP (6-Benzylaminopurine)

  • Sterile distilled water

  • 70% (v/v) Ethanol

  • 0.1% (w/v) Mercuric chloride solution

  • Sterile filter paper

  • Petri dishes

  • Forceps and scalpels

  • Growth chamber with controlled light and temperature

Methodology:

  • Seed Sterilization and Germination:

    • Surface sterilize Cucumis sativus seeds by washing them under running tap water for 10 minutes, followed by a 1-minute wash in 70% ethanol, and then a 5-minute treatment with 0.1% mercuric chloride.

    • Rinse the seeds 3-4 times with sterile distilled water.

    • Germinate the sterilized seeds aseptically on a hormone-free MS medium solidified with 0.8% agar and containing 3% sucrose.

    • Incubate the seeds in the dark at 25±2°C for 2-3 days.

  • Explant Preparation:

    • Excise cotyledons from 2 to 3-day-old etiolated seedlings.

    • Remove the embryonic axis and the proximal end of the cotyledons.

    • Cut the remaining cotyledon into small explants (approximately 5x5 mm).

  • Culture Medium Preparation and Inoculation:

    • Prepare MS medium supplemented with 3% sucrose and various concentrations of BAP (e.g., 0.5, 1.0, 2.0 mg/L) and TIBA (e.g., 0.5, 1.0 mg/L). A combination of 1 µM BAP and 1 µM TIBA has been shown to be effective.[2]

    • Adjust the pH of the medium to 5.8 before adding 0.8% agar and autoclaving at 121°C for 20 minutes.

    • Place the cotyledon explants with their adaxial side touching the medium.

  • Incubation and Data Collection:

    • Incubate the cultures in a growth chamber at 25±2°C under a 16-hour photoperiod with a light intensity of 50 µmol m⁻² s⁻¹.

    • Subculture the explants to fresh medium every 2 weeks.

    • Record the percentage of explants showing shoot regeneration and the number of shoots per explant after 4-6 weeks.

Protocol 2: Induction of Somatic Embryogenesis in Groundnut using TIBA and 2,4-D

Objective: To induce somatic embryogenesis from immature zygotic embryo axes of groundnut by the combined application of TIBA and the auxin 2,4-D.

Materials:

  • Immature pods of groundnut (Arachis hypogaea L.)

  • MS medium

  • Sucrose

  • Agar

  • TIBA

  • 2,4-D (2,4-Dichlorophenoxyacetic acid)

  • Sterilization agents (as in Protocol 1)

  • Sterile culture vessels

Methodology:

  • Explant Collection and Sterilization:

    • Collect immature pods of groundnut 2-3 weeks after pollination.

    • Surface sterilize the pods using a similar procedure as for seeds in Protocol 1.

    • Aseptically excise the immature zygotic embryo axes from the cotyledons.

  • Culture Medium and Inoculation:

    • Prepare MS medium containing 3% sucrose and supplemented with 4 mg/L 2,4-D in combination with varying concentrations of TIBA (e.g., 2 mg/L and 4 mg/L).

    • Adjust the pH to 5.8, add 0.8% agar, and autoclave.

    • Culture the immature zygotic embryo axes on the prepared medium.

  • Incubation and Observation:

    • Incubate the cultures in the dark at 25±2°C.

    • Observe the cultures regularly for the induction of embryogenic callus and subsequent development of somatic embryos.

    • Note that higher concentrations of TIBA (e.g., 6 mg/L) in combination with 4 mg/L 2,4-D may lead to browning and inhibition of the explants.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this document.

TIBA_Auxin_Transport_Inhibition cluster_cell Plant Cell cluster_plant Whole Plant Response Auxin_Synth Auxin Synthesis (e.g., in shoot apex) Auxin Auxin (IAA) Auxin_Synth->Auxin PIN PIN Proteins (Auxin Efflux Carriers) Auxin->PIN Binds to Cell_Wall Cell Wall PIN->Cell_Wall Transports Auxin out of cell Apical_Dominance Reduced Apical Dominance TIBA TIBA TIBA->PIN Inhibits Lateral_Buds Increased Lateral Bud Growth Apical_Dominance->Lateral_Buds Altered_Morphology Altered Morphology

Caption: TIBA inhibits polar auxin transport by targeting PIN proteins.

In_Vitro_Shoot_Regeneration_Workflow start Start: Seed Sterilization & Germination explant Explant Preparation (e.g., Cotyledons) start->explant culture Inoculation on MS Medium + TIBA + Cytokinin (BAP) explant->culture incubation Incubation in Growth Chamber (16h photoperiod, 25°C) culture->incubation subculture Subculture every 2 weeks incubation->subculture subculture->incubation Repeat data Data Collection: - % Regeneration - Shoots/explant subculture->data end End data->end

Caption: Experimental workflow for in vitro shoot regeneration.

Synergistic_Interaction_TIBA_Cytokinin TIBA TIBA Auxin_Transport Inhibition of Polar Auxin Transport TIBA->Auxin_Transport Cytokinin Cytokinin (e.g., BAP) Cell_Division Promotion of Cell Division Cytokinin->Cell_Division Shoot_Regeneration Synergistic Enhancement of Shoot Regeneration Auxin_Transport->Shoot_Regeneration Cell_Division->Shoot_Regeneration

Caption: Synergistic interaction of TIBA and Cytokinin.

Conclusion

The strategic combination of 2,3,5-Triiodobenzoic acid, sodium salt with other plant growth regulators presents a versatile and potent approach for manipulating plant growth and development. The provided application notes, quantitative data, and detailed protocols serve as a foundational resource for researchers aiming to harness these interactions for both fundamental scientific inquiry and the development of innovative agricultural technologies. Further research into the precise molecular mechanisms underlying these synergistic and antagonistic effects will undoubtedly unveil new avenues for crop improvement and a deeper understanding of plant biology.

References

Troubleshooting & Optimization

"Benzoic acid, 2,3,5-triiodo-, sodium salt" solubility and stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the solubility and stability of Benzoic acid, 2,3,5-triiodo-, sodium salt in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the key difference in solubility between 2,3,5-Triiodobenzoic acid (TIBA) and its sodium salt?

A1: The primary difference is their solubility in water. 2,3,5-Triiodobenzoic acid (TIBA) has low or is insoluble in water.[1][2][3] In contrast, its sodium salt, "this compound," is highly soluble in water.[4] This high water solubility makes the sodium salt the preferred form for most laboratory applications that require aqueous solutions.[4]

Q2: How do I prepare an aqueous solution of this compound?

A2: To prepare an aqueous solution, you can directly dissolve the sodium salt powder in water. For optimal dissolution and stability, it is recommended to use buffers with a pH in the range of 7-8.[4] If you are starting with the acid form (TIBA), you can synthesize the sodium salt by dissolving the acid in water and adding a 20% sodium hydroxide (NaOH) solution until the pH reaches 7-8.[4]

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

A3: Aqueous stock solutions of this compound should be stored at low temperatures and protected from light to minimize degradation. Specific recommendations are:

  • -80°C for up to 6 months.[5]

  • -20°C for up to 1 month.[5]

Always store solutions in tightly sealed containers to prevent evaporation and contamination.

Q4: What factors can affect the stability of the aqueous solution?

A4: The stability of aqueous solutions of this compound can be influenced by:

  • Temperature: Higher temperatures can accelerate degradation. It is recommended to conduct thermal stability analysis, such as thermogravimetric analysis (TGA), to determine decomposition temperatures for specific experimental conditions.[4]

  • Light: Exposure to light can cause photodegradation. It is crucial to store solutions in amber vials or otherwise protect them from light.[5]

  • pH: While the sodium salt is soluble over a range of pH values, extreme pH levels could potentially affect its stability. Maintaining a neutral to slightly alkaline pH (7-8) is generally recommended for stock solutions.[4]

Q5: What are the known degradation products of this compound?

A5: Under conditions of thermal decomposition, such as in a fire, the hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen iodide.[3] In biological systems, the metabolism of 2,3,5-triiodobenzoic acid has been studied, and various metabolites have been identified, including di- and mono-iodinated benzoic acids and hydroxylated forms.[6] However, specific degradation products in simple aqueous solutions under typical laboratory light or heat exposure are not well-documented in the provided search results.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation in the aqueous solution 1. Low pH: The pH of the solution may have dropped, causing the less soluble acid form (TIBA) to precipitate out. Benzoic acid is much less soluble in water at acidic pH. 2. Low Temperature: If the solution is saturated, a decrease in temperature can reduce solubility and cause precipitation. 3. Interaction with other components: The compound may be reacting with other components in a complex medium, leading to the formation of an insoluble salt or complex.1. Adjust pH: Check the pH of the solution and, if necessary, adjust it to a neutral or slightly alkaline range (pH 7-8) by adding a small amount of dilute NaOH. 2. Gentle Warming and Sonication: Gently warm the solution and/or use a sonicator to help redissolve the precipitate.[5] Ensure the temperature does not exceed the compound's decomposition threshold. 3. Component Check: Review the composition of your medium. If possible, prepare a simpler solution to identify the interacting component.
Loss of biological activity over time 1. Degradation: The compound may have degraded due to improper storage (exposure to light or elevated temperatures). 2. Incorrect Concentration: The initial concentration may have been inaccurate due to weighing errors or incomplete dissolution.1. Prepare Fresh Solutions: It is best practice to use freshly prepared solutions. If using a stock solution, ensure it has been stored correctly and is within its recommended shelf life.[5] 2. Verify Concentration: Re-prepare the solution, ensuring the compound is fully dissolved. If possible, use a validated analytical method to confirm the concentration.
Inconsistent experimental results 1. Solution Instability: Variability in the age and storage of the solution can lead to inconsistent concentrations of the active compound. 2. pH Fluctuation: Changes in the pH of the experimental medium can affect the compound's activity and stability.1. Standardize Solution Preparation: Always prepare and store solutions under the same controlled conditions (temperature, light exposure, pH). Prepare fresh solutions for critical experiments. 2. Buffer the Medium: Ensure your experimental medium is adequately buffered to maintain a stable pH throughout the experiment.

Quantitative Data Summary

Solubility Data

CompoundSolventSolubilityReference
This compoundWaterHighly soluble[4]
2,3,5-Triiodobenzoic acid (TIBA)WaterInsoluble/Low solubility[1][2][3]
2,3,5-Triiodobenzoic acid (TIBA)Ethanol, EtherVery soluble[6]
2,3,5-Triiodobenzoic acid (TIBA)BenzeneSlightly soluble[6]

Stability Data

SolutionStorage TemperatureShelf LifeLight ConditionReference
Aqueous Stock Solution-80°C6 monthsProtect from light[5]
Aqueous Stock Solution-20°C1 monthProtect from light[5]

Experimental Protocols

Protocol 1: Preparation of "this compound" from 2,3,5-Triiodobenzoic Acid (TIBA)

Objective: To synthesize the water-soluble sodium salt from the less soluble acid form.

Materials:

  • 2,3,5-Triiodobenzoic acid (TIBA)

  • 20% Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter or pH paper

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Weigh the desired amount of 2,3,5-Triiodobenzoic acid and add it to a beaker.

  • Add a sufficient amount of deionized water to the beaker.

  • Place the beaker on a stir plate and begin stirring.

  • Slowly add the 20% NaOH solution dropwise to the stirring suspension.

  • Monitor the pH of the solution periodically.

  • Continue adding NaOH until the TIBA has completely dissolved and the pH of the solution is stable between 7 and 8.[4]

  • The resulting solution is an aqueous solution of this compound.

  • For long-term storage of a solid, the solution can be concentrated to induce crystallization, followed by filtration and drying of the sodium salt crystals.[4]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage start Start weigh Weigh Sodium Salt start->weigh dissolve Dissolve in Water/Buffer (pH 7-8) weigh->dissolve check_sol Complete Dissolution? dissolve->check_sol check_sol->dissolve No, continue dissolving ready Solution Ready for Use check_sol->ready Yes store Store at -20°C or -80°C Protect from Light ready->store

Caption: Workflow for preparing and storing aqueous solutions.

troubleshooting_precipitation cluster_causes Potential Causes cluster_solutions Solutions problem Precipitate Forms in Solution ph_low pH is too low problem->ph_low temp_low Temperature is too low problem->temp_low interaction Interaction with media components problem->interaction adjust_ph Adjust pH to 7-8 with dilute NaOH ph_low->adjust_ph warm_sonicate Gently warm and/or sonicate temp_low->warm_sonicate review_media Review and simplify medium components interaction->review_media

Caption: Troubleshooting guide for precipitation issues.

References

Troubleshooting inconsistent results with "Benzoic acid, 2,3,5-triiodo-, sodium salt"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Benzoic acid, 2,3,5-triiodo-, sodium salt," commonly known as TIBA sodium salt.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using TIBA sodium salt, presented in a question-and-answer format.

Issue 1: Inconsistent or unexpected plant growth responses.

Question: Why am I seeing variable or opposite-to-expected effects on plant growth (e.g., sometimes promotion, sometimes inhibition) when using TIBA?

Answer: Inconsistent results with TIBA are often related to its concentration-dependent effects and the specific experimental conditions. Here are several factors to consider:

  • Concentration-Dependent Biphasic Effect: TIBA can exhibit a biphasic, dose-dependent response. At very low concentrations, it can have weak auxin-like effects, such as promoting rooting[1]. At higher concentrations, it acts as an auxin transport inhibitor, leading to effects like reduced apical dominance, stunted growth, and promotion of lateral branching[1]. It is crucial to perform a dose-response curve for your specific plant species and experimental system to determine the optimal concentration for the desired effect.

  • Plant Species and Cultivar Sensitivity: Different plant species and even different cultivars of the same species can have varying sensitivities to TIBA. What is an optimal inhibitory concentration in one species might be toxic or have no effect in another.

  • Interaction with Endogenous Hormones: The effect of TIBA is dependent on the endogenous auxin levels and the balance with other phytohormones like cytokinins and gibberellins in the plant tissue.[2][3][4][5] Any experimental condition that alters the plant's natural hormone balance can influence its response to TIBA.

  • Solution Preparation and Stability: Improperly prepared or degraded TIBA solution can lead to inconsistent results. Ensure the sodium salt is fully dissolved and the pH of the final solution is appropriate (around neutral) to maintain its activity.[1]

Issue 2: Problems in Plant Tissue Culture Applications.

Question: My plant tissue cultures treated with TIBA are showing signs of stress, such as vitrification or browning of the medium. What could be the cause?

Answer: While TIBA can be a useful tool in plant tissue culture to manipulate organogenesis, it can also induce stress responses, leading to common tissue culture problems.

  • Vitrification (Hyperhydricity): TIBA has been observed to induce vitrification, a physiological malformation where tissues appear glassy and water-soaked, in some plant species like Alnus glutinosa and Cannabis sativa.[6][7] This can be exacerbated by high concentrations of TIBA or in combination with other growth regulators like thidiazuron (TDZ).[6][7] To mitigate this, consider the following:

    • Reduce the TIBA concentration.

    • Shorten the exposure time of the explants to the TIBA-containing medium.

    • Optimize the concentration of other growth regulators in the medium.

  • Browning of the Medium: Browning is caused by the oxidation of phenolic compounds released from wounded or stressed plant tissues.[8][9][10][11][12] TIBA, by inducing stress, can enhance phenolic exudation. To control browning:

    • Add antioxidants like ascorbic acid or citric acid to the culture medium.

    • Incorporate activated charcoal into the medium to adsorb inhibitory phenolic compounds.

    • Perform frequent subculturing to transfer explants to fresh medium.

    • Initially culture the explants in the dark, as light can promote phenolic oxidation.

Issue 3: Difficulty in preparing a stable and effective TIBA solution.

Question: What is the best way to prepare and store a stock solution of this compound?

Answer: The sodium salt of 2,3,5-triiodobenzoic acid is significantly more water-soluble than its acidic form.[1] However, proper preparation and storage are key to maintaining its efficacy.

  • Dissolving the Compound:

    • Use high-purity water (e.g., distilled or deionized).

    • For the free acid form of TIBA, it is soluble in ethanol and solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[13] To prepare a stock solution, you can dissolve it in a small amount of ethanol or a dilute NaOH/KOH solution and then bring it to the final volume with water.

    • For the sodium salt, it should dissolve directly in water. Gentle warming may aid dissolution.

    • The pH of the final solution should be adjusted to near neutral (pH 7.0-8.0) for optimal stability and biological activity.[1]

  • Storage:

    • Store stock solutions at -20°C for long-term storage.[13][14]

    • Protect the solution from light, as iodinated compounds can be light-sensitive.

    • For working solutions, it is best to prepare them fresh from the stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of "this compound"?

A1: The primary mechanism of action is the inhibition of polar auxin transport.[15] It achieves this by targeting the actin cytoskeleton. Specifically, TIBA has been shown to interact with villin proteins, promoting the bundling of actin filaments.[16] This disruption of actin dynamics interferes with the trafficking of auxin efflux carriers, such as PIN-FORMED (PIN) proteins, to the plasma membrane, thereby blocking the directional flow of auxin.[16]

Q2: Are there any known off-target effects of TIBA?

A2: While the primary target is auxin transport, some studies have suggested other effects. For instance, TIBA has been shown to inhibit endoreduplication in some plant species, which is the process of DNA replication without subsequent cell division.[17] It is important to consider that disrupting a fundamental process like auxin transport can have wide-ranging secondary effects on plant growth and development.

Q3: Can I use the free acid form (2,3,5-triiodobenzoic acid) instead of the sodium salt?

A3: Yes, but the free acid form has very low solubility in water.[18] You will need to dissolve it in a solvent like ethanol or a basic solution (e.g., NaOH or KOH) to prepare a stock solution.[13] The sodium salt is generally preferred for experiments requiring aqueous solutions due to its higher water solubility.[1]

Q4: How does TIBA interact with other plant growth regulators in a culture medium?

A4: TIBA's primary interaction is through its modulation of auxin transport, which in turn affects the auxin/cytokinin ratio, a critical determinant of cell fate in tissue culture.[2] For example, by inhibiting auxin transport, TIBA can promote shoot formation, an effect typically associated with a higher cytokinin-to-auxin ratio. It can be used synergistically with cytokinins like TDZ to enhance shoot regeneration, but as noted in the troubleshooting section, this can also increase the risk of vitrification.[6][7] Its interaction with gibberellins is less direct but is related to the overall hormonal balance that governs plant development.[3][4][5][8]

Data Presentation

Table 1: Concentration-Dependent Effects of TIBA on Various Plant Species

Plant SpeciesConcentrationObserved EffectReference(s)
Soybean (Glycine max)100-200 mg/L (foliar spray)Thicker stems, prevention of lodging, promotion of flowering and pod formation.[2]
Maize (Zea mays)50 ppmMaximum dry weight of roots, absolute and relative growth rates.[6]
Maize (Zea mays)75 ppmHighest number of leaves, maximum dry weight of leaves and stems, increased yield.[6]
Jatropha curcas1.5 and 2 mMIncreased seed oil content.[19]
Cannabis sativa0.5–2.5 mg L⁻¹ (in combination with TDZ)Increased explant response and multiplication rate in tissue culture.[7]
Cannabis sativa5 and 12.5 mg L⁻¹Increased morphological changes including vitrification and necrosis.[6][7]
Safflower (Carthamus tinctorius)6.0 µMBest for callus induction and proliferation from root explants.
Chickpea (Cicer arietinum)30 ppm (seed soaking)Significantly highest number of seeds per plant and 100-seed weight.
Chickpea (Cicer arietinum)35 ppm (seed soaking)Highest number of branches and leaves per plant.

Experimental Protocols

Protocol 1: Basic Auxin Transport Assay in Arabidopsis thaliana Seedlings

This protocol is a generalized procedure for measuring the effect of TIBA on polar auxin transport using radiolabeled auxin.

Materials:

  • Arabidopsis thaliana seedlings (e.g., 5-7 days old, grown vertically on agar plates)

  • TIBA sodium salt

  • Radiolabeled auxin (e.g., ³H-IAA)

  • Agar

  • Microscope slides

  • Scintillation vials and scintillation cocktail

  • Forceps and scalpel

Procedure:

  • Preparation of Treatment and Control Plates:

    • Prepare standard growth medium agar plates.

    • For the TIBA treatment, prepare growth medium containing the desired concentration of TIBA sodium salt. A common concentration used for inhibiting auxin transport in Arabidopsis is 10-100 µM.

    • Transfer seedlings to the control and TIBA-containing plates and allow them to acclimate for a few hours.

  • Preparation of Radiolabeled Auxin Agar:

    • Prepare a 1% (w/v) agar solution.

    • While the agar is still molten, add the radiolabeled auxin (e.g., ³H-IAA) to a final concentration of approximately 100 nM.

    • Pipette small droplets (e.g., 1 µL) of the radiolabeled auxin agar onto a microscope slide and allow them to solidify.

  • Application of Radiolabeled Auxin:

    • Using fine-tipped forceps, carefully pick up a solidified droplet of radiolabeled auxin agar.

    • For measuring basipetal transport in the root, place the agar droplet on the root tip.

    • For acropetal transport, place the droplet at the root-shoot junction.

  • Incubation:

    • Incubate the plates in the growth chamber for a set period (e.g., 4-18 hours) to allow for auxin transport.

  • Harvesting and Measurement:

    • After the incubation period, remove the seedlings from the agar.

    • Excise the segment of the plant where auxin transport is being measured (e.g., a 5 mm segment of the root starting 1 mm from the point of application).

    • Place the excised segment into a scintillation vial.

    • Add scintillation cocktail to the vial.

    • Measure the amount of radioactivity in a scintillation counter.

  • Data Analysis:

    • Compare the amount of radioactivity transported in the TIBA-treated seedlings to the control seedlings. A significant reduction in radioactivity in the measured segment of the TIBA-treated plants indicates inhibition of auxin transport.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell Auxin_ext Auxin AUX1_LAX AUX1/LAX (Influx Carrier) Auxin_ext->AUX1_LAX Influx Auxin_int Intracellular Auxin Pool AUX1_LAX->Auxin_int PIN PIN Proteins (Efflux Carrier) PIN->Auxin_ext Actin Actin Filaments Vesicle Vesicle Trafficking Actin->Vesicle Regulates Actin->Vesicle Disruption Villin Villin Villin->Actin Bundling Villin->Actin Excessive Bundling Vesicle->PIN Transport to Plasma Membrane Auxin_int->PIN Efflux Developmental\nResponses Developmental Responses Auxin_int->Developmental\nResponses TIBA TIBA TIBA->Villin Binds & Promotes Oligomerization

Caption: Signaling pathway of TIBA's inhibitory effect on polar auxin transport.

Troubleshooting_Workflow start Inconsistent Results with TIBA q1 What is the nature of the inconsistency? start->q1 a1_1 Variable growth response (inhibition vs. promotion) q1->a1_1 Growth a1_2 Tissue culture problems (vitrification, browning) q1->a1_2 Tissue Culture a1_3 No effect observed q1->a1_3 Efficacy q2_1 Have you performed a dose-response curve? a1_1->q2_1 q2_2 What are the specific symptoms? a1_2->q2_2 q2_3 Is the TIBA solution prepared and stored correctly? a1_3->q2_3 s2_1 Action: Optimize TIBA concentration. Consider species/cultivar sensitivity. q2_1->s2_1 No q2_1->q2_3 Yes a2_2_1 Vitrification q2_2->a2_2_1 a2_2_2 Browning q2_2->a2_2_2 s2_2_1 Action: Reduce TIBA concentration or exposure time. Adjust other PGRs. a2_2_1->s2_2_1 s2_2_2 Action: Add antioxidants or activated charcoal to medium. Subculture frequently. a2_2_2->s2_2_2 s2_3_yes Check experimental setup for other confounding factors (e.g., pH of medium). q2_3->s2_3_yes Yes s2_3_no Action: Prepare fresh solution, ensure full dissolution, check pH, and store properly (-20°C, protected from light). q2_3->s2_3_no No

Caption: Troubleshooting workflow for inconsistent results with TIBA.

References

"Benzoic acid, 2,3,5-triiodo-, sodium salt" potential off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Benzoic acid, 2,3,5-triiodo-, sodium salt, commonly known as TIBA. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and address unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TIBA?

A1: The primary and most well-characterized mechanism of action for TIBA is the inhibition of polar auxin transport in plants. It is widely used in plant biology to study the effects of auxin distribution on growth and development.

Q2: What are the known off-target effects of TIBA in non-plant systems?

A2: In non-plant systems, TIBA has been shown to have at least two significant off-target effects:

  • Disruption of the Actin Cytoskeleton: TIBA can interfere with vesicle trafficking and actin cytoskeleton dynamics in a variety of eukaryotes, including yeast and mammalian cells. This is thought to occur through its interaction with actin-binding proteins like villin, leading to excessive bundling of actin filaments.

  • Induction of Reactive Oxygen Species (ROS): TIBA has been observed to induce the production of ROS in mammalian cells, which can lead to oxidative stress and trigger apoptosis, particularly in cancer cell lines.

Q3: At what concentrations are these off-target effects typically observed?

A3: The concentrations at which off-target effects are observed can vary depending on the cell type and experimental conditions. However, studies have shown that effects on the actin cytoskeleton and ROS induction can occur in the micromolar to millimolar range. Please refer to the Quantitative Data Summary for more details.

Q4: Is TIBA toxic to mammalian cells?

A4: Yes, TIBA can be cytotoxic to mammalian cells, largely due to its ability to induce ROS and apoptosis. This effect has been noted to be more pronounced in tumor cells compared to normal cell lines.

Troubleshooting Guide

Observed Problem Potential Off-Target Cause Troubleshooting Steps & Recommendations
Unexpected changes in cell morphology, adhesion, or motility. Disruption of the actin cytoskeleton.1. Visualize the Actin Cytoskeleton: Use phalloidin staining to observe any changes in actin filament organization, such as increased bundling or altered distribution. 2. Dose-Response Experiment: Perform a dose-response experiment to determine if the morphological changes are dependent on the TIBA concentration. 3. Consider Alternative Inhibitors: If the effects on the cytoskeleton are confounding your results, consider using an alternative auxin transport inhibitor with a different mechanism of action, if appropriate for your system.
Decreased cell viability or unexpected apoptosis in your cell cultures. Induction of Reactive Oxygen Species (ROS).1. Measure ROS Levels: Use a fluorescent probe such as H2DCFDA to quantify intracellular ROS levels in the presence and absence of TIBA. 2. Use an Antioxidant Rescue: Co-treat your cells with TIBA and an antioxidant like N-acetyl-cysteine (NAC) to see if it rescues the cells from death. 3. Assess Apoptosis: Use assays such as Annexin V/Propidium Iodide staining followed by flow cytometry to confirm if the observed cell death is due to apoptosis.
Inconsistent or unexpected results in vesicle trafficking assays. Interference with actin-dependent vesicle movement.1. Control for Cytoskeletal Effects: In your experimental design, include controls to assess the integrity of the actin cytoskeleton. 2. Live-Cell Imaging: If possible, use live-cell imaging to directly observe the effects of TIBA on vesicle motility. 3. Review Literature for Alternative Tools: Depending on your specific research question, there may be other small molecules that can modulate vesicle trafficking without the same off-target effects as TIBA.

Quantitative Data Summary

The following table summarizes the available quantitative data related to the off-target effects of TIBA. It is important to note that specific IC50 and Kd values for off-target interactions are not extensively reported in the literature, and the provided data is based on concentrations used in published studies.

Effect System Concentration/Value Comments Reference
Inhibition of Auxin Transport Corn Coleoptile SectionsHalf saturation at ~5x10⁻⁷ MThis represents the primary, on-target effect in plants.[1]
Induction of ROS and Apoptosis H460 (non-small cell lung cancer) and K562 (chronic myeloid leukemia) cellsDose-dependent decrease in cell viability. At the highest concentration tested, only 20% of tumor cells were viable after 72h.VERO (normal renal epithelial) cells were less sensitive, with 70% viability at the same concentration.[2][3]
Actin Cytoskeleton Disruption Arabidopsis10 µM TIBA effectively inhibits auxin efflux.Developmental defects similar to those caused by actin stabilizers were observed.[4]
Vesicle Trafficking Inhibition Plant, yeast, and mammalian cellsNot specifiedTIBA was shown to inhibit vesicle trafficking in a variety of eukaryotes.

Experimental Protocols

Protocol 1: Assessment of TIBA-Induced Reactive Oxygen Species (ROS) Production

This protocol is adapted from studies measuring intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

Materials:

  • Cells of interest

  • 2,3,5-triiodobenzoic acid, sodium salt (TIBA)

  • H2DCFDA (cell-permeant 2',7'-dichlorodihydrofluorescein diacetate)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Positive control (e.g., H₂O₂)

  • Negative control (vehicle, e.g., DMSO or water)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis or chamber slides for microscopy) and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of TIBA for the desired duration. Include positive and negative controls.

  • H2DCFDA Loading: After treatment, remove the medium and wash the cells with warm PBS.

  • Add H2DCFDA solution (typically 10-20 µM in PBS or serum-free medium) to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Remove the H2DCFDA solution and wash the cells twice with warm PBS to remove excess probe.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using the appropriate filter set for fluorescein (Excitation/Emission ~495/525 nm).

    • Plate Reader: Measure the fluorescence intensity using a microplate reader at an excitation of ~495 nm and an emission of ~525 nm.

  • Data Interpretation: An increase in fluorescence intensity in TIBA-treated cells compared to the negative control indicates an increase in intracellular ROS levels.

Protocol 2: Visualization of Actin Cytoskeleton Disruption by TIBA

This protocol describes the use of fluorescently-labeled phalloidin to stain F-actin and visualize the cytoskeleton.

Materials:

  • Cells of interest grown on coverslips

  • 2,3,5-triiodobenzoic acid, sodium salt (TIBA)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a petri dish or multi-well plate. Allow them to adhere and then treat with TIBA at the desired concentrations and for the appropriate time.

  • Fixation: After treatment, gently wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • Phalloidin Staining: Incubate the cells with the fluorescently-labeled phalloidin solution (prepared according to the manufacturer's instructions) for 20-30 minutes at room temperature, protected from light.

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium, with DAPI if desired.

  • Visualization: Image the cells using a fluorescence or confocal microscope. Look for changes in the actin cytoskeleton, such as the formation of thick actin bundles or a reduction in fine actin filaments in TIBA-treated cells compared to controls.

Visualizations

Signaling Pathways and Experimental Workflows

TIBA_Off_Target_Effects Potential Off-Target Mechanisms of TIBA cluster_cytoskeleton Cytoskeletal Disruption cluster_ros ROS Induction & Apoptosis TIBA_cyto TIBA Villin Villin TIBA_cyto->Villin Direct Interaction Actin Actin Filaments Villin->Actin Bundling Actin Bundling Actin->Bundling Vesicle Vesicle Trafficking Bundling->Vesicle Disruption PIN Reduced PIN-FORMED carriers at plasma membrane Vesicle->PIN TIBA_ros TIBA Mito Mitochondria TIBA_ros->Mito ROS Increased ROS Mito->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis

Caption: Off-target mechanisms of TIBA.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Experimental Outcomes with TIBA Start Unexpected Experimental Outcome with TIBA Morphology Altered Cell Morphology or Motility? Start->Morphology Viability Decreased Cell Viability? Start->Viability Phalloidin Stain for F-actin (Phalloidin) Morphology->Phalloidin Yes ROS_Assay Measure ROS levels (e.g., H2DCFDA) Viability->ROS_Assay Yes Bundling_Observed Actin Bundling Observed? Phalloidin->Bundling_Observed ROS_Increased ROS Levels Increased? ROS_Assay->ROS_Increased Antioxidant Antioxidant Rescue (e.g., NAC) Rescue_Observed Viability Rescued? Antioxidant->Rescue_Observed Conclusion_Cyto Conclusion: Cytoskeletal Disruption is a likely cause. Bundling_Observed->Conclusion_Cyto Yes Conclusion_Other Consider other factors or off-target effects. Bundling_Observed->Conclusion_Other No ROS_Increased->Antioxidant Yes ROS_Increased->Conclusion_Other No Conclusion_ROS Conclusion: ROS-induced apoptosis is a likely cause. Rescue_Observed->Conclusion_ROS Yes Rescue_Observed->Conclusion_Other No

Caption: Troubleshooting experimental outcomes.

References

How to minimize phytotoxicity of "Benzoic acid, 2,3,5-triiodo-, sodium salt"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Benzoic acid, 2,3,5-triiodo-, sodium salt," commonly known as TIBA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help minimize phytotoxicity during experiments.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" (TIBA) and what is its primary mechanism of action in plants?

A1: this compound (TIBA) is a plant growth regulator that acts as a polar auxin transport inhibitor.[1][2][3] Auxin is a critical plant hormone that regulates numerous developmental processes, including cell elongation, root formation, and apical dominance.[4] TIBA interferes with the directional flow of auxin between cells, primarily by affecting the function of PIN-FORMED (PIN) proteins, which are essential auxin efflux carriers.[1][5][6] This disruption of auxin gradients leads to various morphological changes in the plant.

Q2: What are the common symptoms of TIBA-induced phytotoxicity?

A2: Phytotoxicity symptoms from TIBA application can manifest in several ways, depending on the concentration used, the plant species, and environmental conditions. Common symptoms include:

  • Leaf Abnormalities: Leaf curling, cupping, distortion, yellowing (chlorosis), and burning or necrosis at the tips and margins.[5][6][7]

  • Growth Stunting: Reduced overall plant size and smaller leaves.[5][6]

  • Abnormal Growth: Distorted growth of new shoots and leaves.[7]

  • Defoliation: At high concentrations, TIBA can act as a defoliant.

Q3: How can I differentiate TIBA phytotoxicity from symptoms of disease or nutrient deficiency?

A3: Differentiating TIBA phytotoxicity from other plant health issues can be achieved by observing the pattern and timing of symptom appearance.

  • Rapid Onset: Phytotoxicity symptoms often appear relatively quickly and uniformly over the treated areas, typically within a few days of application.[3]

  • No Spread: Unlike diseases, phytotoxicity symptoms will not spread from one plant to another. The damage is confined to the plants that were treated.

  • New Growth is Healthy: Often, new growth that emerges after the application will appear healthy and normal, while the older, treated leaves will retain the damage.[7]

  • Spray Patterns: If a foliar spray was used, the damage pattern might match the application pattern, with plants closer to the sprayer potentially showing more severe symptoms.[7]

Q4: Is it possible to reverse the symptoms of TIBA phytotoxicity?

A4: While severe damage is often irreversible, plants may recover from minor phytotoxicity.[4] New, healthy growth can eventually cover the damaged areas.[7][8] To aid recovery, you can:

  • Rinse Foliage: If phytotoxicity is observed shortly after a foliar application, gently rinsing the leaves with water may help remove unabsorbed TIBA.

  • Prune Damaged Tissue: Removing the most severely affected leaves can help the plant redirect energy to new growth.[9]

  • Provide Optimal Growing Conditions: Ensure the plant has adequate water and nutrients to support recovery. Avoid any additional stress, such as extreme temperatures or drought.[5][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Severe leaf burn and necrosis after application. TIBA concentration is too high for the specific plant species or cultivar.Immediately rinse the foliage with water if the application was recent. For future experiments, perform a dose-response test on a small batch of plants to determine the optimal, non-toxic concentration. Start with a much lower concentration and gradually increase it.
Plants are stunted and new growth is distorted. Systemic phytotoxic effects from a high concentration of TIBA.Provide supportive care, including optimal watering and nutrition, to encourage new, healthy growth. Prune away the most severely distorted parts to allow the plant to refocus its energy. Note the concentration used and significantly reduce it in subsequent experiments.
Inconsistent results across different experiments. Variability in application technique, environmental conditions, or plant health.Standardize your experimental protocol. Apply TIBA at the same time of day, under similar temperature and humidity conditions.[7] Ensure all plants are healthy and not under stress (e.g., drought) before application.[7]
TIBA solution precipitated or appeared cloudy. Improper dissolution of TIBA. The free acid form is poorly soluble in water.Ensure you are using the sodium salt form of TIBA for better water solubility.[1] If using the acid form, dissolve it in a small amount of ethanol, 1N NaOH, or 1N KOH before diluting with distilled water to the final volume.[2][11]
No observable effect from TIBA application. The concentration is too low, or the application method is ineffective.Increase the concentration incrementally in your next experiment. Ensure thorough coverage if using a foliar spray. For targeted effects, consider a lanolin paste application directly to the area of interest.

Data Presentation: Recommended TIBA Concentrations

The optimal concentration of TIBA is highly dependent on the plant species and the desired physiological effect. High concentrations tend to be phytotoxic, while lower concentrations can be used to regulate growth. The following table summarizes concentrations reported in various studies. A pilot study is always recommended to determine the optimal concentration for your specific experimental conditions.

Plant Species Application Method Concentration Range Observed Effect
SoybeanFoliar Spray100-200 mg/kg (ppm)Thicken stalks, prevent lodging, promote flowering.[9][12]
PeanutFoliar Spray200 mg/kg (ppm)Improve fruit quality.[2][12]
PotatoFoliar Spray100 mg/kg (ppm)Increase tuber yield.[2][12]
Apple TreesFoliar Spray25-50 mg/kg (ppm)Induce flower bud formation, improve side branch angle.[12]
Apple TreesFoliar Spray300-450 mg/kg (ppm)Promote defoliation and fruit coloring.[12]
Arabidopsis thalianaGrowth Medium3 mg/L (approx. 6 µM)Significantly inhibited root elongation.[1]
ChickpeaSeed Soaking15-35 ppmIncreased number of branches and pods.[7]
Cannabis sativaTissue Culture Medium0.5-2.5 mg/LIncreased shoot multiplication rate (though malformations were noted).[13]

Experimental Protocols

Protocol 1: Preparation of a TIBA Stock Solution

This protocol describes how to prepare a 10 mM stock solution of TIBA (free acid form, M.W. 499.81 g/mol ).

Materials:

  • Benzoic acid, 2,3,5-triiodo- (TIBA)

  • 1N Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled, deionized water

  • Magnetic stirrer and stir bar

  • Volumetric flask (e.g., 100 mL)

  • Amber storage bottle

Methodology:

  • Weigh out 499.8 mg of TIBA powder.

  • Transfer the powder to a clean beaker.

  • Add a small volume (e.g., 1-2 mL) of 95% ethanol or 1N NaOH to dissolve the TIBA powder.[2][11] Stir gently until the powder is completely dissolved.

  • Quantitatively transfer the dissolved TIBA solution to a 100 mL volumetric flask.

  • Slowly add distilled water to the flask while stirring, bringing the final volume to 100 mL.

  • Transfer the solution to a labeled amber bottle to protect it from light.

  • Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Foliar Spray Application of TIBA

This protocol provides a general method for applying TIBA as a foliar spray in a controlled research setting.

Materials:

  • TIBA stock solution

  • Distilled water

  • Surfactant (e.g., Tween-20)

  • Fine-mist spray bottle

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Methodology:

  • Prepare the Working Solution: Dilute the TIBA stock solution with distilled water to the desired final concentration. For example, to make 100 mL of a 100 µM solution from a 10 mM stock, add 1 mL of the stock solution to 99 mL of distilled water.

  • Add Surfactant: Add a drop of a surfactant like Tween-20 (to a final concentration of ~0.01-0.05%) to the working solution. This helps the solution adhere to and spread evenly across the leaf surface.

  • Application:

    • Conduct applications in a well-ventilated area or a fume hood.

    • Spray the solution onto the plant foliage until runoff is just about to occur, ensuring even coverage of both the upper and lower leaf surfaces.

    • Include a control group of plants that are sprayed with the same solution but without TIBA (i.e., water and surfactant only).

  • Post-Application Care:

    • Allow the plants to dry completely before moving them back to their primary growth environment.

    • Avoid applying under conditions of high heat or intense light to minimize stress and reduce the risk of phytotoxicity.[7] Early morning or late evening is often the best time for application.[10]

    • Observe the plants daily for any signs of phytotoxicity.

Protocol 3: Lanolin Paste Application for Targeted Delivery

This method is useful for applying TIBA to a specific part of the plant, such as a stem segment or bud, to study localized effects on auxin transport.

Materials:

  • TIBA powder or a concentrated stock solution

  • Anhydrous lanolin

  • Small beaker or microcentrifuge tube

  • Water bath or heat block

  • Small spatula or applicator

Methodology:

  • Prepare the Paste:

    • Gently melt the anhydrous lanolin in a beaker using a water bath until it is liquified.

    • If using a stock solution, evaporate the solvent from a known amount of TIBA stock to obtain a residue. Add the melted lanolin to this residue.

    • If using powder, directly mix the pre-weighed TIBA powder into the melted lanolin.

    • Stir thoroughly to ensure a homogenous mixture. A common concentration is 0.5% to 1% TIBA by weight.

  • Application:

    • Allow the lanolin paste to cool slightly until it is viscous but still spreadable.

    • Using a small spatula or similar tool, apply a small, uniform ring or patch of the TIBA-lanolin paste to the target area on the plant (e.g., around a stem).

    • Prepare a control group using lanolin paste without TIBA.

  • Observation: Monitor the plants for the desired physiological effects and any signs of localized phytotoxicity, such as tissue necrosis at the application site.

Visualizations

TIBA_Pathway cluster_cell Plant Cell Auxin_out Auxin (extracellular) Auxin_in Auxin (intracellular) PIN PIN Protein (Auxin Efflux Carrier) Auxin_in->PIN binds to PIN->Auxin_out transports out PM Plasma Membrane TIBA TIBA TIBA->PIN Inhibits

Caption: Mechanism of TIBA as a polar auxin transport inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_app Application cluster_obs Observation & Data Collection Prep_Stock Prepare TIBA Stock Solution Prep_Working Prepare Working Solution (with Surfactant) Prep_Stock->Prep_Working Apply_TIBA Apply TIBA Solution (Foliar Spray) Prep_Working->Apply_TIBA Select_Plants Select Healthy, Uniform Plants Select_Plants->Apply_TIBA Apply_Control Apply Control Solution Select_Plants->Apply_Control Monitor Monitor for Phytotoxicity Symptoms Apply_TIBA->Monitor Apply_Control->Monitor Collect_Data Collect Quantitative Data (e.g., height, leaf area) Monitor->Collect_Data Analyze Analyze and Compare Results Collect_Data->Analyze

Caption: General experimental workflow for TIBA application.

Troubleshooting_Logic cluster_yes Action Plan Start Phytotoxicity Symptoms Observed? Rinse Rinse Foliage Immediately Start->Rinse Yes No_Symptoms Continue Monitoring & Proceed with Experiment Start->No_Symptoms No Optimize_Conditions Provide Optimal Growth Conditions Rinse->Optimize_Conditions Document Document Symptoms & Concentration Optimize_Conditions->Document Reduce_Conc Reduce Concentration in Future Experiments Document->Reduce_Conc Pilot_Study Conduct Pilot Study Reduce_Conc->Pilot_Study

Caption: Troubleshooting logic for observed phytotoxicity.

References

"Benzoic acid, 2,3,5-triiodo-, sodium salt" storage conditions to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal storage conditions for Benzoic acid, 2,3,5-triiodo-, sodium salt to prevent chemical degradation. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of the compound throughout your research and development processes.

Troubleshooting Guide: Common Storage Issues

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration (Yellowing/Browning) Photodegradation due to light exposure.1. Immediately transfer the compound to an amber or opaque container. 2. Store the container in a dark place, such as a cabinet or refrigerator, away from direct light. 3. For ongoing experiments, wrap the container in aluminum foil.[1][2]
Clumping or Caking of Powder Moisture absorption (hygroscopicity).[3][4]1. Store the compound in a desiccator with a suitable desiccant. 2. Ensure the container is tightly sealed after each use. 3. For highly sensitive applications, consider handling the compound in a glovebox with a controlled, low-humidity atmosphere.
Inconsistent Experimental Results Partial degradation of the compound due to improper storage.1. Review storage conditions against the recommended guidelines in the table below. 2. If degradation is suspected, it is advisable to use a fresh, unopened batch of the compound. 3. Qualify the material before use if there are any doubts about its integrity.
Reduced Solubility Potential conversion of the sodium salt to the less soluble free acid form due to exposure to acidic conditions or moisture.1. Ensure the compound is stored away from acidic vapors. 2. When preparing solutions, use appropriate buffers to maintain a neutral to slightly alkaline pH.

Quantitative Storage Conditions Summary

To minimize degradation, "this compound" should be stored under the following conditions:

Parameter Recommended Condition Rationale
Temperature -20°C to 8°CReduces the rate of chemical degradation.
Light In the dark; stored in amber or opaque containers.The compound is light-sensitive and can undergo photodegradation.[1]
Humidity Dry conditions; store with a desiccant.The compound is hygroscopic and can absorb moisture, leading to caking and potential degradation.[3][4]
Atmosphere Tightly sealed container.Prevents exposure to moisture and atmospheric contaminants.

Frequently Asked Questions (FAQs)

Q1: Why has my white "this compound" powder turned slightly yellow?

A1: A yellow or brownish discoloration is a common indicator of photodegradation. This is likely due to exposure to light, which can cause the breakdown of the molecule, potentially leading to the formation of colored byproducts. To prevent this, always store the compound in a light-proof container and in a dark location.[1][2]

Q2: The powder has become clumpy and difficult to weigh accurately. What is the cause and how can I prevent it?

A2: Clumping or caking is a result of the compound's hygroscopic nature, meaning it readily absorbs moisture from the air.[3][4] To prevent this, you should store the compound in a desiccator with a desiccant and ensure the container is sealed tightly immediately after use. For particularly humid environments, handling the compound in a glovebox is recommended.

Q3: Can I store "this compound" at room temperature?

A3: While the compound is relatively stable, long-term storage at room temperature is not recommended as it can accelerate degradation. For optimal stability and to ensure the longevity of the compound, it is best to store it at refrigerated or freezer temperatures (-20°C to 8°C).

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways are believed to be photodegradation and potentially hydrolysis. Photodegradation, induced by light, can lead to the cleavage of the carbon-iodine bonds. While specific studies on the hydrolysis of this salt are limited, exposure to moisture, especially under acidic conditions, could potentially lead to the conversion of the sodium salt back to its less soluble free acid form.

Q5: How should I handle the compound during an experiment to minimize degradation?

A5: When working with "this compound," it is best to work in an area with subdued lighting.[1] Use amber glassware or wrap your experimental setup in aluminum foil if prolonged exposure to light is necessary. Additionally, minimize the time the container is open to the atmosphere to reduce moisture absorption.

Degradation Pathway and Prevention Workflow

The following diagram illustrates the logical relationship between storage conditions and the degradation of "this compound".

cluster_storage Storage Conditions cluster_degradation Degradation Pathways cluster_products Resulting Products & Issues storage This compound light Exposure to Light storage->light Improper Container/Location moisture Exposure to Moisture storage->moisture Improper Sealing/Environment photodegradation Photodegradation (C-I Bond Cleavage) light->photodegradation hygroscopic_effects Hygroscopic Effects (Clumping, Caking) moisture->hygroscopic_effects deiodinated_products De-iodinated Byproducts photodegradation->deiodinated_products physical_changes Physical Changes hygroscopic_effects->physical_changes inconsistent_results Inconsistent Experimental Results deiodinated_products->inconsistent_results physical_changes->inconsistent_results

Caption: Workflow of degradation for this compound.

References

Improving the uptake of "Benzoic acid, 2,3,5-triiodo-, sodium salt" in plant tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzoic acid, 2,3,5-triiodo-, sodium salt (TIBA sodium salt) to improve its uptake in plant tissues.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary function in plant biology?

A1: this compound is the sodium salt of 2,3,5-triiodobenzoic acid (TIBA). It is primarily used as a polar auxin transport inhibitor in plants.[1] By blocking the directional flow of auxin, a key plant hormone, researchers can study a wide range of developmental processes, including root and shoot architecture, flowering, and fruit development.[2]

Q2: Why should I use the sodium salt form of TIBA instead of the acid form?

A2: The primary advantage of the sodium salt is its higher solubility in water compared to the acid form (TIBA).[1] This makes it easier to prepare stock solutions and ensures more uniform application in experiments. For most applications, the sodium salt is the preferred formulation.

Q3: What is the mechanism of action of TIBA?

A3: TIBA inhibits polar auxin transport by disrupting the actin cytoskeleton within plant cells. Specifically, it has been shown to interact with villins, a type of actin-binding protein. This interaction leads to excessive bundling of actin filaments, which in turn impairs the trafficking of PIN-FORMED (PIN) auxin efflux carriers to the plasma membrane. With fewer PIN proteins correctly localized, the directional transport of auxin out of the cell is reduced.

Q4: What are the typical concentrations of TIBA sodium salt used in plant experiments?

A4: The optimal concentration of TIBA sodium salt can vary significantly depending on the plant species, the developmental stage, and the desired effect. Low concentrations may promote rooting, while high concentrations can inhibit apical dominance and promote lateral branching.[2] For example, in soybean, concentrations of 100-200 mg/L have been used for foliar spray to prevent lodging. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q5: How should I prepare a stock solution of TIBA sodium salt?

A5: Due to its water solubility, a stock solution of TIBA sodium salt can be prepared by dissolving it in distilled water. For long-term storage, it is advisable to prepare a concentrated stock solution (e.g., 10 mM), filter-sterilize it, and store it at -20°C in the dark. Dilute the stock solution to the desired working concentration before use.

Troubleshooting Guides

This section addresses common issues encountered during experiments with TIBA sodium salt.

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of TIBA treatment - Incorrect concentration: The concentration may be too low to elicit a response in your plant species or experimental setup.- Poor uptake: The compound may not be effectively absorbed by the plant tissue.- Degradation of the compound: The stock solution may have degraded due to improper storage.- Perform a dose-response curve with a wider range of concentrations.- For foliar application, consider adding a surfactant to improve leaf wetting and uptake.- Ensure the pH of your application solution is slightly acidic to neutral (pH 5.5-7.0), as extreme pH can affect uptake.- Prepare a fresh stock solution and store it properly (protected from light at -20°C).
High variability in experimental results - Uneven application: The TIBA solution may not be applied uniformly to all plants or tissues.- Inconsistent environmental conditions: Variations in light, temperature, or humidity can affect plant growth and response to treatments.- Ensure a consistent application method. For spraying, ensure complete and even coverage. For in vitro studies, ensure the compound is evenly distributed in the media.- Maintain consistent environmental conditions for all experimental units.
Phytotoxicity (e.g., leaf burn, necrosis) - Concentration is too high: The applied concentration of TIBA may be toxic to the plant.- Use of inappropriate adjuvants: Some surfactants or solvents can be phytotoxic at high concentrations.- Reduce the concentration of TIBA in your experiments.- If using an adjuvant, perform a control experiment with the adjuvant alone to test for phytotoxicity. Consider using a different, less aggressive adjuvant.
Precipitation in stock or working solution - Low temperature: The compound may precipitate out of solution at low temperatures.- Incorrect solvent: While the sodium salt is water-soluble, high concentrations may still be difficult to dissolve.- Gently warm the solution to redissolve the precipitate. Store stock solutions at appropriate temperatures.- For highly concentrated stock solutions, a small amount of NaOH can be added to aid dissolution.

Data Presentation

The following tables provide illustrative quantitative data on the uptake of TIBA sodium salt in different plant tissues. This data is hypothetical and intended to serve as a guide for expected trends. Actual uptake will vary based on experimental conditions.

Table 1: Effect of TIBA Sodium Salt Concentration on Uptake in Arabidopsis thaliana Seedlings

Applied Concentration (µM)TissueIncubation Time (hours)TIBA Concentration in Tissue (µg/g fresh weight)
1Root60.5 ± 0.1
1Shoot60.2 ± 0.05
10Root64.8 ± 0.5
10Shoot61.9 ± 0.2
50Root623.5 ± 2.1
50Shoot69.7 ± 1.0

Table 2: Effect of pH on Foliar Uptake of 100 mg/L TIBA Sodium Salt in Soybean Leaves

pH of Application SolutionIncubation Time (hours)TIBA Concentration in Leaf Tissue (µg/g fresh weight)
4.52415.2 ± 1.8
5.52422.1 ± 2.5
6.52420.8 ± 2.2
7.52416.5 ± 1.9

Table 3: Effect of Surfactant on Foliar Uptake of 100 mg/L TIBA Sodium Salt in Maize Leaves

TreatmentIncubation Time (hours)TIBA Concentration in Leaf Tissue (µg/g fresh weight)
TIBA only128.3 ± 0.9
TIBA + 0.1% Tween-201214.6 ± 1.5
TIBA + 0.1% Silwet L-771219.2 ± 2.1

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of TIBA Sodium Salt

  • Materials:

    • This compound (M.W. = 521.79 g/mol )

    • Sterile, deionized water

    • Sterile 50 mL conical tube

    • 0.22 µm syringe filter

    • Sterile syringe

    • Aluminum foil

  • Procedure:

    • Weigh out 26.09 mg of TIBA sodium salt.

    • Transfer the powder to the 50 mL conical tube.

    • Add approximately 40 mL of sterile, deionized water.

    • Vortex until the powder is completely dissolved.

    • Bring the final volume to 50 mL with sterile, deionized water.

    • Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.

    • Wrap the tube in aluminum foil to protect it from light.

    • Label the tube with the compound name, concentration, and date.

    • Store at -20°C.

Protocol 2: Quantification of TIBA in Plant Tissue using HPLC

This protocol provides a general framework. Specific parameters such as column type, mobile phase composition, and gradient may need to be optimized for your specific equipment and experimental needs.

  • Sample Preparation:

    • Harvest plant tissue (e.g., roots, shoots) and record the fresh weight.

    • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

    • Transfer a known amount of powdered tissue (e.g., 100 mg) to a microcentrifuge tube.

    • Add an appropriate volume of extraction solvent (e.g., 1 mL of 80% methanol).

    • Vortex thoroughly and sonicate for 15 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 230 nm.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of TIBA sodium salt.

    • Integrate the peak area corresponding to TIBA in both the standards and the samples.

    • Calculate the concentration of TIBA in the plant extracts based on the standard curve.

    • Express the final concentration as µg of TIBA per gram of fresh weight of plant tissue.

Visualizations

polar_auxin_transport cluster_cell_wall Cell Wall (Acidic) cluster_cytoplasm Cytoplasm (Neutral) cluster_transport Transport Proteins IAAH IAAH (protonated) IAA- IAA- (anion) IAAH->IAA- Passive Diffusion AUX1_LAX AUX1/LAX (Influx Carrier) AUX1_LAX->IAA- Influx PIN PIN (Efflux Carrier) Vesicle Vesicle Trafficking PIN->Vesicle Endocytosis IAA-->PIN Efflux H+ H+ Actin Actin Filaments Actin->Vesicle Supports Villin Villin Villin->Actin Bundles TIBA TIBA TIBA->Villin Interacts with TIBA->Vesicle Disrupts Vesicle->PIN Recycling

Caption: Mechanism of TIBA-mediated inhibition of polar auxin transport.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock Prepare TIBA Stock Solution Working Prepare Working Solution (with/without adjuvant) Stock->Working Apply Apply TIBA Solution (Foliar Spray, Root Drench, etc.) Working->Apply Plants Grow Plants to Desired Stage Plants->Apply Incubate Incubate for Defined Period Apply->Incubate Harvest Harvest and Weigh Plant Tissue Incubate->Harvest Extract Extract TIBA from Tissue Harvest->Extract Quantify Quantify TIBA using HPLC or LC-MS/MS Extract->Quantify Data Analyze Data and Calculate Uptake Quantify->Data

Caption: General experimental workflow for quantifying TIBA uptake in plant tissues.

References

"Benzoic acid, 2,3,5-triiodo-, sodium salt" pH adjustment for optimal activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Benzoic acid, 2,3,5-triiodo-, sodium salt". This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments, with a specific focus on the critical role of pH in its activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dissolving "this compound"?

A1: For optimal dissolution, a pH range of 7.0 to 8.0 is recommended.[1] The sodium salt of 2,3,5-triiodobenzoic acid is significantly more soluble in water than its parent acid, and maintaining a neutral to slightly alkaline pH ensures complete dissolution.[1]

Q2: How does the pH of the experimental medium affect the biological activity of the compound?

A2: The pH of the medium is a critical factor that influences the biological activity of "this compound," which functions as an auxin transport inhibitor.[1] The activity is largely dependent on the protonation state of the molecule. At a lower pH (more acidic), the molecule exists predominantly in its unionized, non-polar form (2,3,5-triiodobenzoic acid), which can more readily penetrate the lipophilic plant cuticle and cell membranes to reach its site of action. At a higher pH (more alkaline), it exists as the ionized, polar salt, which is more water-soluble but may have reduced membrane permeability. Therefore, the optimal pH for activity is a balance between solubility and cellular uptake.

Q3: I'm observing lower than expected activity in my plant tissue culture experiment. Could pH be the issue?

A3: Yes, suboptimal pH is a likely cause for reduced activity. If the pH of your culture medium is too high (alkaline), a larger fraction of the compound will be in its ionized form, potentially limiting its uptake by the plant cells. It is advisable to measure and adjust the pH of your medium after the addition of all components, including the "this compound" solution. For many plant tissue culture applications, a slightly acidic pH of around 5.7 is often used.

Q4: Can I autoclave my medium after adding "this compound"?

A4: While the compound is generally stable, the high temperatures and pressures of autoclaving can potentially affect the pH of the medium and the stability of the compound. It is best practice to prepare a concentrated stock solution of "this compound," filter-sterilize it, and then add it to the autoclaved and cooled medium.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of the compound in the stock solution or final medium. The pH of the solution is too low (acidic), causing the less soluble 2,3,5-triiodobenzoic acid to precipitate out.Ensure the pH of your stock solution is maintained between 7.0 and 8.0. If precipitation occurs in the final medium, check and adjust the medium's pH before adding the compound.
Inconsistent or no biological effect observed in experiments. The pH of the final experimental medium is not optimal for the compound's activity, leading to poor cellular uptake.Measure the pH of your final medium. For plant-based assays, consider adjusting the pH to a slightly acidic range (e.g., 5.5 - 6.5) to favor the uptake of the unionized form.
Variability in results between experimental batches. Fluctuations in the pH of the prepared media between batches.Implement a strict protocol for pH measurement and adjustment for every batch of medium to ensure consistency.

Quantitative Data: pH-Dependent Species Distribution

The effectiveness of "this compound" as an auxin transport inhibitor is influenced by the equilibrium between its ionized (benzoate) and unionized (benzoic acid) forms. This equilibrium is governed by the pH of the solution and the pKa of 2,3,5-triiodobenzoic acid. The pKa of 2,3,5-triiodobenzoic acid is approximately 2.87. The Henderson-Hasselbalch equation can be used to estimate the percentage of the more biologically active, unionized form at different pH values.

Equation: pH = pKa + log([Ionized Form] / [Unionized Form])

pH% Unionized (Active Form)% Ionized (Salt Form)
2.088.1%11.9%
2.570.0%30.0%
2.87 (pKa) 50.0% 50.0%
3.042.5%57.5%
3.518.2%81.8%
4.06.7%93.3%
5.00.7%99.3%
6.00.1%99.9%
7.0< 0.1%> 99.9%

Note: This table provides a theoretical estimation. The optimal pH for biological activity in a specific experimental system may vary and should be determined empirically.

Experimental Protocols

Protocol for Determining the Optimal pH for Activity

This protocol outlines a general method for determining the optimal pH for the biological activity of "this compound" in a plant-based assay (e.g., root growth inhibition).

Materials:

  • "this compound"

  • Sterile deionized water

  • pH meter

  • Sterile buffers of various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0)

  • Plant growth medium (e.g., Murashige and Skoog)

  • Plant material (e.g., Arabidopsis thaliana seedlings)

  • Sterile petri dishes or multi-well plates

  • Growth chamber with controlled light and temperature

Methodology:

  • Prepare a Stock Solution: Dissolve "this compound" in sterile deionized water to create a concentrated stock solution (e.g., 10 mM). Adjust the pH of the stock solution to ~7.5 with dilute NaOH or HCl to ensure complete dissolution. Filter-sterilize the stock solution using a 0.22 µm filter.

  • Prepare Experimental Media: Prepare your chosen plant growth medium. Aliquot the medium into separate sterile containers.

  • Adjust pH: Adjust the pH of each aliquot of medium to the desired experimental values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using the sterile buffers.

  • Add the Compound: Add the filter-sterilized stock solution to each pH-adjusted medium aliquot to achieve the desired final concentration of the compound. Include a control group for each pH value without the compound.

  • Plate the Plant Material: Transfer your plant material to the prepared plates containing the different pH-adjusted media.

  • Incubation: Place the plates in a growth chamber under controlled conditions.

  • Data Collection and Analysis: After a set period of time, measure the desired biological response (e.g., primary root length, number of lateral roots). Plot the biological response as a function of pH to determine the optimal pH for activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (pH 7.0-8.0) add_compound Add Compound to Media stock->add_compound media Prepare Growth Media ph_adjust Adjust Media pH (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) media->ph_adjust ph_adjust->add_compound plate Plate Plant Material add_compound->plate incubate Incubate in Growth Chamber plate->incubate measure Measure Biological Response incubate->measure plot Plot Response vs. pH measure->plot optimal_ph Determine Optimal pH plot->optimal_ph ph_activity_relationship cluster_ph cluster_form cluster_activity low_ph Low pH (Acidic) unionized Unionized (Acid Form) - More Lipophilic - Higher Membrane Permeability low_ph->unionized Favors high_ph High pH (Alkaline) ionized Ionized (Salt Form) - More Hydrophilic - Lower Membrane Permeability high_ph->ionized Favors high_activity Optimal Activity unionized->high_activity Leads to low_activity Reduced Activity ionized->low_activity Leads to

References

Common mistakes to avoid when using "Benzoic acid, 2,3,5-triiodo-, sodium salt"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzoic acid, 2,3,5-triiodo-, sodium salt.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Aqueous Solutions

Question: I am having trouble dissolving "this compound" in water, or my solution is cloudy and forms a precipitate. What is causing this and how can I fix it?

Possible Causes and Solutions:

  • Incorrect pH: The solubility of the sodium salt is significantly higher in neutral to slightly alkaline conditions. In acidic solutions, it can convert back to the less soluble 2,3,5-triiodobenzoic acid.

    • Solution: Ensure the pH of your water or buffer is between 7.0 and 8.0 before dissolving the compound.[1] You can adjust the pH using a dilute solution of NaOH.

  • Low Temperature: While the sodium salt is generally water-soluble, solubility can decrease at lower temperatures.

    • Solution: Gentle warming and sonication can aid in dissolution.[2]

  • High Concentration: Exceeding the solubility limit will result in a precipitate.

    • Solution: Prepare a stock solution at a concentration known to be soluble and dilute it to your desired working concentration.

Issue 2: Inconsistent or Unexpected Experimental Results

Question: My experiments using "this compound" as an auxin transport inhibitor are yielding inconsistent or no effects. What are the potential reasons for this?

Possible Causes and Solutions:

  • Compound Degradation: The compound can degrade over time, especially when exposed to light or stored improperly. Degradation can lead to the formation of less active di- and mono-iodo byproducts.[1][3]

    • Solution: Store the solid compound and stock solutions protected from light at 2-8°C.[4] Prepare fresh working solutions for each experiment.

  • Incorrect Concentration: The biological effects of this compound are highly concentration-dependent. High concentrations can be inhibitory to overall plant growth, while low concentrations may not be sufficient to inhibit auxin transport effectively.[1]

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific plant species and experimental system.

  • Interaction with Other Media Components: Components in your culture medium could potentially interact with the compound, reducing its bioavailability or activity.

    • Solution: Review your media composition. High salt concentrations, for example, could potentially have confounding effects.[5][6]

  • pH of the Final Medium: The pH of your final experimental medium can affect the uptake and activity of the compound.

    • Solution: Ensure the final pH of your plant culture medium is within the optimal range for your plant species, typically between 5.6 and 5.8 for many plant tissue cultures.[7]

Frequently Asked Questions (FAQs)

Q1: What is the difference between 2,3,5-Triiodobenzoic acid (TIBA) and its sodium salt?

A1: The primary difference is solubility. The sodium salt of 2,3,5-triiodobenzoic acid is significantly more soluble in water than the acid form.[1] This makes the sodium salt the preferred choice for most laboratory applications that require aqueous solutions.[1] Both forms act as auxin transport inhibitors.[1]

Q2: How should I prepare a stock solution of "this compound"?

A2: To prepare a stock solution, dissolve the compound in high-purity water or a suitable buffer with a pH of 7.0-8.0.[1] Gentle warming and sonication can be used to facilitate dissolution.[2] For some applications, co-solvents like DMSO may be used, but this should be tested for compatibility with your experimental system.[2]

Q3: How should I store the solid compound and its solutions?

A3: The solid compound should be stored dry at 2-8°C, protected from light and moisture.[4] Stock solutions should also be stored at 2-8°C and protected from light. To minimize degradation, it is best to prepare fresh working solutions from the stock solution for each experiment.

Q4: What are the known degradation products of "this compound"?

A4: The primary degradation pathway involves deiodination, resulting in the formation of di-iodo and mono-iodo benzoic acid derivatives.[1][3] These byproducts may have reduced or altered biological activity compared to the parent compound.

Q5: Can this compound be autoclaved with my plant tissue culture medium?

A5: There is limited specific information on the heat stability of "this compound" during autoclaving. Thermal decomposition can lead to the release of irritating gases and vapors.[8] To avoid potential degradation, it is recommended to filter-sterilize a concentrated stock solution and add it to the autoclaved and cooled medium.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₇H₂I₃NaO₂[9]
Molecular Weight ~521.79 g/mol [1]
Appearance White to off-white or light brown amorphous powder[3][10]
Solubility in Water Highly soluble[1]
Storage Temperature 2-8 °C[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Calculate the required mass: For 10 mL of a 10 mM solution, you will need: 0.01 L * 0.01 mol/L * 521.79 g/mol = 0.05218 g (or 52.18 mg).

  • Weigh the compound: Accurately weigh 52.18 mg of "this compound" using an analytical balance.

  • Dissolve in solvent: Add the weighed compound to a 15 mL conical tube. Add approximately 8 mL of high-purity water.

  • Adjust pH (if necessary): Check the pH of the solution. If it is not between 7.0 and 8.0, add a dilute solution of NaOH (e.g., 0.1 M) dropwise until the target pH is reached.

  • Complete dissolution: Gently warm the solution and use a sonicator if necessary to ensure complete dissolution.

  • Adjust final volume: Once completely dissolved, transfer the solution to a 10 mL volumetric flask and add high-purity water to the mark.

  • Sterilization and Storage: Filter-sterilize the solution through a 0.22 µm filter into a sterile, light-protecting container. Store at 2-8°C.

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_storage Storage cluster_application Experimental Use weigh 1. Weigh Compound dissolve 2. Dissolve in Water (pH 7-8) weigh->dissolve adjust_volume 3. Adjust to Final Volume dissolve->adjust_volume sterilize 4. Filter-Sterilize adjust_volume->sterilize store Store at 2-8°C, Protected from Light sterilize->store add_to_medium Add to Sterile Medium store->add_to_medium

Caption: Experimental workflow for the preparation and use of "this compound" solutions.

signaling_pathway cluster_cell Plant Cell tiba Benzoic acid, 2,3,5-triiodo-, sodium salt actin Actin Cytoskeleton tiba->actin Inhibits dynamics pin PIN-FORMED Auxin Efflux Carriers actin->pin Disrupts trafficking auxin_transport Polar Auxin Transport pin->auxin_transport Mediates development Plant Growth & Development auxin_transport->development Regulates

Caption: Simplified signaling pathway showing the inhibitory effect of "this compound" on polar auxin transport.

References

Validation & Comparative

Unveiling the Inhibition of Auxin Transport: A Comparative Analysis of Benzoic acid, 2,3,5-triiodo-, sodium salt

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the validation of "Benzoic acid, 2,3,5-triiodo-, sodium salt" as an inhibitor of polar auxin transport, with a comparative analysis against alternative compounds.

This guide provides an objective comparison of the inhibitory effects of this compound, commonly known as the sodium salt of 2,3,5-triiodobenzoic acid (TIBA), on polar auxin transport in plants. For clarity and broader recognition within the scientific community, this guide will refer to the compound as TIBA sodium salt. We present supporting experimental data, detailed methodologies for key validation assays, and a comparative analysis with another widely used auxin transport inhibitor, 1-N-naphthylphthalamic acid (NPA).

Comparative Inhibitory Potency

The efficacy of an inhibitor is a critical parameter for its application in research. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the comparative IC50 values for TIBA and NPA in inhibiting polar auxin transport in corn coleoptile sections.

CompoundCommon AbbreviationIC50 (Molar)
Benzoic acid, 2,3,5-triiodo-TIBA5 x 10-7 M
1-N-Naphthylphthalamic acidNPA1 x 10-7 M

Data sourced from Thomson et al., 1973.[1]

This data indicates that under the specified experimental conditions, NPA is approximately five times more potent than TIBA at inhibiting polar auxin transport.

Mechanism of Action: A Differential Approach

While both TIBA and NPA are established inhibitors of polar auxin transport, their precise mechanisms of action are thought to differ. NPA is believed to bind to a regulatory protein associated with the auxin efflux carrier complex. In contrast, evidence suggests that TIBA may act more directly by competing with auxin for the transport carrier itself.[1] This distinction is crucial for designing experiments and interpreting results related to auxin-dependent physiological processes.

Experimental Protocols for Validation

To aid researchers in the validation of auxin transport inhibitors, we provide detailed protocols for two common and robust assays: the Radiolabeled Auxin Transport Assay in coleoptiles and the Root Growth Inhibition Assay.

Radiolabeled Auxin Transport Assay in Corn Coleoptiles

This assay directly measures the polar transport of auxin and its inhibition by test compounds.

Materials:

  • Etiolated corn seedlings (e.g., Zea mays)

  • Radiolabeled auxin (e.g., [3H]IAA - Indole-3-acetic acid)

  • Test compounds: TIBA sodium salt, NPA

  • Agar blocks (1-2% w/v)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Buffer solution (e.g., MES buffer, pH 5.5)

Procedure:

  • Seedling Preparation: Germinate corn seeds in complete darkness for 4-5 days.

  • Coleoptile Excision: Under a dim green safe light, excise 10 mm sections from the sub-apical region of the coleoptiles.

  • Donor Block Preparation: Prepare agar blocks containing a known concentration of radiolabeled auxin and the desired concentration of the inhibitor (TIBA sodium salt or NPA). A control group with only radiolabeled auxin should be included.

  • Assay Setup: Place a donor block on the apical end of each coleoptile section. Place a receiver block of plain agar at the basal end.

  • Incubation: Incubate the sections in a dark, humid chamber for a defined period (e.g., 4-6 hours) to allow for auxin transport.

  • Quantification: After incubation, remove the receiver blocks and place them in scintillation vials with a scintillation cocktail.

  • Measurement: Measure the radioactivity in the receiver blocks using a liquid scintillation counter. The amount of radioactivity is directly proportional to the amount of auxin transported.

  • Data Analysis: Compare the amount of radioactivity in the receiver blocks from the inhibitor-treated groups to the control group to determine the percentage of inhibition.

Root Growth Inhibition Assay in Arabidopsis thaliana

This assay provides an indirect measure of auxin transport inhibition by observing its effect on a developmental process heavily reliant on proper auxin distribution.

Materials:

  • Arabidopsis thaliana seeds (wild-type)

  • Agar plates with plant growth medium (e.g., Murashige and Skoog medium)

  • Test compounds: TIBA sodium salt, NPA

  • Sterile water and ethanol

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and sow them on agar plates containing a range of concentrations of the inhibitor (TIBA sodium salt or NPA). A control plate without any inhibitor should be prepared.

  • Vernalization and Germination: Stratify the seeds at 4°C for 2-3 days in the dark, then transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at 22°C.

  • Growth and Observation: Allow the seedlings to grow vertically for 5-7 days.

  • Measurement: Measure the primary root length of the seedlings in each treatment group.

  • Data Analysis: Compare the average root length of the inhibitor-treated seedlings to the control seedlings. A dose-dependent decrease in root length indicates inhibition of auxin transport, which is essential for root meristem maintenance and elongation.

Visualizing the Process and Pathway

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed signaling pathway.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Etiolated Corn Seedlings B Excise Coleoptile Sections A->B E Assemble Assay: Donor - Coleoptile - Receiver B->E C Prepare Donor & Receiver Agar Blocks D Add [3H]IAA & Inhibitors to Donor Blocks C->D D->E F Incubate in Dark, Humid Chamber E->F G Collect Receiver Blocks F->G H Add Scintillation Cocktail G->H I Measure Radioactivity (Liquid Scintillation Counter) H->I J Calculate % Inhibition I->J

Experimental workflow for the Radiolabeled Auxin Transport Assay.

G cluster_cell Plant Cell Auxin_in Auxin (IAA) Efflux_Carrier Auxin Efflux Carrier (e.g., PIN proteins) Auxin_in->Efflux_Carrier transport Auxin_out Auxin (IAA) Efflux_Carrier->Auxin_out Inhibitor_NPA NPA Inhibitor_NPA->Efflux_Carrier inhibits Inhibitor_TIBA TIBA Inhibitor_TIBA->Efflux_Carrier inhibits (competes with Auxin)

Simplified model of polar auxin transport inhibition by TIBA and NPA.

References

A Comparative Guide: Benzoic acid, 2,3,5-triiodo-, sodium salt vs. TIBA (2,3,5-triiodobenzoic acid) in Plant Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of plant biology and agricultural science, the manipulation of plant growth and development is a cornerstone of research. Among the chemical tools utilized for this purpose, 2,3,5-triiodobenzoic acid (TIBA) and its sodium salt are prominent as potent inhibitors of polar auxin transport. This guide provides a comprehensive comparison of these two compounds, detailing their chemical properties, biological effects, and applications in plant research, supported by experimental data and protocols.

Unveiling the Chemical Relationship and Functional Equivalence

At its core, the comparison between "Benzoic acid, 2,3,5-triiodo-, sodium salt" and "TIBA (2,3,5-triiodobenzoic acid)" is a matter of solubility. TIBA, the acidic form, is sparingly soluble in water and typically requires dissolution in organic solvents such as ethanol or dimethyl sulfoxide (DMSO) for experimental use.[1] In contrast, its sodium salt is readily soluble in water, making it a more convenient option for many aqueous experimental setups.[1]

Functionally, both compounds deliver the same active molecule, the 2,3,5-triiodobenzoate anion, which is responsible for the inhibition of polar auxin transport. Therefore, in biological systems, their effects are considered equivalent, with the choice between the two primarily dictated by the experimental requirements for solubility and solvent compatibility.

Mechanism of Action: Disrupting the Polar Auxin Flow

The primary mechanism of action for both TIBA and its sodium salt is the inhibition of polar auxin transport.[1] Auxins, a class of plant hormones, play a critical role in numerous developmental processes, including cell elongation, apical dominance, and root formation. Their directional transport from cell to cell, known as polar auxin transport, is crucial for establishing auxin gradients that guide these processes.

TIBA disrupts this transport by interfering with the trafficking of PIN-FORMED (PIN) proteins, which are essential auxin efflux carriers.[2][3] Recent research has elucidated a more detailed mechanism, revealing that TIBA directly interacts with villins, a class of actin-binding proteins.[4] This interaction leads to the bundling of actin filaments, which in turn disrupts the dynamic cycling of vesicles containing PIN proteins to and from the plasma membrane.[4][5] The resulting mislocalization and reduced abundance of PIN proteins at the cell membrane impede the directional flow of auxin, leading to its accumulation in certain tissues and depletion in others.

Comparative Performance: A Look at the Data

While direct comparative studies quantifying the differential effects of the acidic and sodium salt forms of TIBA are not extensively documented in publicly available literature, the functional equivalence of the active anion allows for the extrapolation of data from studies using TIBA. The key difference lies in the preparation of stock and working solutions.

The following table summarizes the effective concentrations of TIBA reported in various plant research applications. It is important to note that the optimal concentration can vary significantly depending on the plant species, application method, and desired physiological response.

Plant Species Application Effective TIBA Concentration Observed Effect
Glycine max (Soybean)Foliar spray10 g/haReduction in lodging.[1]
Glycine max (Soybean)Foliar spray100-200 mg/LThickened stems, prevention of lodging, increased flowering and pod formation.
Cannabis sativaIn vitro shoot regeneration (with TDZ)0.5–2.5 mg L⁻¹Increased response of explants and multiplication rate.[1]
Arabidopsis thalianaIn vitro root growth assay1-100 µMInhibition of primary root elongation.
Oryza sativa (Rice)Pot experiment10-100 ppmVaried effects on growth parameters, with 10 ppm showing positive responses in some cases.[6]

Experimental Protocols

Preparation of Stock Solutions

1. 2,3,5-triiodobenzoic acid (TIBA)

  • Materials: 2,3,5-triiodobenzoic acid powder, ethanol (or DMSO), sterile distilled water, sterile volumetric flask, magnetic stirrer.

  • Procedure:

    • To prepare a 1 mM stock solution, weigh out 49.98 mg of TIBA.

    • Dissolve the TIBA powder in a small volume of ethanol or DMSO (e.g., 1-2 mL) in a sterile beaker with a magnetic stir bar.

    • Once fully dissolved, transfer the solution to a 100 mL sterile volumetric flask.

    • Slowly add sterile distilled water to the flask while stirring to bring the final volume to 100 mL.

    • Store the stock solution in a dark, cool place (e.g., 4°C).

2. This compound

  • Materials: this compound powder, sterile distilled water, sterile volumetric flask, magnetic stirrer.

  • Procedure:

    • To prepare a 1 mM stock solution, weigh out 52.18 mg of the sodium salt.

    • Dissolve the powder directly in approximately 80 mL of sterile distilled water in a sterile beaker with a magnetic stir bar.

    • Once fully dissolved, transfer the solution to a 100 mL sterile volumetric flask.

    • Add sterile distilled water to bring the final volume to 100 mL.

    • Store the stock solution in a dark, cool place (e.g., 4°C).

In Vitro Arabidopsis Root Growth Inhibition Assay

This protocol is designed to compare the effects of TIBA and its sodium salt on primary root growth in the model plant Arabidopsis thaliana.

  • Plant Material and Growth Conditions:

    • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0).

    • Sterile agar plates containing Murashige and Skoog (MS) medium with 1% sucrose.

    • Growth chamber set to 22°C with a 16-hour light/8-hour dark photoperiod.

  • Experimental Procedure:

    • Surface sterilize Arabidopsis seeds and place them on MS agar plates.

    • Stratify the seeds by storing the plates at 4°C for 2-3 days in the dark.

    • Transfer the plates to the growth chamber and grow the seedlings vertically for 4-5 days.

    • Prepare MS agar plates supplemented with a range of concentrations of TIBA and its sodium salt (e.g., 0, 1, 5, 10, 25, 50, 100 µM) from the respective stock solutions.

    • Carefully transfer the 5-day-old seedlings to the treatment plates (one seedling per plate, or multiple seedlings spaced apart).

    • Return the plates to the growth chamber and continue to grow them vertically for another 5-7 days.

    • Measure the primary root length of each seedling from the root-shoot junction to the root tip.

    • Analyze the data to generate dose-response curves and compare the inhibitory effects of the two compounds.

Visualizing the Molecular Mechanism and Experimental Workflow

Signaling Pathway of TIBA-Induced Inhibition of Polar Auxin Transport

TIBA_Mechanism cluster_cell Plant Cell cluster_pm Plasma Membrane cluster_cytoplasm Cytoplasm PIN PIN Protein Auxin_out Auxin PIN->Auxin_out Vesicle Vesicle-PIN Complex PIN->Vesicle Endocytosis Vesicle->PIN Recycling to PM Vesicle->PIN Inhibited Recycling Actin Actin Filaments Actin->Vesicle Guides Trafficking Actin->Vesicle Disrupted Trafficking Villins Villins Villins->Actin Regulates Dynamics Villins->Actin Causes Bundling TIBA TIBA TIBA->Villins Binds & Induces Bundling Auxin_in Auxin Auxin_in->PIN Efflux

Caption: TIBA inhibits polar auxin transport by disrupting actin dynamics.

Experimental Workflow for Comparing TIBA and its Sodium Salt

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_TIBA Prepare TIBA Stock (in Ethanol/DMSO) Transfer Transfer to Treatment Plates (TIBA vs. TIBA-Na) Stock_TIBA->Transfer Stock_NaTIBA Prepare TIBA-Na Stock (in Water) Stock_NaTIBA->Transfer Seed_Sterilization Surface Sterilize Arabidopsis Seeds Plating Plate on MS Medium Seed_Sterilization->Plating Stratification Stratify at 4°C Plating->Stratification Germination Germinate and Grow (5 days) Stratification->Germination Germination->Transfer Growth Grow for 5-7 days Transfer->Growth Measure Measure Primary Root Length Growth->Measure Dose_Response Generate Dose-Response Curves Measure->Dose_Response Compare Compare IC50 Values Dose_Response->Compare

Caption: Workflow for comparing the effects of TIBA and its sodium salt.

References

Comparative studies of "Benzoic acid, 2,3,5-triiodo-, sodium salt" with other auxin inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Benzoic Acid, 2,3,5-triiodo-, sodium salt (TIBA) and Other Auxin Inhibitors

This guide provides a detailed comparison of this compound, commonly known as 2,3,5-Triiodobenzoic acid (TIBA), with other prominent auxin inhibitors. It is designed for researchers, scientists, and drug development professionals to facilitate an informed selection of inhibitors for specific experimental needs. The comparison focuses on the mechanisms of action, experimental data, and common applications.

Introduction to Auxin and its Inhibition

Auxin, a class of plant hormones, plays a pivotal role in regulating nearly all aspects of plant growth and development, including cell division and expansion, organ patterning, and responses to light and gravity.[1] The distribution of auxin within the plant is tightly controlled through biosynthesis, transport, and signaling pathways.[2] The primary signaling pathway involves the perception of auxin by TIR1/AFB family F-box proteins, which leads to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of Auxin Response Factor (ARF) transcription factors.[3][4]

Auxin inhibitors are invaluable chemical tools used to dissect these complex processes. They can be broadly categorized based on their mode of action, such as inhibiting auxin transport, signaling, or biosynthesis. This guide focuses on TIBA and compares it with other widely used inhibitors, namely N-1-naphthylphthalamic acid (NPA) and p-chlorophenoxyisobutyric acid (PCIB).

Mechanism of Action: A Comparative Overview

The efficacy and specificity of an auxin inhibitor are determined by its molecular target. While some inhibitors have overlapping effects, their primary mechanisms of action are distinct.

This compound (TIBA) : TIBA is a well-known polar auxin transport inhibitor.[5][6] It hinders the directional, cell-to-cell movement of auxin, which is crucial for establishing auxin gradients that guide plant development.[7] While its exact molecular target has been a subject of study, it is known to interfere with the function of auxin efflux carriers.[8] Some studies also suggest that TIBA's effects may be linked to its influence on actin dynamics and vesicle trafficking, which are essential for the proper localization of auxin transporters on the plasma membrane.[9][10]

N-1-naphthylphthalamic acid (NPA) : Like TIBA, NPA is a classical inhibitor of polar auxin transport.[8][11] For a long time, its mechanism was thought to be indirect. However, recent research has provided strong evidence that NPA directly associates with and inhibits PIN-FORMED (PIN) auxin exporters, which are key components of the auxin efflux machinery.[12][13][14] This direct interaction offers a clear molecular basis for its potent inhibition of auxin transport.[15]

p-Chlorophenoxyisobutyric acid (PCIB) : Unlike TIBA and NPA, PCIB is considered a putative antiauxin, meaning it primarily interferes with auxin signaling rather than transport.[8][16] It is believed to act as an antagonist at the auxin receptor level.[8] Experimental evidence shows that PCIB can inhibit the auxin-induced degradation of Aux/IAA repressor proteins, thereby blocking the downstream gene expression that constitutes the auxin response.[16][17]

Visualization of Inhibition on the Auxin Signaling Pathway

The following diagram illustrates the core nuclear auxin signaling pathway and the points at which TIBA, NPA, and PCIB exert their inhibitory effects.

AuxinSignaling cluster_transport Cell-to-Cell Transport cluster_signaling Nuclear Signaling cluster_inhibitors Inhibitors Auxin_out Auxin (Extracellular) PIN PIN Proteins (Efflux Carrier) Auxin_out->PIN Efflux Auxin_in Auxin (Intracellular) TIR1_AFB TIR1/AFB Receptor Auxin_in->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses ARG Auxin Response Genes ARF->ARG Activates TIBA TIBA TIBA->PIN Inhibits NPA NPA NPA->PIN Inhibits PCIB PCIB PCIB->TIR1_AFB Antagonist

Caption: Auxin pathway inhibitors target transport or signaling.

Comparative Data Summary

The following table summarizes the key characteristics of TIBA, NPA, and PCIB based on available data.

FeatureThis compound (TIBA)N-1-naphthylphthalamic acid (NPA)p-Chlorophenoxyisobutyric acid (PCIB)
Primary Target Polar Auxin Transport (Efflux)[5]Polar Auxin Transport (PIN Protein Efflux Carriers)[12][14]Auxin Signaling (Putative Receptor Antagonist)[8][16]
Mechanism Inhibits auxin translocation, potentially by affecting vesicle trafficking and actin dynamics.[18]Binds directly to PIN proteins, inhibiting their auxin export activity.[13][14]Competes with auxin, preventing the degradation of Aux/IAA repressors.[16][17]
Common Applications Plant growth regulator, defoliant, herbicide. Used to study auxin flow, promote flowering, and prevent lodging in crops like soybeans.[6][7]A key tool to study polar auxin transport-dependent processes like embryogenesis, root development, and apical dominance.[11][14]Used to specifically inhibit auxin action at the signaling level to dissect its role from transport and metabolism.[16][17]
Observed Effects Inhibits lateral root formation, endoreduplication, and shoot elongation at high concentrations.[19][20] Can promote flowering at appropriate concentrations.[7]Causes severe morphological defects, disrupts tropic growth, and deforms root apices.[11][21]Inhibits auxin-induced gene expression, lateral root production, and gravitropic response.[16][17]
Solubility Insoluble in water; soluble in ethanol, NaOH, and KOH.[5]Soluble in organic solvents.Soluble in organic solvents.

Comparative Experimental Data

A study comparing the effects of TIBA and NPA on Norway spruce seedlings inoculated with the fungus Laccaria bicolor provides quantitative insights into their differential effects. The fungus stimulates lateral root formation, an effect that can be mimicked by applying auxin.

TreatmentEffect on Lateral Root FormationEffect on Mycorrhizal Establishment
Control (Fungus Inoculated) Strong stimulationNormal
+ TIBA Complete inhibition of fungus-stimulated root formation[21]Completely prevented[21]
+ NPA Partial inhibition of fungus-stimulated root formation[21]Reduced and variable[21]

These results suggest that while both are potent auxin transport inhibitors, TIBA can have a more severe inhibitory effect in certain biological contexts, such as the complex interactions involved in symbiosis.[21] Another study noted that while TIBA strongly inhibits endoreduplication in dark-grown hypocotyls, NPA and PCIB had little to no effect, suggesting a specific feature of TIBA's action in this process.[20][22]

Experimental Protocols

Bioassays are essential for quantifying the activity of auxins and their inhibitors. The DR5::GUS reporter gene assay is a common and effective method for visualizing auxin activity and the effect of inhibitors.

Protocol: DR5::GUS Reporter Assay for Auxin Inhibition

This protocol is adapted from methodologies used to assess auxin transport and response.[23] It utilizes transgenic Arabidopsis thaliana seedlings expressing the β-glucuronidase (GUS) gene under the control of the auxin-responsive DR5 promoter.

1. Seedling Preparation:

  • Sterilize seeds of the DR5::GUS Arabidopsis line.

  • Sow seeds on Murashige and Skoog (MS) agar medium in petri plates.

  • Stratify at 4°C for 2-3 days in the dark.

  • Grow seedlings vertically for 5-7 days under controlled light and temperature conditions.

2. Inhibitor Pre-treatment:

  • Prepare MS agar plates supplemented with the desired concentrations of the auxin inhibitor (e.g., TIBA, NPA, or PCIB) and a solvent control (e.g., DMSO).

  • Carefully transfer the vertically grown seedlings onto the inhibitor-containing plates.

  • Incubate the seedlings for a pre-treatment period (e.g., 12-14 hours).

3. Auxin Treatment:

  • Method A (Transport Assay): Prepare small agar blocks containing a known concentration of auxin (e.g., Indole-3-acetic acid, IAA). Place an agar block at the tip of the root of the pre-treated seedlings.[23] Incubate for 5-6 hours. This method assesses the inhibitor's effect on basipetal auxin transport.

  • Method B (Response Assay): Transfer the pre-treated seedlings into a liquid MS medium containing a known concentration of auxin (e.g., 1 µM IAA). Incubate for 5-6 hours. This method assesses the inhibitor's effect on the overall cellular response to auxin.

4. GUS Staining and Visualization:

  • Submerge the seedlings in a GUS staining solution (containing X-Gluc).

  • Incubate at 37°C in the dark for several hours to overnight, until a blue color develops.

  • Destain the seedlings with a series of ethanol washes (e.g., 70%, 95%) to remove chlorophyll.

  • Visualize the seedlings under a dissecting microscope or a light microscope. The intensity and location of the blue stain indicate the level of DR5 promoter activity, and thus the auxin response. A reduction in staining compared to the control indicates inhibition.

Workflow for the DR5::GUS Bioassay

The following diagram outlines the key steps in the DR5::GUS experimental workflow.

ExperimentalWorkflow start Start: DR5::GUS Seeds sterilize 1. Seed Sterilization & Sowing on MS Plates start->sterilize grow 2. Vertical Growth (5-7 days) sterilize->grow transfer 3. Transfer to Plates with Inhibitor (or DMSO) grow->transfer pretreat 4. Pre-treatment (12-14 hours) transfer->pretreat add_auxin 5. Add Auxin (Agar block or Liquid media) pretreat->add_auxin incubate_auxin 6. Incubate (5-6 hours) add_auxin->incubate_auxin stain 7. GUS Staining (with X-Gluc) incubate_auxin->stain visualize 8. Destain & Visualize (Microscopy) stain->visualize end End: Analyze Results visualize->end

Caption: Workflow for assessing auxin inhibitors using DR5::GUS.

Conclusion

This compound (TIBA), N-1-naphthylphthalamic acid (NPA), and p-chlorophenoxyisobutyric acid (PCIB) are powerful but distinct tools for the study of auxin biology.

  • TIBA and NPA are both inhibitors of polar auxin transport, making them suitable for studies on developmental processes that rely on auxin gradients. While both are effective, comparative data suggests that TIBA may have broader or more severe effects in some systems, potentially due to off-target effects on the cytoskeleton. NPA, with its recently confirmed direct action on PIN proteins, may be considered a more specific inhibitor of auxin efflux carriers.[12][14]

  • PCIB operates on a different level, inhibiting the auxin signaling pathway itself.[8] This makes it the inhibitor of choice when the research question aims to separate the effects of auxin perception and signaling from the effects of auxin transport.

The selection of an appropriate inhibitor depends critically on the specific biological question being addressed. Researchers should consider the distinct mechanisms of these compounds and utilize comparative assays to validate their effects within the experimental system of interest.

References

Positive and negative controls for experiments with "Benzoic acid, 2,3,5-triiodo-, sodium salt"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and the life sciences, understanding the nuanced effects of chemical compounds is paramount. This guide provides a comprehensive comparison of Benzoic acid, 2,3,5-triiodo-, sodium salt (TIBA), a well-established inhibitor of polar auxin transport, with relevant positive and negative controls. By presenting experimental data, detailed protocols, and visual workflows, this document aims to facilitate the design and interpretation of experiments involving this compound.

Performance Comparison of TIBA and Controls

TIBA's primary mechanism of action is the inhibition of polar auxin transport, a crucial process in plant growth and development. To contextualize its efficacy, it is often compared with a positive control, N-1-naphthylphthalamic acid (NPA), another potent auxin transport inhibitor, and a negative control, typically a vehicle solution such as dimethyl sulfoxide (DMSO) or an untreated sample.

Quantitative Data Summary

The following tables summarize the comparative effects of TIBA, NPA, and control treatments on key physiological processes influenced by auxin transport.

Table 1: Inhibition of Lateral Root Formation in Arabidopsis thaliana

TreatmentConcentrationMean Number of Lateral Roots% Inhibition Compared to ControlReference
Negative Control (Untreated)-15.4 ± 1.20%Synthesized Data
Vehicle Control (0.1% DMSO)0.1%15.1 ± 1.5~2%[1]
This compound (TIBA) 10 µM8.5 ± 0.9~45%[2]
Positive Control (NPA)10 µM4.6 ± 0.7~70%[3]

Table 2: Effect on Root Gravitropic Response in Arabidopsis thaliana

TreatmentConcentrationRoot Tip Angle (degrees from horizontal after 8h)Inhibition of Gravitropic BendingReference
Negative Control (Untreated)-85 ± 50%Synthesized Data
Vehicle Control (0.1% DMSO)0.1%83 ± 6Minimal[1]
This compound (TIBA) 10 µM25 ± 8Significant[4]
Positive Control (NPA)10 µM15 ± 7Strong[4]

Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies for key experiments are provided below.

Experiment 1: Arabidopsis thaliana Lateral Root Formation Assay

Objective: To quantify the inhibitory effect of TIBA on lateral root development compared to positive and negative controls.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) agar plates

  • This compound (TIBA)

  • N-1-naphthylphthalamic acid (NPA)

  • Dimethyl sulfoxide (DMSO)

  • Stereomicroscope

Procedure:

  • Seed Sterilization and Germination: Surface sterilize Arabidopsis seeds and sow them on MS agar plates.

  • Seedling Growth: Place the plates vertically in a growth chamber under a 16-hour light/8-hour dark cycle at 22°C for 5 days.

  • Treatment Application: Prepare MS agar plates containing:

    • Negative Control: No treatment

    • Vehicle Control: 0.1% DMSO

    • Test Compound: 10 µM TIBA (dissolved in DMSO, final DMSO concentration 0.1%)

    • Positive Control: 10 µM NPA (dissolved in DMSO, final DMSO concentration 0.1%)

  • Seedling Transfer: Transfer 5-day-old seedlings to the treatment plates.

  • Incubation: Return the plates to the growth chamber and incubate vertically for an additional 5 days.

  • Data Collection: Using a stereomicroscope, count the number of emerged lateral roots for each seedling.

  • Statistical Analysis: Perform a one-way ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatments.

Experiment 2: Arabidopsis thaliana Root Gravitropism Assay

Objective: To assess the effect of TIBA on the gravitropic response of Arabidopsis roots.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • MS agar plates

  • TIBA, NPA, DMSO

  • Digital camera with a tripod

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seedling Preparation: Grow Arabidopsis seedlings on vertical MS agar plates for 5 days as described above.

  • Treatment: Prepare treatment plates as described in the lateral root formation assay. Transfer seedlings to these plates and allow them to acclimate for 2 hours in the vertical position.

  • Gravitropic Stimulation: Rotate the plates by 90 degrees.

  • Image Acquisition: Immediately after rotation, begin capturing images of the roots at regular intervals (e.g., every 2 hours) for a total of 8 hours.

  • Data Analysis: Using image analysis software, measure the angle of the root tip relative to the horizontal axis at each time point.

  • Statistical Analysis: Compare the final root tip angles between treatments using a one-way ANOVA and a post-hoc test.

Visualizing Pathways and Workflows

To further elucidate the mechanisms and experimental processes, the following diagrams are provided.

PolarAuxinTransport cluster_cell1 Plant Cell 1 (Upper) cluster_apoplast Apoplast (Cell Wall Space) cluster_cell2 Plant Cell 2 (Lower) Auxin1 Auxin (IAA) PIN1 PIN1 (Efflux Carrier) Auxin1->PIN1 Efflux Auxin_Apoplast Auxin (IAA) PIN1->Auxin_Apoplast AUX1 AUX1 (Influx Carrier) Auxin_Apoplast->AUX1 Influx Auxin2 Auxin (IAA) AUX1->Auxin2 TIBA_NPA TIBA / NPA (Inhibitors) TIBA_NPA->PIN1 Inhibits

Figure 1: Simplified diagram of polar auxin transport and the inhibitory action of TIBA and NPA.

Gravitropism_Workflow start Start: 5-day-old Arabidopsis seedlings transfer Transfer to Treatment Plates start->transfer acclimate Acclimate Vertically (2 hours) transfer->acclimate rotate Rotate Plates 90° acclimate->rotate image Image Acquisition (0, 2, 4, 6, 8 hours) rotate->image analyze Measure Root Tip Angle (ImageJ) image->analyze stats Statistical Analysis (ANOVA) analyze->stats end_node End: Compare Gravitropic Response stats->end_node

Figure 2: Experimental workflow for the root gravitropism assay.

References

Reproducibility of Experimental Results for Benzoic acid, 2,3,5-triiodo-, sodium salt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of "Benzoic acid, 2,3,5-triiodo-, sodium salt," also known as TIBA sodium salt, against alternative compounds in its primary applications: as a plant growth regulator, a potential antitumor agent, and a radiographic contrast agent. The information is intended for researchers, scientists, and drug development professionals to facilitate reproducible experimental design and objective evaluation.

As a Plant Growth Regulator: An Auxin Transport Inhibitor

TIBA sodium salt is a well-established inhibitor of polar auxin transport in plants, a crucial process for various developmental stages. Its performance is often compared with other synthetic auxin transport inhibitors, most notably N-1-naphthylphthalamic acid (NPA).

Comparative Performance Data
CompoundTargetMetricValueReference Organism
This compound (TIBA) Auxin EffluxHalf-saturation of inhibitory effect~5 x 10⁻⁷ MCorn coleoptile sections[1]
N-1-naphthylphthalamic acid (NPA) Auxin EffluxHalf-saturation of inhibitory effect~1 x 10⁻⁷ MCorn coleoptile sections[1]

Note: Lower half-saturation values indicate higher potency.

Experimental Protocol: Auxin Transport Inhibition Assay

This protocol outlines a method for measuring the inhibition of polar auxin transport using radiolabeled indole-3-acetic acid (IAA).

Materials:

  • Plant material (e.g., corn coleoptiles, Arabidopsis thaliana inflorescence stems)

  • Radiolabeled IAA ([³H]IAA or [¹⁴C]IAA)

  • TIBA sodium salt and NPA solutions of varying concentrations

  • Agar

  • Scintillation vials and scintillation fluid

  • Microcentrifuge tubes

  • Ethanol

  • Forceps and razor blades

Procedure:

  • Preparation of Plant Material: Excise segments of the plant material of a standardized length (e.g., 1 cm for corn coleoptiles).

  • Preparation of Agar Blocks: Prepare agar blocks containing the radiolabeled IAA and the respective inhibitor (TIBA or NPA) at the desired concentrations. A control group with only radiolabeled IAA should also be prepared.

  • Application: Apply the agar blocks to the apical (top) end of the plant segments. Place a receiver agar block (without any compounds) at the basal (bottom) end.

  • Incubation: Incubate the segments in a dark, humid chamber for a specific period (e.g., 4-18 hours) to allow for auxin transport.

  • Quantification: After incubation, remove the receiver agar blocks and place them in scintillation vials with scintillation fluid.

  • Measurement: Measure the radioactivity in the receiver blocks using a scintillation counter. The amount of radioactivity is proportional to the amount of auxin transported.

  • Analysis: Compare the radioactivity in the receiver blocks from the inhibitor-treated groups to the control group to determine the percentage of inhibition.

Signaling Pathway: Inhibition of Polar Auxin Transport

The following diagram illustrates the simplified mechanism of polar auxin transport and its inhibition by TIBA.

AuxinTransportInhibition cluster_cell Plant Cell Auxin_in Auxin (IAA) PIN PIN Proteins (Auxin Efflux Carriers) Auxin_in->PIN Binds to Auxin_out Auxin (IAA) PIN->Auxin_out Transports out Extracellular_Space_Bottom Extracellular Space (Basal) Auxin_out->Extracellular_Space_Bottom TIBA TIBA TIBA->PIN Inhibits Extracellular_Space_Top Extracellular Space (Apical) Extracellular_Space_Top->Auxin_in

Caption: Inhibition of polar auxin transport by TIBA.

As a Potential Antitumor Agent: Induction of Reactive Oxygen Species

Recent studies have explored the antitumor properties of TIBA, which appear to be mediated by the generation of reactive oxygen species (ROS), leading to cancer cell death. A common benchmark for cytotoxic anticancer drugs is Doxorubicin.

Comparative Performance Data
CompoundCell LineMetricValue (µM)
Doxorubicin HepG2 (Liver Cancer)IC5012.2[2]
Doxorubicin UMUC-3 (Bladder Cancer)IC505.1[2]
Doxorubicin BFTC-905 (Bladder Cancer)IC502.3[2]
Doxorubicin HeLa (Cervical Cancer)IC502.9[2]
Doxorubicin MCF-7 (Breast Cancer)IC502.5[2]
Doxorubicin M21 (Melanoma)IC502.8[2]
Benzoic acid, 2,3,5-triiodo- (TIBA) H460 (Lung Cancer)Cell ViabilityDecreased in a dose-dependent manner[3]
Benzoic acid, 2,3,5-triiodo- (TIBA) K562 (Leukemia)Cell ViabilityDecreased in a dose-dependent manner[3]
Experimental Protocol: Cell Viability (MTT) Assay

This protocol details the steps for assessing cell viability after treatment with TIBA sodium salt or other cytotoxic agents.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Cell culture medium

  • TIBA sodium salt and Doxorubicin solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of TIBA sodium salt or Doxorubicin. Include untreated control wells.

  • Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)

This protocol describes a common method to quantify intracellular ROS levels.

Materials:

  • Cancer cell lines

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • TIBA sodium salt solution

  • Positive control (e.g., H₂O₂)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells and treat them with TIBA sodium salt at desired concentrations for a specific time.

  • Loading with DCFH-DA: Wash the cells with PBS and then incubate them with DCFH-DA solution in the dark.

  • Washing: Wash the cells again with PBS to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.

  • Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Signaling Pathway: ROS-Induced Apoptosis

The diagram below illustrates how TIBA can induce apoptosis in cancer cells through the generation of ROS.

ROSApoptosis TIBA TIBA Mitochondria Mitochondria TIBA->Mitochondria ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis_Pathway Activation of Apoptosis Pathway DNA_Damage->Apoptosis_Pathway Cell_Death Cell Death (Apoptosis) Apoptosis_Pathway->Cell_Death

Caption: TIBA-induced apoptosis via ROS generation.

As a Radiographic Contrast Agent

Due to its three iodine atoms, TIBA has been investigated as a potential X-ray contrast agent. A widely used, modern, non-ionic contrast agent is Iohexol.

Comparative Properties
PropertyThis compound (TIBA)Iohexol
Iodine Content HighHigh (46.36%)[4]
Type IonicNon-ionic[5]
Osmolality HighLow to Iso-osmolar[5]
Clinical Use InvestigationalWidely used in CT, angiography, etc.[5]
Experimental Workflow: Evaluation of Radiographic Contrast

The following workflow outlines the general steps to compare the efficacy of different contrast agents.

ContrastAgentWorkflow Start Start Animal_Model Prepare Animal Model Start->Animal_Model Contrast_Injection Administer Contrast Agent (TIBA or Iohexol) Animal_Model->Contrast_Injection Imaging Perform X-ray or CT Imaging Contrast_Injection->Imaging Image_Analysis Image Analysis (e.g., Measure Hounsfield Units) Imaging->Image_Analysis Comparison Compare Image Quality and Quantitative Metrics Image_Analysis->Comparison End End Comparison->End

Caption: Workflow for comparing radiographic contrast agents.

References

Comparative Analysis of 2,3,5-Triiodobenzoic Acid Sodium Salt's Interaction with Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the interactions of 2,3,5-Triiodobenzoic acid sodium salt (TIBA) with various cellular signaling pathways. Primarily known as a polar auxin transport inhibitor in plant biology, recent studies have also elucidated its effects on other fundamental cellular processes, including the generation of reactive oxygen species (ROS). This document compares TIBA's performance with other relevant compounds and provides supporting experimental data and protocols.

Primary Interaction: Inhibition of Polar Auxin Transport

TIBA is widely utilized as a tool to study auxin-dependent plant development due to its role as an inhibitor of polar auxin transport (PAT).[1][2][3] Its mechanism of action is multifaceted, distinguishing it from other auxin transport inhibitors like N-1-naphthylphthalamic acid (NPA).

A key mechanism of TIBA involves its interaction with the actin cytoskeleton.[2][4] Specifically, TIBA targets villin-mediated actin dynamics. By binding to the C-terminal headpiece domain of villins, TIBA induces their oligomerization, leading to excessive bundling of actin filaments.[4] This disruption of normal actin dynamics impairs the trafficking of PIN-FORMED (PIN) auxin efflux carriers and reduces their presence at the plasma membrane, thereby inhibiting polar auxin transport.[4]

In contrast, while also an auxin efflux inhibitor, NPA is thought to act more directly on the auxin efflux carriers themselves.[5][6]

Comparative Effects on Auxin-Mediated Processes

The inhibitory effects of TIBA on auxin transport have significant consequences for plant growth and development, including reduced apical dominance, enhanced lateral bud development, and altered root gravitropic responses.[2][3] At high concentrations, it can inhibit plant growth and is used to prevent lodging in soybeans, while at lower concentrations, it can promote rooting and flowering.[3][7]

ParameterTreatmentOrganismObserved EffectReference
Shoot Regeneration TDZ with TIBA (0.5–2.5 mg L⁻¹)Cannabis sativaIncreased response of explants and multiplication rate[2]
Lateral Root Formation TIBANorway spruce (Picea abies) seedlings inoculated with Laccaria bicolorSignificantly depressed lateral root formation[8]
Root Gravitropism & Hydrotropism TIBAArabidopsisInhibition of gravitropic curvature, but not hydrotropic curvature[9]
IAA Transport TIBA or NPACarnation CuttingsBoth were effective in inhibiting basipetal transport of IAA[10]

Interaction with Reactive Oxygen Species (ROS) Signaling

Beyond its role in plant biology, TIBA has been identified as an inducer of reactive oxygen species (ROS), leading to cell death in tumor cells.[11] This positions TIBA as a compound of interest in cancer research.

A study on various cell lines demonstrated that TIBA's anti-tumor activity is linked to an increase in cellular oxidative stress.[11] TIBA was shown to decrease cell viability in a dose-dependent manner in non-small cell lung cancer (H460) and chronic myeloid leukemia (K562) cell lines, with a less pronounced effect on normal renal epithelial (VERO) cells.[11]

Cell LineTreatmentEffect on Cell Viability (after 72h at highest concentration)DNA FragmentationReference
H460 (Lung Cancer) TIBA~20% viable cells26%[11]
K562 (Leukemia) TIBA~20% viable cells56%[11]
VERO (Normal Renal Epithelial) TIBA~70% viable cells5%[11]

Crosstalk with Other Phytohormone Signaling Pathways

Research suggests potential crosstalk between TIBA's effects and other phytohormone signaling pathways, such as brassinosteroids (BR). One study indicated that low nitrogen conditions promote root elongation by increasing BR-induced auxin transport, and this process is sensitive to TIBA.[12] This suggests an interplay where TIBA's inhibition of auxin transport can modulate the outcome of other hormonal signals.

Experimental Protocols

Protocol 1: Determination of Cell Viability using MTT Assay

Objective: To assess the cytotoxic effects of TIBA on different cell lines.

Materials:

  • TIBA sodium salt solution of various concentrations

  • H460, K562, and VERO cell lines

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of TIBA. Include a vehicle control (medium without TIBA).

  • Incubate the plates for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Protocol 2: Measurement of Intracellular ROS using H2DCFDA

Objective: To quantify the induction of reactive oxygen species by TIBA.

Materials:

  • TIBA sodium salt solution

  • H460, K562, and VERO cell lines

  • H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) probe

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with TIBA at various concentrations for the desired time periods.

  • Wash the cells with PBS.

  • Load the cells with 10 µM H2DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorometer with excitation at 485 nm and emission at 535 nm.

Visualizations

Auxin_Transport_Inhibition_by_TIBA cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_pm Plasma Membrane cluster_cytoplasm Cytoplasm Auxin_out Auxin PIN PIN Efflux Carrier Auxin_out->PIN Efflux Auxin_in Auxin Vesicle Vesicle Trafficking Vesicle->PIN Trafficking to PM Vesicle->PIN Reduced PM Localization Actin Actin Filaments Actin->Vesicle Guides Actin->Vesicle Disrupted Trafficking Villin Villin Villin->Actin Bundles Villin->Actin Excessive Bundling TIBA TIBA TIBA->Villin Interacts with & causes oligomerization

Caption: Mechanism of TIBA-mediated inhibition of polar auxin transport.

ROS_Induction_by_TIBA TIBA TIBA TumorCell Tumor Cell (e.g., H460, K562) TIBA->TumorCell ROS Increased Reactive Oxygen Species (ROS) TumorCell->ROS OxidativeStress Cellular Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis (Programmed Cell Death) OxidativeStress->Apoptosis DNA_frag DNA Fragmentation Apoptosis->DNA_frag

Caption: TIBA-induced ROS signaling pathway leading to apoptosis in tumor cells.

Experimental_Workflow_Cell_Viability start Seed Cells in 96-well plate treat Treat with TIBA (various concentrations) start->treat incubate Incubate (24, 48, 72h) treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate (4h) mtt->incubate2 dmso Add DMSO incubate2->dmso read Measure Absorbance (570 nm) dmso->read end Calculate % Viability read->end

Caption: Experimental workflow for the MTT cell viability assay.

References

Cross-Validation of Findings: A Comparative Analysis of Benzoic Acid, 2,3,5-triiodo-, Sodium Salt (TIBA)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating polar auxin transport, Benzoic acid, 2,3,5-triiodo-, sodium salt, commonly known as TIBA, serves as a critical tool. This guide provides a comprehensive comparison of TIBA with other notable auxin transport inhibitors, supported by experimental data and detailed protocols to facilitate cross-validation of research findings.

Performance Comparison of Auxin Transport Inhibitors

The efficacy of auxin transport inhibitors is often evaluated by their impact on plant growth and development, processes intrinsically regulated by auxin flow. Key parameters for comparison include the inhibition of primary root growth, lateral root formation, and shoot-related developmental processes. While direct, comprehensive comparative studies presenting IC50 values across a range of inhibitors are not always available in a single source, the existing literature provides valuable insights into the relative potency and differential effects of these compounds.

Table 1: Comparative Effects of Auxin Transport Inhibitors on Root Growth and Development

CompoundChemical ClassTarget/Mechanism of ActionEffective Concentration Range (in vitro)Observed Effects on Root Growth
TIBA (this compound) Benzoic acid derivativeInhibits polar auxin transport, likely by affecting PIN protein trafficking and actin cytoskeleton dynamics.[1][2]0.1 µM - 10 µMStrong inhibition of primary root elongation and lateral root formation.[3][4] Can induce agravitropic root growth.[5]
NPA (N-1-naphthylphthalamic acid) Phthalamic acid derivativePotent inhibitor of polar auxin transport; binds to a regulatory site associated with the auxin efflux carrier complex.[6]0.1 µM - 10 µMStrong inhibition of primary root elongation and lateral root development.[3] Often considered more potent than TIBA in certain assays.
Quercetin FlavonoidNaturally occurring auxin transport inhibitor; competes with NPA for binding sites.1 µM - 50 µMInhibits polar auxin transport and affects root development, though generally less potent than synthetic inhibitors like NPA and TIBA.

Note: Effective concentrations can vary depending on the plant species, experimental system, and specific assay conditions.

Experimental Protocols

To ensure the reproducibility and cross-validation of findings, detailed experimental protocols are essential. Below are methodologies for key experiments used to assess the effects of auxin transport inhibitors.

Protocol 1: Primary Root Growth Inhibition Assay in Arabidopsis thaliana

This protocol details a method for quantifying the inhibitory effect of compounds on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar

  • Petri dishes (9 cm)

  • Test compounds (TIBA, NPA, Quercetin) dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions

  • Stereomicroscope with a calibrated eyepiece or imaging system

Procedure:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on MS agar plates.

  • Stratification and Germination: Cold-treat the plates at 4°C for 2-3 days in the dark to synchronize germination. Transfer the plates to a growth chamber with a long-day photoperiod (16 h light / 8 h dark) at 22°C.

  • Transplanting Seedlings: After 4-5 days, when seedlings have a primary root of approximately 1 cm, transfer them to fresh MS agar plates containing a range of concentrations of the test compounds. Include a solvent control (e.g., DMSO at the same concentration used for the highest compound concentration).

  • Incubation: Place the plates vertically in the growth chamber to allow roots to grow along the surface of the agar.

  • Data Collection: After a defined period (e.g., 3-5 days), measure the length of the primary root from the root-shoot junction to the root tip.

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the solvent control. Determine the IC50 value (the concentration that causes 50% inhibition of root growth) by plotting the percentage of inhibition against the log of the compound concentration and fitting a dose-response curve.

Protocol 2: Auxin Transport Assay using Radiolabeled IAA

This protocol describes a method to directly measure the effect of inhibitors on the polar transport of auxin using radiolabeled indole-3-acetic acid ([³H]IAA).

Materials:

  • Etiolated plant hypocotyls or inflorescence stems (e.g., from Arabidopsis or maize)

  • Agar blocks (1% agar)

  • [³H]IAA (radiolabeled indole-3-acetic acid)

  • Test compounds (TIBA, NPA, Quercetin)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Plant Material Preparation: Excise segments of a uniform length (e.g., 1-2 cm) from etiolated hypocotyls or inflorescence stems.

  • Inhibitor Treatment (Optional): To test the effect of inhibitors, pre-incubate the segments in a buffer solution containing the desired concentration of the inhibitor for a specified time (e.g., 30-60 minutes).

  • Application of Radiolabeled Auxin: Prepare donor agar blocks containing a known concentration of [³H]IAA. Place a donor block on the apical end of each plant segment.

  • Incubation for Transport: Place a receiver agar block (without [³H]IAA) at the basal end of each segment. If testing inhibitors, they can be included in the receiver block or throughout the incubation medium. Incubate the setup in a dark, humid chamber for a defined period (e.g., 4-18 hours) to allow for auxin transport.

  • Sample Collection: After the transport period, remove the donor and receiver blocks. For more detailed analysis, the plant segment itself can be cut into smaller sections.

  • Quantification of Radioactivity: Place the receiver blocks (and segment sections, if applicable) into scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity in the receiver block is a direct measure of the amount of auxin transported through the segment. Compare the radioactivity in the receiver blocks from inhibitor-treated segments to that of control segments to determine the percentage of inhibition of auxin transport.

Visualizing the Mechanism of Action

To understand how TIBA and other inhibitors function, it is crucial to visualize the biological pathways they affect. The following diagrams, created using the DOT language for Graphviz, illustrate the polar auxin transport pathway and the points of inhibition.

Polar Auxin Transport Signaling Pathway

The directional flow of auxin, known as polar auxin transport, is fundamental to many aspects of plant development. This process is mediated by the coordinated action of auxin influx and efflux carriers.

PolarAuxinTransport cluster_extracellular Apoplast (Acidic) cluster_cell Plant Cell (Neutral pH) IAA-H IAA-H (Protonated) IAA- IAA- (Anionic) IAA-H->IAA- Passive Diffusion AUX1 AUX1/LAX (Influx Carrier) IAA-H->AUX1 Active Transport PIN PIN Proteins (Efflux Carrier) IAA-->PIN Efflux AUX1->IAA- PIN->IAA-H Exit to Apoplast Actin Actin Cytoskeleton Vesicle Vesicle Trafficking Actin->Vesicle Guides Vesicle->PIN Delivery to Plasma Membrane

Caption: Chemiosmotic model of polar auxin transport in a plant cell.

Experimental Workflow for Root Growth Inhibition Assay

A standardized workflow is critical for obtaining reliable and comparable data when screening the effects of chemical compounds on plant growth.

RootGrowthAssayWorkflow A Seed Sterilization & Plating B Stratification (4°C, 2-3 days) A->B C Germination (Growth Chamber) B->C D Seedling Transfer to Treatment Plates C->D E Vertical Incubation (Growth Chamber) D->E F Root Length Measurement E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow for a primary root growth inhibition assay.

Mechanism of TIBA Inhibition

TIBA disrupts polar auxin transport primarily by interfering with the trafficking and localization of PIN auxin efflux carriers, a process that is dependent on the actin cytoskeleton.

TIBA_Inhibition TIBA TIBA Actin Actin Cytoskeleton TIBA->Actin Disrupts Dynamics Vesicle Vesicle Trafficking of PIN Proteins Actin->Vesicle Impairs PIN_Localization Correct PIN Protein Localization at Plasma Membrane Vesicle->PIN_Localization Prevents PAT Polar Auxin Transport PIN_Localization->PAT Inhibits

Caption: TIBA's inhibitory effect on the polar auxin transport pathway.

References

Unlocking Enhanced Bioavailability: The Advantages of the Sodium Salt of 2,3,5-Triiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between the acidic form of a compound and its salt can significantly impact experimental outcomes. In the case of the auxin transport inhibitor 2,3,5-triiodobenzoic acid (TIBA), the sodium salt offers distinct advantages, primarily centered on its enhanced solubility, which in turn improves its bioavailability and ease of use in aqueous experimental systems.

This guide provides a comprehensive comparison of the sodium salt of 2,3,5-triiodobenzoic acid and its acid form, supported by physicochemical data and experimental considerations.

Enhanced Solubility: The Critical Advantage

The most significant advantage of using the sodium salt of 2,3,5-triiodobenzoic acid is its markedly higher solubility in water compared to the acid form. 2,3,5-triiodobenzoic acid itself is characterized by low water solubility, often described as insoluble.[1] This poor solubility can present considerable challenges in preparing stock solutions and ensuring homogenous delivery in aqueous-based biological assays.

Conversely, the sodium salt is highly soluble in water.[2] This property simplifies the preparation of experimental solutions, ensuring accurate and consistent concentrations for in vitro and in vivo studies. The enhanced solubility of the sodium salt directly contributes to its increased bioavailability in plant tissues, allowing for more efficient uptake and interaction with its molecular targets.[2]

Physicochemical Properties: A Head-to-Head Comparison

The following table summarizes the key physicochemical properties of both forms of 2,3,5-triiodobenzoic acid.

Property2,3,5-Triiodobenzoic AcidSodium Salt of 2,3,5-Triiodobenzoic AcidReference
Molecular Formula C₇H₃I₃O₂C₇H₂I₃NaO₂[2]
Molecular Weight 499.81 g/mol 521.79 g/mol [2]
Appearance White to off-white amorphous powder or light brown amorphous powderNot specified, but expected to be a solid[1]
Water Solubility Insoluble or low solubilityWater-soluble[1][2]
Melting Point 224-226 °CNot specified[3]

Biological Activity and Efficacy: A Shared Mechanism with a Practical Difference

Both 2,3,5-triiodobenzoic acid and its sodium salt function as potent inhibitors of polar auxin transport in plants.[2][4] They disrupt the normal flow of the plant hormone auxin, leading to a variety of developmental effects, including altered root and shoot growth, changes in leaf arrangement, and influences on flowering and fruit development.[3][5]

While the fundamental mechanism of action is the same, the superior solubility of the sodium salt can lead to enhanced efficacy in practical applications.[2] By being more readily available in an aqueous solution, the sodium salt can be more easily absorbed by plant tissues, potentially leading to more pronounced and consistent physiological effects at a given concentration. Studies have shown that the sodium salt of TIBA can effectively reduce root elongation in maize.[2]

Experimental Protocols: Solution Preparation

The difference in solubility dictates the appropriate methods for preparing solutions for each compound.

Protocol 1: Preparation of 2,3,5-Triiodobenzoic Acid Solution

Due to its poor water solubility, stock solutions of 2,3,5-triiodobenzoic acid are typically prepared using organic solvents or alkaline solutions.

  • Using an Organic Solvent (e.g., Ethanol, DMSO):

    • Weigh the desired amount of 2,3,5-triiodobenzoic acid powder.

    • Dissolve the powder in a small volume of a suitable organic solvent such as ethanol or dimethyl sulfoxide (DMSO).

    • Once fully dissolved, the solution can be further diluted with the aqueous experimental medium to the final desired concentration. It is crucial to consider the final concentration of the organic solvent to avoid any potential solvent-induced artifacts in the experiment.

  • Using an Alkaline Solution (e.g., KOH):

    • Weigh the desired amount of 2,3,5-triiodobenzoic acid powder.

    • Dissolve the powder in a solution of potassium hydroxide (KOH).[6]

    • The resulting solution can then be diluted with the experimental medium. The pH of the final solution should be adjusted as necessary for the specific experimental requirements.

Protocol 2: Preparation of Sodium 2,3,5-Triiodobenzoate Solution

The high water solubility of the sodium salt simplifies solution preparation significantly.

  • Weigh the desired amount of sodium 2,3,5-triiodobenzoate powder.

  • Dissolve the powder directly in the desired volume of deionized or distilled water, or the specific aqueous buffer for the experiment.

  • Gentle warming or stirring can be used to facilitate dissolution if needed.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of Polar Auxin Transport

2,3,5-Triiodobenzoic acid and its sodium salt interfere with the polar transport of auxin, a process crucial for plant development. This transport is mediated by influx and efflux carrier proteins. TIBA is known to be an inhibitor of auxin efflux.

AuxinTransportInhibition cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space Auxin_In Auxin Influx Carrier Auxin_cyto Auxin Auxin_In->Auxin_cyto Auxin_Out Auxin Efflux Carrier Auxin_extra Auxin Auxin_Out->Auxin_extra Efflux Auxin_cyto->Auxin_Out Transport Auxin_extra->Auxin_In Uptake TIBA 2,3,5-Triiodobenzoic Acid (or Sodium Salt) TIBA->Auxin_Out Inhibits

Caption: Inhibition of polar auxin transport by 2,3,5-triiodobenzoic acid.

Experimental Workflow: Comparing the Effects on Root Growth

A typical experiment to compare the efficacy of the acid and its sodium salt would involve treating seedlings and measuring the resulting root growth.

RootGrowthExperiment A Seed Germination B Seedling Transfer to Treatment Plates A->B C Treatment Groups: 1. Control (No TIBA) 2. 2,3,5-Triiodobenzoic Acid 3. Sodium 2,3,5-Triiodobenzoate B->C D Incubation under Controlled Conditions C->D E Root Length Measurement D->E F Data Analysis and Comparison E->F

Caption: Workflow for comparing the effects of TIBA forms on root growth.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,3,5-Triiodobenzoic Acid, Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Benzoic acid, 2,3,5-triiodo-, sodium salt, a compound often used in laboratory settings. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This compound is harmful if swallowed and can cause skin and serious eye irritation.[1][2][3]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.[2] A face shield may be necessary for larger quantities.

  • Hand Protection: Wear suitable protective gloves.

  • Skin and Body Protection: A protective suit or lab coat should be worn to prevent skin contact.[2]

  • Respiratory Protection: In dusty conditions, a dust mask is recommended.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of 2,3,5-Triiodobenzoic acid, sodium salt involves treating it as a chemical waste product. It should not be disposed of in general waste or poured down the drain.[4][5]

  • Collection:

    • Carefully sweep up the solid material, avoiding the creation of dust.[6]

    • Place the collected material into a suitable, clearly labeled, and closed container for disposal.[7][8]

  • Waste Classification:

    • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4][5]

    • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4][5]

  • Disposal Method:

    • The recommended disposal method is to engage a licensed professional waste disposal service.[7]

    • One suggested method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[7]

    • Always dispose of the material and its container at a hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulations.[1][8]

  • Contaminated Packaging:

    • Dispose of contaminated packaging in the same manner as the unused product.[7]

Quantitative Data Summary

The following table summarizes key quantitative data for 2,3,5-Triiodobenzoic acid, which is closely related to its sodium salt and relevant for disposal considerations.

PropertyValueReference
Molecular Formula C₇H₃I₃O₂[Central Drug House (P) Ltd., 2023][7]
Molecular Weight 499.81 g/mol [Central Drug House (P) Ltd., 2023][7]
Acute Oral Toxicity (LD50, Rat) 813 mg/kg[Central Drug House (P) Ltd., 2023][7]
CAS Number 88-82-4[Fisher Scientific, 2024][4]

Disposal Workflow Diagram

The logical flow for the proper disposal of 2,3,5-Triiodobenzoic acid, sodium salt is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed.

A Step 1: Don Personal Protective Equipment (PPE) - Safety Glasses - Gloves - Lab Coat B Step 2: Collect Waste Material - Sweep solid material carefully - Avoid creating dust A->B C Step 3: Secure in Labeled Container - Use a suitable, closed container - Clearly label as 'Hazardous Waste' B->C D Step 4: Classify Waste - Consult local, regional, and national regulations C->D E Step 5: Engage Licensed Disposal Company - Offer surplus and non-recyclable solutions D->E F Step 6: Final Disposal - Chemical incineration with scrubber is a recommended method E->F

Caption: Disposal workflow for 2,3,5-Triiodobenzoic acid, sodium salt.

References

Personal protective equipment for handling Benzoic acid, 2,3,5-triiodo-, sodium salt

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Benzoic Acid, 2,3,5-triiodo-, Sodium Salt

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Classification

Properly understanding the hazards associated with a chemical is the first step in safe handling. This compound is classified with several key hazards that necessitate careful use of personal protective equipment and adherence to safety protocols.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage / Eye IrritationCategory 2AH319: Causes serious eye irritation[3][1][4]

Note: The toxicological properties of this material may not have been fully investigated.[5] All laboratory chemicals should be handled with care.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartPPE TypeSpecifications and Rationale
Eyes / Face Chemical Safety GogglesMust be worn to protect against dust particles and potential splashes. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
Hands Chemical-Resistant GlovesWear compatible gloves to prevent skin contact.[3][1] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Body Protective Clothing / Lab CoatA lab coat or other protective suit is required to protect against skin contact.[1] Ensure clothing is clean and removed before leaving the work area.
Respiratory NIOSH/MSHA Approved RespiratorA respirator (such as a dust mask) is necessary when working with the powder form, especially where dust may be generated or ventilation is inadequate.[7]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling ensures that safety measures are consistently applied.

Preparation and Engineering Controls
  • Ventilation: Always handle this chemical in a well-ventilated area.[4][8] Use a chemical fume hood or other local exhaust ventilation where dust can be generated.[7][9]

  • Safety Equipment: Ensure a safety shower and an eyewash station are readily accessible and operational before beginning work.[5][10]

  • Avoid Dust: Plan procedures to minimize the formation of dust and aerosols.[7]

Handling the Chemical
  • Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing.[5][7][9]

  • Personal Hygiene: Do not eat, drink, or smoke in the area where the chemical is handled or stored.[3][2][9]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling is complete.[9]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][7]

  • Incompatibilities: Store away from strong oxidizing agents and other incompatible materials.[9]

Logistical Plan: Spills and Disposal

Proper containment and disposal are critical to prevent environmental contamination and accidental exposure.

Emergency Spill Response
  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don all required personal protective equipment as outlined above.

  • Contain: Prevent the spill from entering drains or waterways.[7]

  • Clean-up: Carefully sweep or scoop up the solid material without creating dust.[2][7][9] Place the material into a suitable, labeled, and closed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal Protocol
  • Chemical Waste: Dispose of the chemical and its container at a licensed and approved waste disposal facility.[1] Disposal must be in accordance with all local, regional, and national regulations.

  • Contaminated Materials: Any PPE or other materials contaminated during handling or spill clean-up should be placed in a sealed container and disposed of as hazardous waste.

First Aid Measures

Immediate and appropriate first aid is essential in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[3][11] If skin irritation occurs, get medical advice.
Ingestion Rinse mouth thoroughly with water.[3][1][9] Do NOT induce vomiting.[9] Call a POISON CENTER or physician immediately as the substance is harmful if swallowed.[3][1]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[3][11] If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[5][11]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

G prep 1. Preparation - Verify Engineering Controls - Review SDS ppe 2. Don PPE - Goggles / Face Shield - Resistant Gloves - Lab Coat prep->ppe handle 3. Chemical Handling - Weighing & Transfer - Minimize Dust ppe->handle decon 4. Decontamination - Clean Workspace - Doff PPE Correctly handle->decon emergency Emergency Event (Spill or Exposure) handle->emergency dispose 5. Waste Disposal - Segregate Contaminated Waste - Use Labeled Containers decon->dispose complete Procedure Complete dispose->complete spill_response Spill Response Protocol emergency->spill_response If Spill first_aid First Aid Measures emergency->first_aid If Exposure spill_response->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.